Omilancor: A Novel, Gut-Restricted LANCL2 Agonist for the Treatment of Inflammatory Bowel Disease
An In-depth Technical Guide on the Mechanism of Action Audience: Researchers, scientists, and drug development professionals. Executive Summary Inflammatory Bowel Disease (IBD), encompassing Ulcerative Colitis (UC) and C...
Author: BenchChem Technical Support Team. Date: November 2025
An In-depth Technical Guide on the Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Inflammatory Bowel Disease (IBD), encompassing Ulcerative Colitis (UC) and Crohn's Disease (CD), is characterized by chronic inflammation of the gastrointestinal tract. Current therapeutic strategies often involve systemic immunosuppression, which can lead to significant side effects. Omilancor is a first-in-class, orally administered, gut-restricted small molecule therapeutic that activates the Lanthionine Synthetase C-Like 2 (LANCL2) pathway.[1] This novel mechanism of action focuses on modulating the local immune response within the intestinal mucosa, thereby offering a targeted approach to treating IBD with potentially improved safety and efficacy. This guide provides a detailed overview of the molecular mechanism, signaling pathways, preclinical and clinical data, and relevant experimental methodologies related to Omilancor.
Core Mechanism of Action: Targeting the LANCL2 Pathway
Omilancor's therapeutic effect is mediated through its specific binding to and activation of LANCL2.[1] LANCL2 is a therapeutic target that plays a crucial role in the immunoregulatory processes within the gastrointestinal tract.[2] By activating the LANCL2 pathway, Omilancor modulates the interplay between immunological and metabolic signals in both immune and epithelial cells.[3] This creates a favorable regulatory microenvironment in the gut, leading to a decrease in the production of key inflammatory mediators and an increase in anti-inflammatory functions, particularly within regulatory T cells (Tregs).[3]
Signaling Pathways and Immunometabolic Regulation
The activation of LANCL2 by Omilancor initiates a cascade of downstream signaling events that collectively promote immune tolerance and reduce inflammation in the gut.
Enhancement of Regulatory T Cell (Treg) Function
A primary mechanism of Omilancor is the enhancement of the suppressive capacity and stability of Tregs.[5] LANCL2 activation synergizes with the Interleukin-2 (IL-2)/CD25/STAT5 signaling axis, which is critical for Treg differentiation and function.[1] This leads to an increase in the population of functional Tregs in the colonic mucosa, which are essential for maintaining immune homeostasis.[3] Furthermore, Omilancor has been shown to reverse the depletion of colonic Tregs observed in severe ulcerative colitis.[6]
Caption: LANCL2 activation by Omilancor enhances Treg function.
Modulation of Immunometabolism
IBD is associated with significant downregulation of genes related to mitochondrial metabolism.[3] Omilancor addresses this by promoting a shift in T cell metabolism. LANCL2 activation favors oxidative metabolism and enhances mitochondrial respiration in Tregs.[1] This metabolic reprogramming is crucial for the stability of the master Treg transcription factor, FOXP3, and the overall suppressive function of these cells.[3] By reversing the mitochondrial dysfunction seen in severe ulcerative colitis, Omilancor helps restore proper immune cell function.[6]
The LANCL2 Pathway: A Novel Immunometabolic Axis Activated by Omilancor
Blacksburg, VA – October 30, 2025 – Omilancor, a first-in-class, orally active, gut-restricted small molecule, is pioneering a new therapeutic approach for autoimmune diseases by targeting the Lanthionine Synthetase C-Li...
Author: BenchChem Technical Support Team. Date: November 2025
Blacksburg, VA – October 30, 2025 – Omilancor, a first-in-class, orally active, gut-restricted small molecule, is pioneering a new therapeutic approach for autoimmune diseases by targeting the Lanthionine Synthetase C-Like 2 (LANCL2) pathway. This in-depth guide explores the mechanism of action of Omilancor, detailing its activation of the LANCL2 pathway and presenting the significant preclinical and clinical data that underscore its therapeutic potential.
Executive Summary
Omilancor activates the LANCL2 pathway, a novel immunometabolic target, to create a favorable regulatory microenvironment at the site of inflammation. By modulating the interplay between immunological and metabolic signals in immune cells, Omilancor decreases the production of key inflammatory mediators and enhances the function of regulatory T cells (Tregs).[1][2] This targeted, local action in the gastrointestinal tract minimizes systemic exposure and offers a promising safety profile. Phase 2 clinical trials in ulcerative colitis (UC) and Crohn's disease (CD) have demonstrated statistically significant and clinically meaningful efficacy, supporting its advancement into Phase 3 studies.[3]
The LANCL2 Signaling Pathway
Lanthionine Synthetase C-Like 2 (LANCL2) is a G-protein coupled receptor that plays a crucial role in immunoregulatory processes.[4] Omilancor's activation of LANCL2 initiates a signaling cascade that modulates cellular metabolism and immune responses.
Mechanism of LANCL2 Pathway Activation by Omilancor
Omilancor binding to LANCL2 is thought to induce a conformational change, leading to the activation of associated G-proteins. This initiates downstream signaling through multiple effectors, including Protein Kinase A (PKA), Akt, and mTORC2. A key consequence of this pathway activation is the enhancement of the IL-2/STAT5 signaling axis, which is critical for the differentiation and stability of immunosuppressive FOXP3+ regulatory T cells (Tregs).[5][6] Furthermore, LANCL2 activation influences cellular metabolism by activating AMP-activated protein kinase (AMPK), a central regulator of energy homeostasis.
Caption: LANCL2 Signaling Pathway Activated by Omilancor.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of Omilancor.
Preclinical Efficacy in Psoriasis Models
Parameter
Imiquimod-Induced Psoriasis Model
IL-23-Induced Psoriasis Model
Disease Severity Score
Significant reduction with topical Omilancor
Amelioration of disease severity
Epidermal Hyperplasia
Significant reduction with topical Omilancor
Reduced epidermal hyperplasia
Acanthosis
Significant reduction with topical Omilancor
Not reported
IL-17 Expression
Significant downregulation
Not reported
Proinflammatory Cell Infiltration
Significant reduction
Decreased infiltration of T cells
Data extracted from the Scientific Reports publication on topical Omilancor in psoriasis models.[2]
Phase 2 Clinical Trial in Ulcerative Colitis (12 Weeks)
Endpoint
Omilancor (440 mg QD)
Placebo
Δ (Omilancor - Placebo)
p-value
Clinical Remission
30.4%
3.7%
26.7%
0.01
Endoscopic Remission
39.1%
18.5%
20.6%
0.11
Histological Remission
43.5%
22.2%
21.3%
0.14
Durable Remission (at 30 weeks)
38.5%
21.4%
17.1%
0.05
Endoscopic Response (at 30 weeks)
73.1%
53.6%
19.5%
0.02
Fecal Calprotectin Normalization
40.6% (at 2 weeks)
21.4% (at 2 weeks)
19.2%
0.048
Data from a Phase 2, randomized, double-blind, placebo-controlled trial in patients with ulcerative colitis.[1][7][8][9]
Phase 2 Clinical Trial in Crohn's Disease (12 Weeks)
Endpoint
Omilancor (880 mg QD)
Placebo
Δ (Omilancor - Placebo)
Clinical Remission (CDAI < 150)
25.0%
9.1%
15.9%
Clinical Response (CDAI decrease ≥ 100)
41.7%
9.1%
32.6%
PRO-2 Remission
41.7%
9.1%
32.6%
Fecal Calprotectin Normalization (< 250 µg/g)
33.3%
14.3%
19.0%
Data from a Phase 2, proof-of-concept, double-blind, parallel-group study in patients with moderate to severe Crohn's disease.[2][4][10][11][12]
Biomarker Modulation in Ulcerative Colitis Phase 2 Trial
Biomarker
Change with Omilancor Treatment
p-value
TNF-α expressing myeloid cells
Statistically significant decrease
0.037
IL-6 concentrations
55% lower
Not reported
TNF concentrations
44% lower
Not reported
IL-10 expression in remitters
Increased
0.036
Data from the Phase 2 clinical trial in ulcerative colitis.[13]
Experimental Protocols
In Vivo Psoriasis Models
Imiquimod (IMQ)-Induced Psoriasis Model:
BALB/c mice were treated daily with a topical application of 62.5 mg of imiquimod cream (5%) on the shaved back and right ear for 5 consecutive days.
Omilancor (or vehicle control) was topically applied 1 hour after IMQ application.
Disease severity was assessed daily using a scoring system for erythema, scaling, and thickness.
On day 6, mice were euthanized, and skin, spleen, and lymph nodes were collected for histological and flow cytometric analysis.
IL-23-Induced Psoriasis Model:
C57BL/6 mice received intradermal injections of 500 ng of recombinant murine IL-23 in the ear daily for 4 days.
Topical Omilancor (or vehicle) was applied 1 hour post-injection.
On day 4, mice were euthanized for histological analysis of the ear skin.
Caption: Experimental Workflow for In Vivo Psoriasis Models.
In Vitro T Cell Assays
CD4+ T Cell Differentiation:
Naïve CD4+ T cells were isolated from the spleens of mice using magnetic-activated cell sorting (MACS).
Cells were cultured under Th17-polarizing conditions (anti-CD3, anti-CD28, IL-6, TGF-β, anti-IL-4, and anti-IFN-γ) in the presence or absence of Omilancor.
After 3-5 days, cells were analyzed for the expression of IL-17 and RORγt by flow cytometry.
Treg Suppression Assay:
CD4+CD25+ Tregs and CD4+CD25- responder T cells (Tresp) were isolated from spleens.
Tresp cells were labeled with a proliferation dye (e.g., CFSE).
Tregs and Tresp cells were co-cultured at various ratios in the presence of anti-CD3/CD28 beads.
After 72 hours, the proliferation of Tresp cells was measured by flow cytometry based on dye dilution.
Caption: Experimental Workflow for In Vitro T Cell Assays.
Clinical Trial Protocol for Ulcerative Colitis
Study Design:
A Phase 2, randomized, double-blind, placebo-controlled, parallel-group study was conducted in adult patients with active ulcerative colitis.
Patient Population:
Patients with a Mayo Clinic Score (MCS) of 4-10 and an endoscopic subscore of ≥ 2 were enrolled. A modified intent-to-treat (mITT) population was defined as patients with rectal bleeding > 0, histological activity, and elevated fecal calprotectin at baseline.[1][7][8][9]
Treatment:
Patients were randomized to receive Omilancor (440 mg or 880 mg once daily) or placebo for 12 weeks.
Endpoints:
Primary Endpoint: Clinical remission at 12 weeks, defined as rectal bleeding = 0, stool frequency ≤ 1, and endoscopic appearance ≤ 1.[1][7][8][9]
Secondary Endpoints: Histological remission (Geboes score < 3.1), endoscopic remission (Mayo endoscopic subscore < 2), and normalization of fecal calprotectin.[7][8]
Biomarker Analysis:
Colonic biopsies were collected at baseline and at the end of treatment for analysis of immune cell populations and cytokine expression by immunohistochemistry and/or flow cytometry. Fecal calprotectin levels were measured from stool samples.
Conclusion
Omilancor represents a promising novel therapeutic for autoimmune diseases, with a unique mechanism of action centered on the activation of the LANCL2 pathway. The robust preclinical data and the statistically significant and clinically meaningful results from Phase 2 trials in ulcerative colitis and Crohn's disease provide a strong foundation for its continued development. By targeting the intersection of immunity and metabolism, Omilancor offers a targeted, gut-restricted approach that has the potential to address the unmet needs of patients with chronic inflammatory conditions.
Omilancor for Ulcerative Colitis: A Technical Guide to Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the preclinical research on omilancor (formerly BT-11), a first-in-class, oral, gut-restricted ago...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical research on omilancor (formerly BT-11), a first-in-class, oral, gut-restricted agonist of the Lanthionine Synthetase C-Like 2 (LANCL2) pathway for the treatment of ulcerative colitis (UC). This document details the mechanism of action, summarizes key quantitative data from animal studies, outlines experimental protocols, and visualizes the core signaling pathways.
Core Mechanism of Action: LANCL2 Pathway Activation
Omilancor exerts its therapeutic effects by targeting and activating the LANCL2 pathway. This pathway is a critical regulator of the interplay between immunological and metabolic signals within immune and epithelial cells.[1][2] By activating LANCL2, omilancor fosters a regulatory microenvironment within the gastrointestinal tract. This leads to a decrease in the production of key inflammatory mediators and an enhancement of anti-inflammatory functions, primarily through the promotion and stabilization of regulatory T cells (Tregs).[3][4]
Signaling Pathway of Omilancor in T Cells
The binding of omilancor to LANCL2 initiates a downstream signaling cascade that ultimately enhances the suppressive function and stability of Tregs. A pivotal mechanism in this process is the amplification of the Interleukin-2 (IL-2) signaling pathway. Activation of LANCL2 by omilancor leads to increased phosphorylation of STAT5 (Signal Transducer and Activator of Transcription 5).[5] Phosphorylated STAT5 is a key transcription factor that upregulates the expression of FOXP3, the master regulator responsible for the differentiation and function of Tregs.[5][6]
The Role of Omilancor in Modulating Regulatory T-cells: A Technical Guide
Abstract Omilancor is a first-in-class, orally administered, gut-restricted small molecule therapeutic that activates the Lanthionine Synthetase C-Like 2 (LANCL2) pathway.[1][2][3] This activation plays a crucial role in...
Author: BenchChem Technical Support Team. Date: November 2025
Abstract
Omilancor is a first-in-class, orally administered, gut-restricted small molecule therapeutic that activates the Lanthionine Synthetase C-Like 2 (LANCL2) pathway.[1][2][3] This activation plays a crucial role in modulating the immune system, particularly by enhancing the function and stability of regulatory T-cells (Tregs).[1][4] Mechanistically, Omilancor promotes a favorable immunoregulatory microenvironment by amplifying IL-2 signaling and inducing metabolic reprogramming in T-cells, shifting them towards mitochondrial metabolism.[1][4] This leads to an increase in the anti-inflammatory capacity of Tregs and a reduction in pro-inflammatory effector responses.[4][5] Clinical data from Phase 2 trials in patients with ulcerative colitis (UC) and Crohn's disease (CD) have demonstrated significant efficacy, validating the LANCL2 pathway as a promising therapeutic target for autoimmune diseases.[4][6] This document provides an in-depth technical overview of Omilancor's mechanism of action, a summary of key clinical data, and detailed experimental protocols relevant to its immunomodulatory effects.
Introduction to Omilancor and the LANCL2 Pathway
Autoimmune diseases such as inflammatory bowel disease (IBD) are characterized by a dysregulated immune response, often involving an imbalance between pro-inflammatory effector T-cells and immunosuppressive regulatory T-cells (Tregs). Omilancor is a novel therapeutic designed to restore immune tolerance by targeting the Lanthionine Synthetase C-Like 2 (LANCL2) pathway.[2] LANCL2 is a surface membrane-associated receptor that modulates the interplay between immunological and metabolic signals within immune and epithelial cells.[2][4] By activating this pathway, Omilancor creates a favorable regulatory microenvironment in the gut, decreasing the production of inflammatory mediators and enhancing the anti-inflammatory functions of Tregs at the site of inflammation.[2][4]
Caption: High-level overview of Omilancor's mechanism of action.
Detailed Mechanism of Action: Treg Modulation
The therapeutic effect of Omilancor is primarily driven by its ability to potentiate Treg function through a multi-faceted mechanism involving the LANCL2 pathway. This activation enhances the stability and suppressive capabilities of Tregs.[1]
Key mechanistic pillars include:
Amplification of IL-2/CD25 Signaling: LANCL2 activation enhances signaling through the IL-2 receptor (CD25), which is critical for the survival, proliferation, and functional capacity of Tregs.[1]
Metabolic Reprogramming: Omilancor promotes a shift in T-cell metabolism. It favors mitochondrial oxidative pathways over glycolysis, a metabolic state associated with stable and highly functional Tregs.[1][4][5]
Modulation of T-cell Plasticity: The LANCL2 pathway helps to modulate the balance between pro-inflammatory Th17 cells and Tregs, favoring the differentiation and stability of the Treg lineage.[5]
Reversal of Treg Depletion: In severe ulcerative colitis, Omilancor has been shown to reverse the depletion of colonic Tregs, a key pathological feature of the disease.[7][8]
This concerted action leads to a downregulation of effector T-cell responses and a reduction in pro-inflammatory cytokines such as TNF, IL-6, and IL-17.[5]
Caption: Omilancor's signaling pathway in Treg modulation.
Summary of Clinical Efficacy Data
Phase 2 clinical trials have demonstrated Omilancor's efficacy in patients with Ulcerative Colitis and Crohn's Disease. The data highlights statistically significant improvements in clinical remission rates and key biomarkers.
Table 1: Efficacy of Omilancor in Phase 2 Ulcerative Colitis Trial (12 Weeks)
Evaluating the immunomodulatory effect of a compound like Omilancor on regulatory T-cells requires specific in vitro and ex vivo assays.
In Vitro Treg Suppression Assay
This assay measures the ability of a test population of Tregs (either isolated or induced) to suppress the proliferation of conventional effector T-cells (Tconv).
Objective: To quantify the suppressive capacity of Tregs following treatment with Omilancor.
Methodology:
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood. Enrich for CD4+ T-cells.
Treg and Tconv Separation: Separate CD4+ T-cells into CD4+CD25+ (Treg) and CD4+CD25- (Tconv) populations using magnetic cell separation.[9][10]
Tconv Labeling: Label the Tconv population with a proliferation dye such as Carboxyfluorescein Succinimidyl Ester (CFSE).[9]
Co-culture: Culture the CFSE-labeled Tconvs alone or with Tregs at various ratios (e.g., 1:1, 2:1, 4:1 Tconv:Treg).[9] The experimental group would involve pre-treating the Treg population with Omilancor.
Stimulation: Activate the co-cultures with anti-CD3 and anti-CD28 antibodies (bead-based or plate-bound) to induce proliferation.[9]
Incubation: Incubate for 72-96 hours.
Analysis: Measure Tconv proliferation by flow cytometry. A decrease in CFSE dye intensity indicates cell division. The percentage of suppression is calculated by comparing the proliferation of Tconvs cultured with Tregs to the proliferation of Tconvs cultured alone.[9][10]
Caption: Experimental workflow for an in vitro Treg suppression assay.
Flow Cytometry for Treg Phenotyping and Enumeration
Flow cytometry is essential for identifying and quantifying Treg populations in various samples (e.g., blood, tissue biopsies).
Objective: To identify and quantify Treg populations and assess their activation status based on a defined set of markers.
Methodology:
Sample Preparation: Prepare a single-cell suspension from PBMCs or digested tissue.
Surface Staining: Incubate cells with a cocktail of fluorochrome-conjugated antibodies against surface markers. A core panel includes CD3, CD4, CD25, and CD127.[11]
Fixation and Permeabilization: Fix the cells and permeabilize the cell membrane to allow for intracellular staining. This step is critical for detecting the transcription factor FoxP3.[11][12]
Intracellular Staining: Incubate the permeabilized cells with antibodies against intracellular markers, primarily FoxP3, the master regulator for Tregs. Additional markers like Ki67 (proliferation) can be included for activation status.[11]
Data Acquisition: Acquire data on a multi-color flow cytometer.
Gating and Analysis: Analyze the data using a sequential gating strategy to isolate the Treg population. The canonical definition of a Treg is CD3+CD4+CD25highCD127lowFoxP3+.[11][12]
Caption: Sequential gating strategy for identifying Tregs by flow cytometry.
Conclusion and Future Directions
Omilancor represents a significant advancement in the treatment of autoimmune diseases by targeting the novel LANCL2 pathway to enhance the function of regulatory T-cells. Its mechanism of action, centered on amplifying IL-2 signaling and promoting favorable immunometabolism, directly addresses the underlying immune dysregulation in diseases like IBD.[1][4] The robust clinical data from Phase 2 studies, demonstrating significant rates of clinical remission and positive biomarker changes, underscores its potential as a safe and effective oral, gut-restricted therapy.[3]
Ongoing global Phase 3 trials in ulcerative colitis will further elucidate the long-term safety and efficacy of Omilancor.[4][6] The unique, non-immunosuppressive mechanism of action suggests that LANCL2-activating therapeutics could become a cornerstone treatment, addressing the unmet needs of patients with a wide range of autoimmune and inflammatory conditions.[1]
Omilancor's Amelioration of Mitochondrial Dysfunction in Colitis: A Technical Guide
Audience: Researchers, scientists, and drug development professionals. Introduction Chronic intestinal inflammation, a hallmark of inflammatory bowel disease (IBD) such as ulcerative colitis, is increasingly linked to ce...
Author: BenchChem Technical Support Team. Date: November 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chronic intestinal inflammation, a hallmark of inflammatory bowel disease (IBD) such as ulcerative colitis, is increasingly linked to cellular metabolic dysregulation. A critical aspect of this is mitochondrial dysfunction within the gut mucosa, affecting both immune and epithelial cells. This dysfunction leads to impaired energy production, increased oxidative stress, and a pro-inflammatory environment. Omilancor, a first-in-class, oral, gut-restricted agonist of the Lanthionine Synthetase C-Like 2 (LANCL2) pathway, has emerged as a promising therapeutic candidate. Clinical and preclinical data suggest that omilancor's mechanism of action involves the reversal of mitochondrial dysfunction, thereby restoring metabolic homeostasis and attenuating inflammation.[1][2] This technical guide provides an in-depth overview of the core mechanisms, quantitative data, and relevant experimental protocols concerning omilancor's effect on mitochondrial dysfunction in colitis.
Omilancor exerts its therapeutic effects by activating the LANCL2 pathway, which plays a pivotal role in modulating the interplay between immunological and metabolic signals.[3][4] In the context of colitis, the activation of LANCL2 by omilancor initiates a signaling cascade that enhances the function and stability of regulatory T cells (Tregs) and restores metabolic balance in the intestinal mucosa. A key downstream effect of LANCL2 activation is the promotion of mitochondrial metabolism.[2] This is achieved through the activation of the AMP-activated protein kinase (AMPK)/peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α)/sirtuin 1 (SIRT1) signaling axis, a master regulator of mitochondrial biogenesis and function.[5][6][7]
The activation of this pathway leads to the increased expression of genes crucial for mitochondrial respiration and energy production. By enhancing mitochondrial function, omilancor helps to shift the metabolic programming of immune cells, particularly Tregs, from glycolysis towards oxidative phosphorylation. This metabolic reprogramming is essential for the suppressive function and stability of Tregs, which are critical for maintaining immune tolerance in the gut.[3]
Quantitative Data: Effect of Omilancor on Mitochondrial Gene Expression
Transcriptional analysis of colonic biopsies from severe ulcerative colitis patients treated with omilancor has provided quantitative evidence of its impact on mitochondrial metabolism. The following table summarizes the observed changes in the expression of key genes related to mitochondrial function.
Gene Symbol
Mitochondrial Function
Mean Percentage Increase in Expression with Omilancor Treatment
mt-ATP8
Component of ATP synthase, critical for mitochondrial ATP production.
These data demonstrate a significant upregulation of genes essential for mitochondrial energy production in patients responding to omilancor, correlating with the proposed mechanism of action.[8]
Experimental Protocols
While specific, detailed protocols for the clinical studies with omilancor are proprietary, this section provides representative methodologies for assessing mitochondrial function in the context of experimental colitis. These protocols are based on established techniques in the field and can be adapted for preclinical evaluation of compounds like omilancor.
Assessment of Mitochondrial Respiration in Intestinal Epithelial Cells (IECs)
This protocol outlines the use of extracellular flux analysis to measure mitochondrial respiration in an intestinal epithelial cell line.
Experimental Workflow Diagram
Workflow for assessing mitochondrial stress in IECs.
Methodology:
Cell Culture: Murine intestinal epithelial cells (e.g., IEC-6 or CMT-93 lines) are seeded into a Seahorse XF Cell Culture Microplate at an optimized density and allowed to adhere for 24-48 hours.
Treatment: Cells are treated with various concentrations of omilancor or a vehicle control for a predetermined duration (e.g., 12, 24, or 48 hours). To mimic inflammatory conditions, cells can be co-treated with an inflammatory stimulus such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).
Mito Stress Test: Following treatment, the cell culture medium is replaced with Seahorse XF Assay Medium supplemented with glucose, pyruvate, and glutamine. The microplate is then placed in a Seahorse XF Analyzer.
Compound Injections: The mitochondrial stress test is performed by sequential injections of:
Oligomycin (1.0-2.0 µM): An ATP synthase inhibitor, which allows for the quantification of ATP-linked respiration.
FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) (0.5-1.5 µM): An uncoupling agent that disrupts the mitochondrial membrane potential and allows for the measurement of maximal respiration.
Rotenone (0.5 µM) and Antimycin A (0.5 µM): Complex I and III inhibitors, respectively, which shut down mitochondrial respiration and reveal the level of non-mitochondrial oxygen consumption.
Data Analysis: The Oxygen Consumption Rate (OCR) is measured in real-time. Key parameters such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity are calculated from the OCR data.
Gene Expression Analysis of Colonic Biopsies
This protocol describes the methodology for quantifying the expression of mitochondrial-related genes from colonic tissue.
Methodology:
Sample Collection and Storage: Colonic biopsy samples are obtained endoscopically and immediately placed in an RNA stabilization solution (e.g., RNAlater) and stored at -80°C until analysis.
RNA Extraction: Total RNA is extracted from the tissue samples using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using spectrophotometry (e.g., NanoDrop) and capillary electrophoresis (e.g., Agilent Bioanalyzer).
Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
Quantitative PCR (qPCR): The expression levels of target genes (e.g., mt-ATP8, mt-ND6, HMGCS2) and a panel of housekeeping genes (e.g., GAPDH, ACTB) are quantified using qPCR with a SYBR Green or TaqMan-based assay on a real-time PCR system.
Data Analysis: The relative expression of the target genes is calculated using the delta-delta Ct (ΔΔCt) method, normalizing the expression to the geometric mean of the housekeeping genes.
Conclusion
Omilancor represents a novel therapeutic approach for colitis by targeting the LANCL2 pathway to restore immunometabolic homeostasis. The available data strongly indicate that a core component of its mechanism of action is the amelioration of mitochondrial dysfunction in the inflamed gut. By activating the AMPK/PGC-1α/SIRT1 signaling axis, omilancor upregulates the expression of key mitochondrial genes, thereby enhancing mitochondrial function, supporting the anti-inflammatory activity of Tregs, and reducing mucosal inflammation. The experimental protocols outlined provide a framework for further preclinical and translational research into the bioenergetic effects of omilancor and other LANCL2 agonists. Further studies quantifying direct mitochondrial functional parameters, such as ATP production rates and reactive oxygen species levels, will provide a more complete picture of omilancor's impact on mitochondrial biology in colitis.
Investigating the gut-restricted properties of Omilancor
An In-depth Technical Guide to the Gut-Restricted Properties of Omilancor For Researchers, Scientists, and Drug Development Professionals Executive Summary Omilancor is a first-in-class, orally administered, gut-restrict...
Author: BenchChem Technical Support Team. Date: November 2025
An In-depth Technical Guide to the Gut-Restricted Properties of Omilancor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Omilancor is a first-in-class, orally administered, gut-restricted small molecule therapeutic currently in late-stage clinical development for the treatment of inflammatory bowel diseases (IBD), including ulcerative colitis (UC) and Crohn's disease (CD).[1][2][3][4][5] Its innovative mechanism of action centers on the activation of the Lanthionine Synthetase C-Like 2 (LANCL2) pathway, which plays a crucial role in modulating the immune system within the gastrointestinal tract.[2][3][6] A key feature of Omilancor is its gut-restricted profile, designed to maximize local therapeutic effects in the intestines while minimizing systemic exposure and associated side effects.[1][2][4] This document provides a comprehensive technical overview of Omilancor, focusing on its gut-restricted properties, mechanism of action, clinical efficacy, and the experimental methodologies used in its evaluation.
Mechanism of Action: The LANCL2 Pathway
Omilancor exerts its therapeutic effects by activating the LANCL2 pathway, a novel target in the treatment of autoimmune diseases.[2][3][6] LANCL2 is a receptor that modulates key immunological and metabolic signals within immune and epithelial cells.[1][3]
Signaling Pathway:
Activation of the LANCL2 pathway by Omilancor leads to a cascade of downstream effects that create a favorable regulatory microenvironment in the gut.[1][3][7] This includes:
Enhancement of Regulatory T cell (Treg) Function: Omilancor increases the anti-inflammatory capacity and stability of Tregs, which are crucial for maintaining immune homeostasis in the gut.[1][6][8]
Downregulation of Pro-inflammatory Mediators: Treatment with Omilancor leads to a decrease in the production of key inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α).[1][3]
Modulation of Effector T cell Responses: It decreases pathogenic T helper 17 (Th17) cell responses, which are implicated in the pathology of IBD.[8]
Support of Phagocyte Autophagy: By activating LANCL2, Omilancor supports the metabolic demands of autophagy in phagocytes.[1][3]
Caption: Omilancor's activation of the LANCL2 signaling pathway.
Gut-Restricted Pharmacokinetics
Pharmacokinetic analyses have consistently validated Omilancor's gut-restricted profile.[1][2][4] Studies have shown stable drug levels in the stool over the treatment period, with penetration into colonic biopsy tissue, but limited systemic exposure.[1][4] This targeted delivery is crucial for its favorable safety profile, as it avoids systemic immunosuppression often associated with other IBD therapies.[2][6]
Clinical Efficacy: Summary of Phase 2 Trial Data
Omilancor has demonstrated promising efficacy in Phase 2 clinical trials for both ulcerative colitis and Crohn's disease.
The following sections outline the general methodologies for key experiments cited in the evaluation of Omilancor. It is important to note that these are representative protocols and the specific, detailed procedures used in the proprietary studies on Omilancor are not publicly available.
Murine Model of Dextran Sulfate Sodium (DSS)-Induced Colitis
This is a widely used preclinical model to induce colitis in mice, mimicking aspects of human IBD.
Induction: Mice are typically administered 2-5% (w/v) DSS in their drinking water for a period of 5-7 days.
Monitoring: Disease activity is monitored daily by recording body weight, stool consistency, and the presence of blood in the stool (Disease Activity Index - DAI).
Endpoint Analysis: At the end of the study, colons are collected for measurement of length (a shorter colon indicates more severe inflammation), histological analysis of tissue damage, and molecular analysis of inflammatory markers.
Omilancor's Impact on TNF-alpha and IL-6 Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract Omilancor is a first-in-class, orally administered, gut-restricted small molecule agonist of Lanthionine Synthetase C-like 2 (LANCL2). Activation o...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Omilancor is a first-in-class, orally administered, gut-restricted small molecule agonist of Lanthionine Synthetase C-like 2 (LANCL2). Activation of the LANCL2 pathway by omilancor modulates immunometabolic signaling, leading to a reduction in pro-inflammatory responses. This guide provides an in-depth analysis of the impact of omilancor on the expression of two key inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). It summarizes the quantitative data from clinical and preclinical studies, details the experimental methodologies employed, and visualizes the core signaling pathways and experimental workflows.
Introduction
Chronic inflammatory diseases, such as ulcerative colitis (UC) and psoriasis, are characterized by the dysregulation of immune responses and excessive production of pro-inflammatory cytokines, including TNF-α and IL-6. These cytokines play a pivotal role in the pathogenesis of autoimmune disorders by promoting inflammation, tissue damage, and disease progression. Omilancor, by activating the LANCL2 pathway, presents a novel therapeutic approach to downregulate these key inflammatory mediators.[1][2][3][4] This document serves as a technical resource for understanding the specific effects of omilancor on TNF-α and IL-6 expression.
Mechanism of Action: The LANCL2 Pathway
Omilancor exerts its immunoregulatory effects through the activation of the LANCL2 pathway.[1][3][4][5] LANCL2 is a G-protein coupled receptor that, upon activation, initiates a signaling cascade resulting in increased intracellular cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).[6] This cascade ultimately leads to the modulation of transcription factors that control the expression of inflammatory genes. By activating this pathway, omilancor promotes a shift from a pro-inflammatory to an anti-inflammatory state, in part by suppressing the production of TNF-α and IL-6.[1][7]
Figure 1: Omilancor's Mechanism of Action via the LANCL2 Signaling Pathway.
Quantitative Impact on TNF-α and IL-6 Expression
Clinical and preclinical studies have demonstrated omilancor's ability to significantly reduce the levels of TNF-α and IL-6. The following tables summarize the key quantitative findings.
Detailed experimental protocols for the quantification of TNF-α and IL-6 in omilancor studies are not fully available in the public domain. However, based on the published research, the following are representative methodologies.
Quantification of Cytokines by Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a common method for quantifying cytokine concentrations in biological samples such as serum, plasma, or tissue homogenates.
Objective: To measure the concentration of TNF-α and IL-6 in patient serum or tissue samples.
Materials:
Commercially available high-sensitivity ELISA kits for human TNF-α and IL-6 (e.g., from R&D Systems, Thermo Fisher Scientific).
Microplate reader capable of measuring absorbance at 450 nm.
Wash buffer, substrate solution, and stop solution (typically provided in the kit).
Patient serum samples or tissue lysates.
Standard dilutions of recombinant human TNF-α and IL-6 (provided in the kit).
Protocol:
Plate Preparation: A 96-well microplate is pre-coated with a monoclonal antibody specific for either TNF-α or IL-6.
Sample and Standard Addition: Samples and a series of standard dilutions are added to the wells. The plate is incubated to allow the cytokine to bind to the immobilized antibody.
Washing: The plate is washed to remove any unbound substances.
Detection Antibody: A biotin-conjugated polyclonal antibody specific for the target cytokine is added to each well and incubated.
Washing: The plate is washed again to remove unbound detection antibody.
Enzyme Conjugate: A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.
Washing: A final wash step removes any unbound enzyme conjugate.
Substrate Addition: A substrate solution (e.g., TMB) is added, which is converted by the HRP enzyme into a colored product.
Stopping the Reaction: A stop solution (e.g., sulfuric acid) is added to terminate the reaction.
Data Acquisition: The absorbance of each well is measured at 450 nm using a microplate reader.
Data Analysis: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of TNF-α or IL-6 in the samples is then determined by interpolating their absorbance values on the standard curve.
Figure 2: General Workflow for Quantification of TNF-α and IL-6 by ELISA.
Quantification of Gene Expression by Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to measure the amount of specific mRNA transcripts, providing an indication of gene expression levels.
Objective: To determine the relative expression of TNF-α and IL-6 mRNA in cells or tissues.
Materials:
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
Primers specific for human TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH, ACTB).
Real-time PCR instrument.
Protocol:
RNA Extraction: Total RNA is isolated from cells or tissue samples.
RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop).
Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA).
qPCR Reaction Setup: The qPCR reaction is prepared by mixing the cDNA template, specific primers, and qPCR master mix.
Real-Time PCR: The reaction is run in a real-time PCR instrument, which monitors the amplification of the target genes in real-time.
Data Analysis: The cycle threshold (Ct) values are determined for the target genes (TNF-α, IL-6) and the housekeeping gene. The relative expression of the target genes is calculated using the ΔΔCt method, normalized to the housekeeping gene.
Analysis of TNF-α Expressing Cells by Flow Cytometry
Flow cytometry can be used to identify and quantify specific cell populations that are producing a particular cytokine.
Objective: To determine the percentage of TNF-α-expressing myeloid cells in colonic mucosa.
Materials:
Single-cell suspension prepared from colonic biopsies.
Fluorescently labeled antibodies against cell surface markers for myeloid cells (e.g., CD11b, CD14).
Fluorescently labeled antibody against intracellular TNF-α.
Fixation and permeabilization buffers.
Protein transport inhibitor (e.g., Brefeldin A).
Flow cytometer.
Protocol:
Cell Stimulation: The single-cell suspension is stimulated in vitro in the presence of a protein transport inhibitor to promote intracellular cytokine accumulation.
Surface Staining: Cells are stained with fluorescently labeled antibodies against myeloid cell surface markers.
Fixation and Permeabilization: Cells are fixed and permeabilized to allow antibodies to access intracellular targets.
Intracellular Staining: Cells are stained with a fluorescently labeled antibody against TNF-α.
Data Acquisition: The stained cells are analyzed on a flow cytometer.
Data Analysis: The data is analyzed using flow cytometry software to identify the myeloid cell population based on surface marker expression and then to quantify the percentage of these cells that are positive for intracellular TNF-α.
Conclusion
Omilancor demonstrates a clear and significant impact on the downregulation of the pro-inflammatory cytokines TNF-α and IL-6. This effect is a direct consequence of its mechanism of action through the activation of the LANCL2 pathway. The quantitative data from both clinical and preclinical studies support the therapeutic potential of omilancor in treating inflammatory conditions where TNF-α and IL-6 are key drivers of pathology. The experimental methodologies outlined in this guide provide a framework for the continued investigation of omilancor and other LANCL2 agonists in the context of immunomodulation.
The Discovery and Development of Omilancor (BT-11): A LANCL2 Agonist for Inflammatory Bowel Disease
A Technical Guide for Researchers and Drug Development Professionals Abstract Omilancor (formerly BT-11) is a first-in-class, orally administered, gut-restricted small molecule agonist of the Lanthionine Synthetase C-Lik...
Author: BenchChem Technical Support Team. Date: November 2025
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Omilancor (formerly BT-11) is a first-in-class, orally administered, gut-restricted small molecule agonist of the Lanthionine Synthetase C-Like 2 (LANCL2) pathway. Developed by NImmune Biopharma, it represents a novel therapeutic approach for the treatment of inflammatory bowel diseases (IBD), including ulcerative colitis (UC) and Crohn's disease (CD). By activating LANCL2, Omilancor modulates the interplay between immunological and metabolic signals within immune and epithelial cells, fostering a regulatory microenvironment in the gut. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of Omilancor, presenting key data in a structured format and detailing relevant experimental methodologies.
Introduction: The Unmet Need in IBD and the Discovery of a Novel Target
Inflammatory bowel diseases are chronic, relapsing inflammatory conditions of the gastrointestinal tract with a significant impact on patient quality of life. Current therapeutic strategies, including aminosalicylates, corticosteroids, immunomodulators, and biologics, are associated with limitations such as partial efficacy, loss of response, and systemic immunosuppression, which can lead to an increased risk of infections and malignancies. This highlights the pressing need for safer and more effective oral therapies that can induce and maintain remission in IBD patients.
The discovery of the Lanthionine Synthetase C-Like 2 (LANCL2) pathway as a novel therapeutic target for autoimmune diseases offered a promising new avenue for drug development.[1][2] LANCL2 is a G-protein coupled receptor that, upon activation, plays a crucial role in immunoregulatory processes.[3] Omilancor was identified through a proprietary A.I.-driven platform, LANCE®, designed to discover and develop novel oral therapeutics for autoimmune diseases.[4]
Mechanism of Action: The LANCL2 Pathway
Omilancor exerts its therapeutic effect by activating the LANCL2 pathway in the gastrointestinal tract.[1] This activation initiates a signaling cascade that leads to a favorable immunoregulatory microenvironment.
Key molecular events following LANCL2 activation by Omilancor include:
Increased Regulatory T cell (Treg) Function: Omilancor enhances the suppressive function of Tregs within the site of inflammation.[5][6] This is a critical mechanism for controlling excessive inflammatory responses in the gut.
Decreased Pro-inflammatory Mediators: Treatment with Omilancor leads to a reduction in key inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
Modulation of Immunometabolism: LANCL2 activation influences the metabolic programming of immune cells, shifting them towards a more regulatory and less inflammatory phenotype.[7]
The signaling pathway initiated by Omilancor's binding to LANCL2 is depicted below.
Figure 1: Omilancor's Signaling Pathway via LANCL2 Activation.
Preclinical Development
The therapeutic potential and safety of Omilancor were evaluated in several preclinical models of inflammation.
Inflammatory Bowel Disease Models
Oral administration of Omilancor demonstrated significant efficacy in murine models of DSS-induced colitis. Treatment resulted in a reduction in disease activity index, amelioration of colonic inflammatory lesions, and suppression of inflammatory markers like TNF-α and interferon-γ in the gut.[8] The therapeutic effects were shown to be LANCL2-dependent, as the beneficial actions of Omilancor were abrogated in LANCL2 knockout mice.[8]
Psoriasis Models
Topical application of Omilancor was effective in an imiquimod-induced mouse model of psoriasis, leading to a significant reduction in the Psoriasis Area and Severity Index (PASI) score.[9] This was accompanied by decreased acanthosis, reduced immune cell infiltration, and a downregulation of pro-inflammatory cytokines such as TNF, IL-17, IL-6, and IL-21.[7][10]
Clinical Development
Omilancor has undergone extensive clinical evaluation in Phase 1 and Phase 2 trials for both ulcerative colitis and Crohn's disease, with a Phase 3 program underway for UC.
Pharmacokinetics and Safety
A Phase 1 study in healthy volunteers demonstrated that Omilancor is well-tolerated with no dose-limiting toxicities observed at oral doses up to 100 mg/kg.[11][12] The pharmacokinetic profile confirmed its gut-restricted nature, with maximum systemic concentrations being approximately 1/6000th of the concentrations observed in feces.[12][13] Mean fecal concentrations of BT-11 increased linearly with ascending oral doses.[12] Across all clinical trials, Omilancor has shown a benign safety profile, with most adverse events being mild in severity.[14]
Pharmacokinetic Parameters
Observation
Citation
Systemic Exposure
Maximum plasma concentrations are approximately 1/6000th of fecal concentrations.
Table 1: Summary of Pharmacokinetic and Safety Data for Omilancor
Efficacy in Ulcerative Colitis
A Phase 2 clinical trial evaluated the efficacy of Omilancor in patients with mild-to-moderate active ulcerative colitis.[9] The study met its primary endpoint, demonstrating a statistically significant improvement in clinical remission rates compared to placebo.
Table 2: Phase 2 Efficacy Data of Omilancor in Ulcerative Colitis
Efficacy in Crohn's Disease
A Phase 2 trial investigated the efficacy of Omilancor in patients with moderate-to-severe Crohn's disease.[14] The results showed promising signals of clinical efficacy.
Table 3: Phase 2 Efficacy Data of Omilancor in Crohn's Disease
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the development of Omilancor.
Dextran Sulfate Sodium (DSS)-Induced Colitis Model in Mice
This is a widely used preclinical model to induce colitis that mimics aspects of human ulcerative colitis.
Protocol:
Animal Model: C57BL/6 mice (8-10 weeks old) are typically used.
Induction of Colitis: Mice are administered 2.5-3.5% (w/v) DSS (molecular weight 36-50 kDa) in their drinking water ad libitum for 5-7 consecutive days.
Treatment: Omilancor (e.g., 8 mg/kg/day) or vehicle is administered orally once daily, starting from the first day of DSS administration.
Monitoring: Body weight, stool consistency, and the presence of blood in the stool are monitored daily to calculate the Disease Activity Index (DAI).
Endpoint Analysis: At the end of the study, mice are euthanized, and the colons are collected. Colon length is measured, and tissue samples are taken for histological analysis (H&E staining) and cytokine measurement (e.g., via ELISA or qPCR).
Figure 2: Workflow for the DSS-Induced Colitis Model.
Isolation of Lamina Propria Mononuclear Cells (LPMCs) from Human Colonic Biopsies
This protocol is essential for the ex vivo analysis of the effects of Omilancor on human immune cells from the site of inflammation.
Protocol:
Biopsy Collection: Colonic biopsies are obtained from IBD patients during endoscopy and immediately placed in ice-cold RPMI medium.
Epithelial Layer Removal: Biopsies are washed and incubated in a solution containing EDTA and DTT with shaking to remove the epithelial cells.
Digestion: The remaining tissue is minced and digested in a solution containing collagenase D and DNase I at 37°C with shaking.
Cell Isolation: The cell suspension is filtered and subjected to a density gradient centrifugation (e.g., using Percoll) to isolate the mononuclear cells.
Cell Culture and Treatment: Isolated LPMCs are cultured in complete RPMI medium and treated with Omilancor (e.g., at a concentration of 0.01 µM) or vehicle for a specified period (e.g., 24-48 hours).[12]
Analysis: After treatment, cells can be analyzed for changes in T cell populations (e.g., CD4+FOXP3+ Tregs, IFNγ+ T cells, TNFα+ T cells) by flow cytometry, and cytokine production in the supernatant can be measured by ELISA.[12]
LANCL2 Activation Assay (cAMP Measurement)
As LANCL2 is a G-protein coupled receptor, its activation can be determined by measuring the downstream production of cyclic AMP (cAMP).
Protocol:
Cell Line: A cell line expressing LANCL2 (e.g., CHO-K1 cells stably transfected with human LANCL2) is used.
Cell Seeding: Cells are seeded into a 96-well plate and incubated overnight.
Treatment: Cells are treated with varying concentrations of Omilancor or a vehicle control. For Gαi-coupled receptors, cells are co-stimulated with forskolin to induce a measurable baseline of cAMP.
cAMP Measurement: Intracellular cAMP levels are measured using a commercially available kit, such as a HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based assay.
Data Analysis: The results are used to generate a dose-response curve and determine the EC50 of Omilancor for LANCL2 activation.
Figure 3: Workflow for the LANCL2 Activation (cAMP) Assay.
Conclusion and Future Directions
Omilancor (BT-11) represents a significant advancement in the development of oral therapies for IBD. Its novel, gut-restricted mechanism of action, centered on the activation of the LANCL2 pathway, offers the potential for a safe and effective treatment that can induce and maintain remission in patients with ulcerative colitis and Crohn's disease. The robust preclinical and clinical data gathered to date support its continued development, with ongoing Phase 3 trials in UC (PACIFY I and PACIFY II) expected to further elucidate its long-term efficacy and safety. The development of Omilancor exemplifies a successful translation of a novel biological target into a promising clinical candidate, offering hope for a new class of immunoregulatory therapeutics for autoimmune diseases.
The Pharmacodynamics of Oral Omilancor: A Deep Dive into a Novel Immunoregulatory Therapeutic
For Immediate Release This technical guide provides an in-depth analysis of the pharmacodynamics of omilancor, a first-in-class, orally administered, gut-restricted small molecule agonist of Lanthionine Synthetase C-like...
Author: BenchChem Technical Support Team. Date: November 2025
For Immediate Release
This technical guide provides an in-depth analysis of the pharmacodynamics of omilancor, a first-in-class, orally administered, gut-restricted small molecule agonist of Lanthionine Synthetase C-like 2 (LANCL2). Designed for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of omilancor's mechanism of action, preclinical and clinical efficacy, and its pharmacokinetic profile.
Executive Summary
Omilancor is an investigational therapeutic agent in late-stage clinical development for the treatment of inflammatory bowel diseases (IBD), including ulcerative colitis (UC) and Crohn's disease (CD).[1] It represents a novel approach to treating autoimmune diseases by targeting the LANCL2 pathway, a key regulator of immunometabolic processes. By activating LANCL2, omilancor modulates the immune response at the site of inflammation, promoting a shift from a pro-inflammatory to a regulatory microenvironment. This document will detail the pharmacodynamic properties of omilancor, supported by quantitative data from clinical trials, detailed experimental protocols, and visualizations of its signaling pathways.
Mechanism of Action: The LANCL2 Pathway
Omilancor's therapeutic effects are mediated through the activation of the LANCL2 pathway.[2] LANCL2 is a membrane-associated receptor that plays a crucial role in modulating the interplay between immunological and metabolic signals within immune and epithelial cells.
Activation of LANCL2 by omilancor initiates a signaling cascade that leads to several key downstream effects:
Enhancement of Regulatory T cell (Treg) Function: Omilancor promotes the differentiation, stability, and suppressive function of Tregs. This is achieved, in part, by amplifying the interleukin-2 (IL-2) signaling pathway, which is critical for Treg homeostasis.[3]
Metabolic Reprogramming: The LANCL2 pathway influences cellular metabolism, favoring mitochondrial oxidative phosphorylation over glycolysis. This metabolic shift is associated with the promotion of anti-inflammatory and regulatory immune cell phenotypes.
Downregulation of Pro-inflammatory Mediators: By promoting a regulatory environment, omilancor leads to a reduction in the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[4]
The following diagram illustrates the proposed signaling pathway of omilancor.
A diagram of the omilancor signaling pathway.
Pharmacodynamics: Clinical Efficacy
Oral administration of omilancor has demonstrated significant efficacy in Phase 2 clinical trials for both ulcerative colitis and Crohn's disease.
Ulcerative Colitis
A randomized, double-blind, placebo-controlled Phase 2 trial evaluated the efficacy and safety of omilancor in patients with active ulcerative colitis.
Pharmacokinetic analyses have confirmed that omilancor is a gut-restricted therapeutic with limited systemic exposure. This localized action is a key feature of its safety profile.
High Stool and Colonic Tissue Concentrations: Oral administration of omilancor results in stable and high concentrations of the drug in the stool and colonic biopsy tissue over the treatment period.[4]
Limited Systemic Absorption: Plasma concentrations of omilancor are very low, minimizing the potential for systemic side effects.[4]
The following diagram illustrates the experimental workflow for assessing the gut-restricted nature of omilancor.
Workflow for pharmacokinetic analysis of omilancor.
Experimental Protocols
Phase 2 Clinical Trial in Ulcerative Colitis (Abridged Protocol)
Study Design: A randomized, double-blind, placebo-controlled, multicenter study.
Patient Population: Adult patients with a diagnosis of ulcerative colitis and a Mayo Clinic Score (MCS) of 4-10, with an endoscopic subscore of ≥2.
Intervention: Patients were randomized to receive oral omilancor (440 mg or 880 mg) or placebo once daily for 12 weeks.
Primary Endpoint: The primary efficacy endpoint was the proportion of patients in clinical remission at week 12, defined as a complete Mayo score of ≤2 with no individual subscore >1.
Secondary Endpoints: Included endoscopic improvement, histological remission, and changes in fecal calprotectin levels.
Pharmacokinetic Assessments: Blood, stool, and colonic biopsy samples were collected at specified time points to determine omilancor concentrations.
Preclinical Murine Models of IBD
Animal Models: Various murine models of colitis, such as the dextran sodium sulfate (DSS)-induced colitis model, were utilized to evaluate the in vivo efficacy of omilancor.
Intervention: Mice were orally administered omilancor or a vehicle control.
Efficacy Parameters: Disease activity index (DAI), colon length, histological scoring of inflammation, and cytokine analysis of colonic tissue were assessed.
Mechanism of Action Studies: Flow cytometry was used to analyze immune cell populations, particularly Tregs, in the mesenteric lymph nodes and spleen.
Conclusion
Oral omilancor represents a promising novel therapeutic for inflammatory bowel diseases. Its unique mechanism of action, centered on the activation of the LANCL2 pathway, offers a targeted approach to restoring immune homeostasis in the gut. The compelling efficacy data from Phase 2 clinical trials, combined with a favorable gut-restricted pharmacokinetic profile, positions omilancor as a potentially safe and effective treatment option for patients with UC and CD. Further investigation in ongoing Phase 3 trials will be crucial in confirming these findings and defining its role in the management of IBD.
Omilancor: A Novel LANCL2 Agonist with Broad Potential Across Autoimmune Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals Blacksburg, VA – October 30, 2025 – Omilancor (formerly BT-11), a first-in-class, orally administered, gut-restricted agonist of the Lanthion...
Author: BenchChem Technical Support Team. Date: November 2025
An In-depth Technical Guide for Researchers and Drug Development Professionals
Blacksburg, VA – October 30, 2025 – Omilancor (formerly BT-11), a first-in-class, orally administered, gut-restricted agonist of the Lanthionine Synthetase C-like 2 (LANCL2) pathway, is emerging as a promising therapeutic candidate with the potential to address a significant unmet need in the treatment of a wide range of autoimmune diseases.[1][2] Developed by NImmune Biopharma, omilancor has demonstrated a novel mechanism of action that modulates the intricate interplay between immunological and metabolic signals within immune and epithelial cells.[3][4] This technical guide provides a comprehensive overview of omilancor's mechanism of action, summarizes key preclinical and clinical data, and outlines its potential applications in various autoimmune disorders beyond its primary indications of ulcerative colitis (UC) and Crohn's disease (CD).
The LANCL2 Pathway: A Novel Target for Immunoregulation
Omilancor's therapeutic effects are mediated through the activation of the LANCL2 pathway.[3][4] LANCL2 is a surface membrane-associated receptor that plays a crucial role in modulating cellular and molecular processes linked to autoimmunity.[3] Its activation by omilancor initiates a signaling cascade that promotes a regulatory microenvironment, primarily by enhancing the function and stability of regulatory T cells (Tregs).[2][3] This leads to a reduction in the production of pro-inflammatory mediators and an increase in anti-inflammatory functions at the site of inflammation.[3]
The activation of LANCL2 by omilancor has been shown to down-regulate effector T cell responses, particularly Th1 and Th17 pathways, which are central to the pathogenesis of many autoimmune diseases.[4] Mechanistically, LANCL2 activation influences immunometabolism by regulating late-stage glycolysis and promoting oxidative metabolism in Tregs, thereby enhancing their suppressive capacity.[4] Furthermore, it synergizes with the IL-2/STAT5 signaling axis, which is critical for Treg stability and function.[4]
Application Notes and Protocols for Omilancor in In Vitro Gut Inflammation Models
Audience: Researchers, scientists, and drug development professionals. Introduction Omilancor is a novel, first-in-class, orally administered, gut-restricted small molecule agonist of Lanthionine Synthetase C-like 2 (LAN...
Author: BenchChem Technical Support Team. Date: November 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
Omilancor is a novel, first-in-class, orally administered, gut-restricted small molecule agonist of Lanthionine Synthetase C-like 2 (LANCL2). Activation of the LANCL2 pathway has been shown to exert immunoregulatory effects, making Omilancor a promising therapeutic candidate for inflammatory bowel disease (IBD). These application notes provide a summary of the available data on Omilancor's dosage and effects in in vitro models of gut inflammation, along with detailed protocols to assist researchers in designing their experiments.
Data Presentation
The following table summarizes the quantitative data on the dosage and effects of Omilancor (also known as NSC61610) in relevant in vitro and in vivo models. It is important to note that specific in vitro dosage data for gut inflammation models is limited in publicly available literature; therefore, data from other relevant inflammatory models are included to provide a starting point for concentration selection.
Model System
Cell Type/Organism
Inflammatory Stimulus
Omilancor (NSC61610) Concentration
Measured Outcome
Quantitative Effect
Reference
In Vitro
T84 Colonic Epithelial Cells
Clostridioides difficile toxins A and B (0.5 µg/mL each)
Not Specified
IL-8 Secretion
Downregulated to levels similar to unchallenged group.[1]
Omilancor exerts its anti-inflammatory effects through the activation of the LANCL2 signaling pathway. LANCL2 is a G-protein coupled receptor that, upon activation by Omilancor, initiates a signaling cascade involving the activation of adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn modulates downstream signaling pathways to promote an immunoregulatory response.
Figure 1. Omilancor's activation of the LANCL2 signaling pathway.
Experimental Protocols
Protocol 1: In Vitro Model of Gut Inflammation in Caco-2 Cells
This protocol describes a general method for inducing an inflammatory response in Caco-2 intestinal epithelial cells, which can be adapted to test the effects of Omilancor.
Materials:
Caco-2 cells
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids
Transwell® inserts (0.4 µm pore size)
Lipopolysaccharide (LPS) from E. coli
Human recombinant Tumor Necrosis Factor-alpha (TNF-α)
Omilancor (NSC61610)
Phosphate Buffered Saline (PBS)
ELISA kits for human TNF-α, IL-6, and IL-1β
Cell lysis buffer
Bradford assay reagent
Procedure:
Cell Culture and Differentiation:
Culture Caco-2 cells in supplemented DMEM at 37°C in a humidified atmosphere of 5% CO2.
Seed Caco-2 cells onto Transwell® inserts at a density of 1 x 105 cells/cm2.
Allow the cells to differentiate for 21 days, with media changes every 2-3 days. Monitor the formation of a confluent monolayer and the development of transepithelial electrical resistance (TEER).
Induction of Inflammation:
On day 21, replace the media in both the apical and basolateral compartments.
To induce inflammation, add a combination of LPS (e.g., 1 µg/mL) and TNF-α (e.g., 10 ng/mL) to the basolateral medium. An alternative is to use a cytokine cocktail of TNF-α, IFN-γ, and IL-1β.
Omilancor Treatment:
Prepare stock solutions of Omilancor in a suitable solvent (e.g., DMSO) and dilute to final concentrations in cell culture medium. Based on available data, a starting concentration range of 1 µM to 25 µM is recommended.[2]
Add the desired concentrations of Omilancor to the basolateral medium 1-2 hours prior to the addition of the inflammatory stimuli. Include a vehicle control (medium with the same concentration of DMSO used for the highest Omilancor concentration).
Sample Collection and Analysis:
After 24 hours of incubation with the inflammatory stimuli and Omilancor, collect the supernatant from the basolateral compartment.
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using specific ELISA kits according to the manufacturer's instructions.
To assess cell viability, the cell monolayer can be washed with PBS and lysed. The total protein content can be determined using a Bradford assay.
Protocol for assessing Omilancor efficacy in mouse models of colitis
Application Notes & Protocols Topic: Protocol for Assessing Omilancor Efficacy in Mouse Models of Colitis Audience: Researchers, scientists, and drug development professionals. Introduction Omilancor is a novel, first-in...
Author: BenchChem Technical Support Team. Date: November 2025
Application Notes & Protocols
Topic: Protocol for Assessing Omilancor Efficacy in Mouse Models of Colitis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Omilancor is a novel, first-in-class, orally administered, locally active therapeutic candidate designed to treat inflammatory bowel disease (IBD). It functions by activating the Lanthionine Synthetase C-Like 2 (LANCL2) pathway, a novel mechanism of action that modulates immune responses. The activation of the LANCL2 pathway is believed to decrease the production of pro-inflammatory cytokines and increase anti-inflammatory responses within the gastrointestinal tract.[1]
To evaluate the preclinical efficacy of Omilancor, robust and reproducible mouse models of colitis are essential. These models mimic key aspects of human IBD, including ulcerative colitis (UC) and Crohn's disease (CD). This document provides detailed protocols for inducing colitis in mice and a comprehensive framework for assessing the therapeutic efficacy of Omilancor. The primary models detailed are Dextran Sodium Sulfate (DSS)-induced colitis, which models the epithelial injury characteristic of UC, and Oxazolone (OXA)-induced colitis, which represents a T-helper 2 (Th2)-mediated immune response also relevant to UC.[2][3][4]
Omilancor's Proposed Mechanism of Action
Omilancor's therapeutic effect is mediated through the activation of the LANCL2 signaling pathway. This pathway plays a crucial role in regulating the immune system. Activation of LANCL2 leads to downstream signaling events that ultimately suppress inflammatory processes.
Application Notes and Protocols for Measuring LANCL2 Activation by Omilancor
For Researchers, Scientists, and Drug Development Professionals Introduction Omilancor (formerly BT-11) is a first-in-class, orally active, small molecule agonist of Lanthionine Synthetase C-Like 2 (LANCL2).[1] Activatio...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omilancor (formerly BT-11) is a first-in-class, orally active, small molecule agonist of Lanthionine Synthetase C-Like 2 (LANCL2).[1] Activation of the LANCL2 pathway presents a novel therapeutic approach for inflammatory and autoimmune diseases.[1] Omilancor engages LANCL2, leading to immunoregulatory effects, including the modulation of immune cell metabolism and the enhancement of regulatory T cell (Treg) function.[1] These application notes provide detailed protocols for assessing the activation of LANCL2 and its downstream signaling pathways following treatment with Omilancor.
The following protocols and data are intended to guide researchers in accurately quantifying the effects of Omilancor on LANCL2 activation and its subsequent biological outcomes.
Quantitative Data Summary
Treatment with Omilancor leads to measurable changes in the expression of LANCL2 and key downstream cytokines. The following tables summarize quantitative data from preclinical and clinical studies.
Activation of LANCL2 by Omilancor initiates a signaling cascade that modulates immune responses. The binding of Omilancor to LANCL2 is believed to activate a G-protein, leading to the production of cyclic AMP (cAMP) and subsequent downstream signaling events that ultimately result in the upregulation of anti-inflammatory mediators like IL-10 and the downregulation of pro-inflammatory cytokines such as TNF-α.
Application Notes: In Vivo Imaging of Omilancor's Gastrointestinal Distribution
Introduction Omilancor is an orally administered, gut-restricted agonist of Lanthionine Synthetase C-Like 2 (LANCL2), a key regulator of immune and metabolic pathways.[1] Developed for the treatment of inflammatory bowel...
Author: BenchChem Technical Support Team. Date: November 2025
Introduction
Omilancor is an orally administered, gut-restricted agonist of Lanthionine Synthetase C-Like 2 (LANCL2), a key regulator of immune and metabolic pathways.[1] Developed for the treatment of inflammatory bowel diseases (IBD) such as ulcerative colitis and Crohn's disease, its therapeutic efficacy relies on its localized action within the gastrointestinal (GI) tract.[2][3][4] Pharmacokinetic data from clinical trials have validated this gut-restricted profile, demonstrating stable and high drug concentrations in stool and colonic tissue with limited systemic exposure.[2][5] In vivo imaging is a critical tool for preclinical and translational research, enabling the direct visualization and quantification of Omilancor's distribution and target engagement within the GI tract. This document provides detailed protocols and application notes for researchers, scientists, and drug development professionals interested in studying the biodistribution of Omilancor.
Therapeutic Rationale for Gut-Restriction
The targeted delivery of Omilancor to the GI tract is a key design feature that aims to maximize therapeutic efficacy at the site of inflammation while minimizing potential systemic side effects. By activating the LANCL2 pathway locally, Omilancor modulates the immune response in the gut mucosa, leading to a reduction in pro-inflammatory cytokines such as TNF-α and IL-6.[5] Verifying and quantifying the extent of this gut-restriction through in vivo imaging is crucial for understanding its pharmacokinetics and pharmacodynamics, and for the development of future gut-targeted therapies.
Experimental Protocols: In Vivo Imaging of Omilancor
The following is a detailed, hypothetical protocol for a preclinical in vivo imaging study to visualize and quantify the distribution of Omilancor in a murine model of colitis. This protocol is based on established in vivo imaging techniques and can be adapted for specific research questions.
Objective: To visualize and quantify the biodistribution of orally administered, labeled Omilancor in a dextran sulfate sodium (DSS)-induced colitis mouse model.
1. Materials and Reagents
Omilancor
Fluorescent dye (e.g., Cy7 or a similar near-infrared dye) with a reactive group for conjugation (e.g., NHS ester)
DSS (Dextran Sulfate Sodium Salt, 36-50 kDa)
C57BL/6 mice (female, 8-10 weeks old)
In vivo imaging system (e.g., IVIS Spectrum)
Anesthesia (isoflurane)
Oral gavage needles
Standard laboratory reagents and equipment
2. Labeling of Omilancor
Conjugation: Covalently conjugate the near-infrared fluorescent dye to Omilancor. The specific chemistry will depend on the functional groups available on Omilancor and the chosen dye. A common method is to use an NHS ester-functionalized dye to react with a primary amine on the drug molecule.
Purification: Purify the labeled Omilancor (Omilancor-NIR) from the unconjugated dye and drug using high-performance liquid chromatography (HPLC).
Characterization: Confirm the successful conjugation and determine the labeling efficiency using mass spectrometry and spectrophotometry.
3. Animal Model: DSS-Induced Colitis
Induction: Induce colitis in C57BL/6 mice by administering 2.5% (w/v) DSS in their drinking water for 7 days. A control group will receive regular drinking water.
Monitoring: Monitor the mice daily for clinical signs of colitis, including weight loss, stool consistency, and the presence of blood in the stool.
4. In Vivo Imaging Procedure
Administration: On day 7 of DSS treatment, administer a single oral dose of Omilancor-NIR (e.g., 10 mg/kg) to both the colitis and control groups of mice via oral gavage.
Imaging:
Anesthetize the mice using isoflurane.
Acquire whole-body images at multiple time points post-administration (e.g., 1, 4, 8, 24, and 48 hours) using an in vivo imaging system.
Use appropriate excitation and emission filters for the selected near-infrared dye.
Acquire both photographic and fluorescent images.
Ex Vivo Imaging:
At the final time point (e.g., 48 hours), euthanize the mice.
Dissect the major organs (stomach, small intestine, cecum, colon, liver, kidneys, spleen, lungs, heart, and brain).
Image the dissected organs to quantify the fluorescent signal in each tissue.
5. Data Analysis
Region of Interest (ROI) Analysis: Draw ROIs around the abdominal region in the whole-body images and around each organ in the ex vivo images.
Quantification: Quantify the average radiant efficiency (photons/s/cm²/sr)/(µW/cm²) within each ROI.
Statistical Analysis: Compare the fluorescent signal in the GI tract and other organs between the colitis and control groups using appropriate statistical tests (e.g., t-test or ANOVA).
Visualizations
Caption: Omilancor's signaling pathway.
Caption: Experimental workflow for in vivo imaging.
Application Notes and Protocols for Assessing Omilancor's Effect on Gut Microbiota
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive framework for designing and executing a study to investigate the effects of Omilancor, a novel gut-restricte...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and executing a study to investigate the effects of Omilancor, a novel gut-restricted LANCL2 agonist, on the composition and function of the gut microbiota. The provided protocols are intended as a guide and may be adapted based on specific experimental goals and laboratory capabilities.
Introduction
Omilancor is a first-in-class, orally administered, gut-restricted small molecule that activates the Lanthionine Synthetase C-Like 2 (LANCL2) pathway.[1][2][3] This pathway plays a crucial role in modulating immune responses within the gastrointestinal tract.[2][3][4] By activating LANCL2, Omilancor enhances the function of regulatory T cells (Tregs), which in turn helps to suppress inflammation.[1][5][6][7] Clinical and preclinical studies have demonstrated Omilancor's potential in treating inflammatory bowel diseases (IBD) such as ulcerative colitis and Crohn's disease.[1][5][8] A key aspect of its mechanism of action appears to be its influence on the gut microbiome. Studies have suggested that Omilancor can modulate the gut microbial composition, leading to an increase in the abundance and diversity of beneficial, tolerogenic bacteria.[5][6]
This document outlines a study protocol to systematically evaluate the impact of Omilancor on the gut microbiota, focusing on both taxonomic shifts and functional metabolic changes.
Study Design and Objectives
Primary Objective: To characterize the changes in the composition and metabolic activity of the gut microbiota in response to Omilancor treatment in a preclinical model of colitis.
Secondary Objectives:
To identify specific bacterial taxa that are significantly altered by Omilancor.
To quantify changes in the production of key microbial metabolites, such as short-chain fatty acids (SCFAs).
To correlate changes in the gut microbiota with markers of intestinal inflammation.
Experimental Groups: A well-controlled preclinical study is essential. A murine model of colitis, such as the dextran sulfate sodium (DSS)-induced colitis model, is recommended.
Group ID
Group Name
Treatment
Rationale
1
Healthy Control
Vehicle
To establish a baseline for normal gut microbiota and inflammatory markers.
2
Colitis Control
DSS + Vehicle
To characterize the dysbiosis and inflammation induced by DSS.
3
Omilancor Treatment
DSS + Omilancor
To assess the therapeutic effects of Omilancor on the gut microbiota and inflammation.
Experimental Protocols
Animal Model and Treatment
A standardized protocol for inducing colitis, such as the administration of DSS in drinking water, should be followed. Omilancor or a vehicle control would be administered orally once daily.[5]
Sample Collection and Processing
Fecal samples are the most common and non-invasive sample type for gut microbiota analysis.[9]
Protocol for Fecal Sample Collection:
Collect fresh fecal pellets from individual mice at baseline (before DSS and treatment), mid-point, and at the end of the study.
Immediately place the pellets in sterile, labeled cryovials.
Snap-freeze the samples in liquid nitrogen and store them at -80°C until further processing to preserve the integrity of the microbial DNA and metabolites.[10]
Gut Microbiota Compositional Analysis: 16S rRNA Gene Sequencing
16S rRNA gene sequencing is a widely used, cost-effective method for profiling the taxonomic composition of the gut microbiota.[11][12]
Protocol for 16S rRNA Sequencing:
DNA Extraction: Isolate total microbial DNA from fecal samples using a commercially available kit, such as the QIAamp DNA Stool Mini Kit, following the manufacturer's instructions.[13] Assess the quality and quantity of the extracted DNA using a spectrophotometer (e.g., NanoDrop) and fluorometer (e.g., Qubit).
PCR Amplification: Amplify the V3-V4 hypervariable regions of the 16S rRNA gene using universal primers.[13] Perform PCR in triplicate for each sample to minimize amplification bias.[11]
Library Preparation: Pool the triplicate PCR products for each sample. Purify the amplicons and attach sequencing adapters and barcodes to create a sequencing library.
Sequencing: Perform paired-end sequencing on an Illumina MiSeq platform.[13]
Bioinformatics Analysis:
Quality Control: Filter raw sequencing reads to remove low-quality sequences and adapters.
OTU Picking/ASV Generation: Cluster sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).
Taxonomic Assignment: Assign taxonomy to each OTU/ASV using a reference database such as Greengenes or SILVA.[13]
Statistical Analysis: Use statistical methods like LEfSe (Linear discriminant analysis Effect Size) to identify differentially abundant taxa between experimental groups.[13]
Functional Microbiota Analysis: Metabolomics
Metabolomics provides insights into the functional output of the gut microbiota by analyzing the small molecules they produce.[14][15][16]
Protocol for Short-Chain Fatty Acid (SCFA) Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):
Sample Preparation:
Homogenize a known weight of fecal sample in a suitable solvent (e.g., acidified water).
Centrifuge to pellet solid debris.
Derivatize the supernatant to make the SCFAs volatile for GC analysis.
GC-MS Analysis:
Inject the derivatized sample into a GC-MS system.
Separate the SCFAs based on their retention times.
Identify and quantify individual SCFAs (e.g., acetate, propionate, butyrate) by comparing their mass spectra and retention times to known standards.
Data Analysis:
Calculate the concentration of each SCFA in the fecal samples.
Perform statistical analysis to compare SCFA levels between the different experimental groups.
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between the experimental groups.
Table 1: Alpha Diversity Indices of Gut Microbiota
Group
Shannon Index (Mean ± SD)
Chao1 Index (Mean ± SD)
Observed OTUs (Mean ± SD)
Healthy Control
Colitis Control
Omilancor Treatment
Table 2: Relative Abundance of Key Bacterial Phyla (%)
Probing the Immunomodulatory Effects of Omilancor: Application Notes and Protocols for Assaying Inflammatory Cytokines
For Researchers, Scientists, and Drug Development Professionals Introduction Omilancor is a novel, first-in-class, orally administered, gut-restricted small molecule agonist of the Lanthionine Synthetase C-Like 2 (LANCL2...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omilancor is a novel, first-in-class, orally administered, gut-restricted small molecule agonist of the Lanthionine Synthetase C-Like 2 (LANCL2) pathway.[1][2] Activation of the LANCL2 pathway has been shown to exert immunoregulatory effects by modulating the interplay between immunological and metabolic signals within immune cells.[1] This mechanism of action makes Omilancor a promising therapeutic candidate for various inflammatory and autoimmune diseases, including inflammatory bowel disease (IBD) and psoriasis.[2][3] A key aspect of Omilancor's therapeutic effect is its ability to modulate the production of inflammatory cytokines. This document provides detailed application notes and protocols for assaying these changes, offering a guide for researchers investigating the immunomodulatory properties of Omilancor and similar compounds.
Omilancor's activation of the LANCL2 pathway leads to a favorable shift in the cytokine milieu, characterized by the downregulation of pro-inflammatory mediators and, in some contexts, the enhancement of anti-inflammatory responses.[4][5] Specifically, studies have demonstrated that Omilancor treatment is associated with a reduction in key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-17 (IL-17), and Interleukin-21 (IL-21).[3][6] These cytokines are central to the pathogenesis of many autoimmune diseases.
Mechanism of Action: The LANCL2 Pathway
Omilancor exerts its immunomodulatory effects by activating the LANCL2 pathway. This pathway plays a crucial role in maintaining immune homeostasis.[7] Activation of LANCL2 by Omilancor in immune cells, such as T cells and macrophages, triggers downstream signaling cascades that ultimately lead to the suppression of pro-inflammatory cytokine production.[4][5] In the context of psoriasis, a disease driven by the IL-23/Th17 axis, Omilancor has been shown to down-regulate Th17 activation, thereby reducing the production of IL-17 and other pro-inflammatory cytokines.[3]
Caption: Omilancor activates the LANCL2 receptor on immune cells, initiating downstream signaling that modulates gene expression, leading to reduced pro-inflammatory cytokine production and enhanced regulatory T cell function.
In psoriasis models, Omilancor's effect on the IL-23/Th17 axis is particularly relevant. By activating LANCL2, Omilancor interferes with the signaling cascade that promotes the differentiation and activation of Th17 cells, which are major producers of IL-17.
Caption: Omilancor, through LANCL2 activation, inhibits the differentiation and activation of Th17 cells, thereby reducing the production of pro-inflammatory cytokines like IL-17.
Data Presentation: Quantitative Changes in Cytokines
The following tables summarize the observed changes in inflammatory cytokine levels following Omilancor treatment in both clinical and preclinical studies.
Table 1: Cytokine Reduction in a Phase 2 Ulcerative Colitis Trial
Table 2: Changes in Cytokine-Producing Immune Cells in a Psoriasis Mouse Model
Tissue
Cell Type
Cytokine
Observation
Spleen
CD4+ T cells
TNF-α
Statistically significant decrease in the percentage of TNF+ cells
Spleen
CD4+ T cells
IL-17
Statistically significant decrease in the percentage of IL-17+ cells
Spleen
CD4+ T cells
IL-21
Statistically significant decrease in the percentage of IL-21+ cells
Spleen
CD45+ cells
IL-6
Statistically significant decrease in the percentage of IL-6+ cells
Draining Lymph Nodes
CD4+ T cells
IL-17
Reduced proportion of IL-17-producing cells
Draining Lymph Nodes
CD4+ T cells
IL-21
Reduced proportion of IL-21-producing cells
Draining Lymph Nodes
Macrophages
TNF-α
Reduced proportion of TNF-α-producing macrophages
Data summarized from a study on topical Omilancor in an imiquimod-induced psoriasis mouse model.[3]
Experimental Protocols
To assess the impact of Omilancor on inflammatory cytokine production, a range of immunological assays can be employed. Below are detailed protocols for the most relevant techniques.
Caption: Workflow for assessing changes in inflammatory cytokines following Omilancor treatment, from the experimental model to data analysis.
Protocol 1: Enzyme-Linked Immunosorbent Assay (ELISA) for Secreted Cytokines
This protocol provides a general guideline for a sandwich ELISA to quantify cytokines like TNF-α and IL-6 in serum, plasma, or cell culture supernatants.
Materials:
ELISA kit for the specific cytokine of interest (e.g., Mouse TNF-alpha ELISA kit)
Sample (serum, plasma, or cell culture supernatant)
Coated 96-well plate
Detection antibody (biotinylated)
Streptavidin-HRP conjugate
TMB substrate
Stop solution
Wash buffer
Plate reader
Procedure:
Sample Preparation:
Collect blood and prepare serum by allowing it to clot and centrifuging to remove the clot.
Collect plasma using an anticoagulant like EDTA or heparin and centrifuge to remove cells.
For cell culture, collect the supernatant and centrifuge to remove any cells or debris.
Store samples at -80°C if not used immediately. Avoid repeated freeze-thaw cycles.
Assay Procedure (refer to specific kit manual for volumes and incubation times):
Bring all reagents and samples to room temperature.
Add standards and samples to the appropriate wells of the pre-coated microplate.
Incubate to allow the cytokine to bind to the immobilized antibody.
Wash the wells multiple times with wash buffer.
Add the biotinylated detection antibody to each well and incubate.
Wash the wells to remove unbound detection antibody.
Add Streptavidin-HRP conjugate to each well and incubate.
Wash the wells to remove unbound conjugate.
Add TMB substrate to each well. A color change will develop.
Stop the reaction by adding the stop solution. The color will change from blue to yellow.
Read the absorbance of each well at 450 nm using a microplate reader.
Data Analysis:
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
Determine the concentration of the cytokine in the samples by interpolating their absorbance values on the standard curve.
Protocol 2: Intracellular Cytokine Staining (ICS) by Flow Cytometry
This protocol is for identifying and quantifying cytokine-producing cells, such as T cells from the spleen or lymph nodes of treated mice.
Materials:
Single-cell suspension from spleen or lymph nodes
Cell culture medium (e.g., RPMI-1640)
Cell stimulation cocktail (e.g., Phorbol 12-myristate 13-acetate (PMA) and Ionomycin)
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
Fluorescently conjugated antibodies for surface markers (e.g., anti-CD4, anti-CD8)
Fixation/Permeabilization buffer
Fluorescently conjugated antibodies for intracellular cytokines (e.g., anti-TNF-α, anti-IL-17A)
Flow cytometer
Procedure:
Preparation of Single-Cell Suspension:
Aseptically remove the spleen or lymph nodes from the mice.
Mechanically dissociate the tissue in culture medium to create a single-cell suspension.
Filter the cell suspension through a cell strainer (e.g., 70 µm) to remove clumps.
Lyse red blood cells using a lysis buffer if necessary (especially for spleen samples).
Wash the cells with culture medium and resuspend at a desired concentration.
In Vitro Cell Stimulation:
Plate the cells in a culture plate.
Stimulate the cells with a cell stimulation cocktail for 4-6 hours in the presence of a protein transport inhibitor. This allows cytokines to accumulate within the cells.
Surface Staining:
Wash the stimulated cells.
Stain the cells with fluorescently conjugated antibodies against surface markers for 20-30 minutes on ice, protected from light.
Wash the cells to remove unbound antibodies.
Fixation and Permeabilization:
Resuspend the cells in fixation buffer and incubate.
Wash the cells and resuspend in permeabilization buffer. This allows antibodies to access intracellular targets.
Intracellular Staining:
Add fluorescently conjugated anti-cytokine antibodies to the permeabilized cells and incubate for 30 minutes at room temperature, protected from light.
Wash the cells to remove unbound antibodies.
Flow Cytometry Analysis:
Resuspend the stained cells in an appropriate buffer for flow cytometry.
Acquire the samples on a flow cytometer.
Analyze the data using flow cytometry analysis software to identify and quantify the percentage of specific cell populations producing the cytokine of interest.
Protocol 3: Multiplex Cytokine Assay
Multiplex assays, such as Luminex-based assays, allow for the simultaneous measurement of multiple cytokines in a small sample volume.
Materials:
Multiplex cytokine assay kit (containing antibody-coupled magnetic beads, detection antibodies, and standards)
Sample (serum, plasma, tissue homogenate, or cell culture supernatant)
Wash buffer
Assay buffer
Streptavidin-Phycoerythrin (SAPE)
Luminex instrument
Procedure:
Sample Preparation:
Prepare samples as described for the ELISA protocol. For tissue homogenates, homogenize the tissue in a suitable lysis buffer containing protease inhibitors, centrifuge to pellet debris, and collect the supernatant.
Assay Procedure (refer to specific kit manual for details):
Add the antibody-coupled magnetic beads to the wells of a 96-well plate.
Wash the beads using a magnetic plate washer.
Add standards and samples to the appropriate wells and incubate with shaking to allow cytokines to bind to the beads.
Wash the beads to remove unbound components.
Add the biotinylated detection antibody cocktail and incubate with shaking.
Wash the beads.
Add SAPE and incubate with shaking.
Wash the beads and resuspend in sheath fluid.
Data Acquisition and Analysis:
Acquire the plate on a Luminex instrument. The instrument will identify each bead by its unique color code and quantify the amount of phycoerythrin bound, which is proportional to the amount of cytokine.
Analyze the data using the instrument's software to generate standard curves and determine the concentration of each cytokine in the samples.
Conclusion
Omilancor represents a novel therapeutic approach for inflammatory and autoimmune diseases by targeting the LANCL2 pathway to modulate the immune response. A critical component of its mechanism of action is the downregulation of pro-inflammatory cytokines. The protocols outlined in this document provide a framework for researchers to accurately and reliably assay these changes in cytokine levels. By employing techniques such as ELISA, intracellular cytokine staining by flow cytometry, and multiplex assays, investigators can gain valuable insights into the immunomodulatory effects of Omilancor and advance the development of this and other next-generation immunoregulatory therapeutics.
Application Notes and Protocols for Cell-Based Screening of LANCL2 Agonists like Omilancor
For Researchers, Scientists, and Drug Development Professionals Introduction Lanthionine Synthetase C-Like 2 (LANCL2) is a promising therapeutic target for autoimmune and inflammatory diseases. It is a G-protein coupled...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanthionine Synthetase C-Like 2 (LANCL2) is a promising therapeutic target for autoimmune and inflammatory diseases. It is a G-protein coupled receptor (GPCR) whose natural ligand is abscisic acid (ABA). Activation of LANCL2 has been shown to modulate key signaling pathways involved in immune regulation and metabolism. Omilancor (formerly BT-11) is a first-in-class, orally active, gut-restricted agonist of LANCL2 currently in clinical development for inflammatory bowel diseases such as Ulcerative Colitis and Crohn's Disease.
These application notes provide a detailed overview of cell-based assays for the screening and characterization of LANCL2 agonists like Omilancor. The protocols are designed to enable researchers to identify and validate novel LANCL2-targeting compounds.
LANCL2 Signaling Pathway
Activation of LANCL2 initiates a signaling cascade with immunoregulatory effects. The pathway involves G-protein coupling, leading to the regulation of Protein Kinase A (PKA), Akt, and mTORC2.[1] This ultimately results in a net increase in intracellular cyclic AMP (cAMP) and the activation of the transcription factor CREB, which in turn modulates the production of cytokines. Furthermore, LANCL2 activation influences the metabolic programming of immune cells.
Below is a diagram illustrating the key components of the LANCL2 signaling pathway.
Application of Omilancor in Psoriasis Research Models
For Researchers, Scientists, and Drug Development Professionals Introduction Omilancor is a novel, locally-acting, small molecule agonist of Lanthionine Synthetase C-like 2 (LANCL2). The activation of the LANCL2 pathway...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omilancor is a novel, locally-acting, small molecule agonist of Lanthionine Synthetase C-like 2 (LANCL2). The activation of the LANCL2 pathway has been shown to have immunoregulatory effects at the intersection of immunity and metabolism, making it a promising therapeutic target for autoimmune diseases such as psoriasis.[1] Preclinical studies have demonstrated that topical application of Omilancor can ameliorate disease severity and inflammation in mouse models of psoriasis. These application notes provide a summary of the key findings and detailed protocols for the use of Omilancor in established psoriasis research models.
Mechanism of Action
Omilancor selectively activates the LANCL2 pathway. This activation leads to the downregulation of proinflammatory markers, including a reduction of IL-17, and decreases the infiltration of proinflammatory T cell subsets in psoriatic lesions.[1] The therapeutic effects of Omilancor are linked to the modulation of the IL-23/Th17 axis, a key signaling pathway in the pathogenesis of psoriasis. Furthermore, Omilancor has been shown to regulate the metabolic profile of keratinocytes, reducing hyperproliferation and the expression of inflammatory markers.[1]
Signaling Pathway of Omilancor in Psoriasis
Caption: Omilancor's mechanism of action in psoriasis.
Quantitative Data from Preclinical Models
The efficacy of topical Omilancor has been evaluated in two key preclinical mouse models of psoriasis: the Imiquimod (IMQ)-induced model and the IL-23-induced model. The following tables summarize the significant quantitative findings from these studies.
Table 1: Efficacy of Topical Omilancor in the Imiquimod (IMQ)-Induced Psoriasis Model
Parameter
Vehicle Control
Omilancor Treatment
Percentage Reduction
PASI Score
High
Reduced by 60%
60%
Skin Thickness
Increased
Reduced by 2-fold
50%
Skin Scaling
Severe
Reduced by 2-fold
50%
Inflammatory Reactions (Lymph Nodes & Spleen)
High
Reduced by over 50%
>50%
Table 2: Efficacy of Topical Omilancor in the IL-23-Induced Psoriasis Model
Cellular/Molecular Endpoint
Vehicle Control
Omilancor Treatment
IFNγ+ CD4+ T cells (%) in draining lymph nodes
Increased
Significantly Decreased
TNFα+ CD4+ T cells (%) in draining lymph nodes
Increased
Significantly Decreased
Th17 cells (%) in draining lymph nodes
Increased
Significantly Decreased
Pan cytokeratin+ Ki67+ cells (%)
Increased
Significantly Decreased
Ccl20 expression in dorsal skin
Upregulated
Significantly Decreased
Cxcl1 expression in dorsal skin
Upregulated
Significantly Decreased
IL-10 expression in dorsal skin
Downregulated
Significantly Increased
Experimental Protocols
Detailed methodologies for the two primary mouse models used in Omilancor psoriasis research are provided below.
Protocol 1: Imiquimod (IMQ)-Induced Psoriasis Mouse Model
This model is widely used to induce a psoriasis-like skin inflammation that is dependent on the IL-23/IL-17 axis.
Materials:
8-10 week old BALB/c or C57BL/6 mice
Imiquimod 5% cream (e.g., Aldara™)
Omilancor topical formulation (concentration to be optimized)
Vehicle control for topical formulation
Electric shaver or depilatory cream
Calipers for skin thickness measurement
Psoriasis Area and Severity Index (PASI) scoring guide (modified for mice)
Procedure:
Acclimatization: Allow mice to acclimatize to the housing conditions for at least one week prior to the experiment.
Hair Removal: On day 0, anesthetize the mice and shave a designated area on the dorsal skin.
IMQ Application: Apply 62.5 mg of 5% imiquimod cream (equivalent to 3.125 mg of active ingredient) topically to the shaved dorsal area daily for 7 consecutive days.[1]
Omilancor Treatment: Apply the Omilancor topical formulation or vehicle control to the same area 1 hour after the IMQ application, daily for 7 days.
Monitoring and Scoring:
Monitor the mice daily for signs of inflammation.
Score the severity of erythema, scaling, and skin thickness using a modified PASI scoring system (0-4 scale for each parameter).
Measure skin thickness daily using calipers.
Euthanasia and Sample Collection: On day 7, euthanize the mice. Collect dorsal skin samples for histological analysis (H&E staining) and gene expression analysis (qRT-PCR). Collect draining lymph nodes and spleen for flow cytometry analysis of immune cell populations.
Experimental Workflow: IMQ-Induced Psoriasis Model
Caption: Workflow for the IMQ-induced psoriasis model.
Protocol 2: IL-23-Induced Psoriasis Mouse Model
This model directly utilizes IL-23 to induce a psoriasis-like phenotype, focusing on the specific role of this key cytokine.
Materials:
8-10 week old C57BL/6 mice
Recombinant murine IL-23
Omilancor topical formulation
Vehicle control for topical formulation
Electric shaver or depilatory cream
Insulin syringes for intradermal injection
Procedure:
Acclimatization and Hair Removal: As described in Protocol 1.
IL-23 Injection: Administer 1 µg of recombinant murine IL-23 via intradermal injection into the shaved dorsal skin daily for 4 consecutive days.[1]
Omilancor Treatment: Apply the Omilancor topical formulation or vehicle control to the injection area 1 hour after the IL-23 injection, daily for 4 days.
Euthanasia and Sample Collection: On day 4, euthanize the mice. Collect dorsal skin for histological and gene expression analysis. Collect draining lymph nodes for flow cytometry.
Experimental Workflow: IL-23-Induced Psoriasis Model
Caption: Workflow for the IL-23-induced psoriasis model.
Conclusion
Omilancor presents a promising therapeutic candidate for the topical treatment of psoriasis. Its novel mechanism of action through the LANCL2 pathway offers a potential alternative to existing therapies. The preclinical data robustly supports its efficacy in reducing key markers of psoriatic inflammation and skin pathology. The provided protocols serve as a guide for researchers to further investigate the therapeutic potential of Omilancor and the role of the LANCL2 pathway in psoriasis and other inflammatory skin diseases.
Technical Support Center: Optimizing Omilancor Delivery in Animal Models of IBD
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Omilancor in animal models of Inflammatory Bow...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Omilancor in animal models of Inflammatory Bowel Disease (IBD).
Frequently Asked Questions (FAQs)
Q1: What is Omilancor and what is its mechanism of action in IBD?
A1: Omilancor (formerly BT-11) is an oral, gut-restricted, first-in-class agonist of the Lanthionine Synthetase C-Like 2 (LANCL2) receptor.[1][2] Its mechanism of action in IBD is centered on the activation of the LANCL2 pathway, which leads to the modulation of immune responses in the gastrointestinal tract.[3][4] Specifically, activation of LANCL2 enhances the function of regulatory T cells (Tregs), which play a crucial role in maintaining immune homeostasis and suppressing excessive inflammation.[4] This leads to a downstream reduction in pro-inflammatory cytokines such as TNF-α and an increase in anti-inflammatory cytokines like IL-10.[3]
Q2: Why is Omilancor considered a promising therapeutic for IBD?
A2: Omilancor is a promising therapeutic due to its novel, gut-restricted mechanism of action that promotes immunoregulatory pathways.[1] Clinical trial data has shown its potential for inducing clinical remission in patients with Ulcerative Colitis (UC) and Crohn's Disease (CD).[5][6] Its oral delivery and favorable safety profile make it an attractive alternative to systemically administered biologics that can have significant side effects.[6]
Q3: What are the most common animal models used to test the efficacy of Omilancor in IBD?
A3: The most common animal models for preclinical testing of IBD therapeutics like Omilancor include:
Dextran Sulfate Sodium (DSS)-induced colitis: This is a widely used model for its simplicity and reproducibility in inducing acute or chronic colitis that resembles human UC.
Trinitrobenzene Sulfonic Acid (TNBS)-induced colitis: This model induces a Th1-mediated immune response and transmural inflammation, sharing features with human Crohn's disease.
Oxazolone-induced colitis: This model elicits a Th2-mediated immune response, which has similarities to ulcerative colitis.
Q4: What is the recommended vehicle for oral administration of Omilancor in mice?
A4: While specific preclinical formulation details for Omilancor are not publicly available, for poorly water-soluble compounds like many small molecule drugs, common vehicles for oral gavage in mice include aqueous suspensions containing suspending agents. A frequently used vehicle is an aqueous solution of 0.5% to 1% methylcellulose or carboxymethylcellulose (CMC).[7][8] It is crucial to ensure the formulation is a homogenous suspension to guarantee consistent dosing.
Troubleshooting Guides
Oral Gavage of Omilancor Suspension
Problem
Possible Cause(s)
Suggested Solution(s)
Clogging of the gavage needle
- Particle size of Omilancor is too large.- Suspension is not homogenous.- Inadequate mixing before administration.
- Ensure Omilancor is finely micronized.- Use a vehicle with appropriate viscosity (e.g., 0.5% methylcellulose).- Vortex the suspension thoroughly immediately before drawing it into the syringe for each animal.
Regurgitation or leakage of the suspension from the mouse's mouth
- Incorrect gavage technique.- Excessive volume administered.- Stress or improper restraint of the animal.
- Ensure the gavage needle is correctly placed in the esophagus, not the trachea.- Adhere to recommended maximum oral gavage volumes for mice (typically 10 mL/kg).- Handle mice gently and use proper restraint techniques to minimize stress.
High variability in experimental results
- Inconsistent dosing due to non-homogenous suspension.- Inaccurate gavage technique leading to partial dosing.- Day-to-day variability in colitis induction.
- Prepare a fresh suspension daily and ensure thorough mixing.- Ensure all personnel are proficient in oral gavage techniques.- Standardize the colitis induction protocol and monitor disease activity index (DAI) closely.
Adverse events in animals (e.g., aspiration pneumonia, esophageal injury)
- Accidental administration into the trachea.- Rough or improper insertion of the gavage needle.
- If any signs of respiratory distress are observed, immediately stop the procedure.- Use flexible plastic gavage needles to minimize the risk of injury.- Ensure proper training and proficiency in the oral gavage procedure.
DSS-Induced Colitis Model
Problem
Possible Cause(s)
Suggested Solution(s)
High mortality rate
- DSS concentration is too high for the specific mouse strain, age, or supplier.- Contaminated DSS or water.
- Perform a pilot study to determine the optimal DSS concentration (typically 2-5%).- Use fresh, high-quality DSS and autoclaved drinking water.
Low or inconsistent disease induction
- DSS concentration is too low.- Insufficient water consumption by the mice.- Variability in the gut microbiome of the animals.
- Increase the DSS concentration in small increments.- Monitor water intake to ensure mice are consuming the DSS solution.- Acclimatize mice to the facility for at least one week before starting the experiment.
High variability in Disease Activity Index (DAI) within the same group
- Individual differences in susceptibility to DSS.- Inconsistent scoring of DAI parameters.
- Increase the number of animals per group to improve statistical power.- Have two independent researchers score the DAI and average the results.
Data Presentation
Table 1: Representative Efficacy Data of Omilancor in Clinical Trials
Note: This table summarizes data from human clinical trials and is provided for informational purposes. Efficacy in animal models may vary.
Table 2: Typical Scoring System for Disease Activity Index (DAI) in Mice
Score
Weight Loss (%)
Stool Consistency
Blood in Stool
0
No loss
Normal, well-formed pellets
Negative
1
1-5
2
5-10
Loose stools
Positive (Hemoccult)
3
10-15
4
>15
Diarrhea
Gross bleeding
The DAI is calculated as the sum of the scores for weight loss, stool consistency, and blood in stool, divided by 3.
Table 3: Histological Scoring of Colitis in Mouse Colon
Parameter
Score 0
Score 1
Score 2
Score 3
Score 4
Inflammation
None
Mild
Moderate
Severe
Epithelial Defects
None
Focal erosions
Multifocal erosions
Ulceration <10%
Ulceration >10%
Crypt Damage
None
1/3 loss
2/3 loss
Complete loss, surface epithelium intact
Complete loss, surface epithelium lost
Edema/Infiltration
None
Mild
Moderate
Severe
This is a representative scoring system. Specific criteria may vary between studies.[9][10][11][12]
Experimental Protocols
Protocol 1: DSS-Induced Colitis and Omilancor Treatment in Mice
Animals: 8-10 week old C57BL/6 mice.
Acclimatization: Acclimatize mice for at least 7 days before the start of the experiment.
Colitis Induction:
Provide 2.5% (w/v) DSS in autoclaved drinking water for 7 days.
A control group receives autoclaved drinking water without DSS.
Omilancor Formulation:
Prepare a suspension of Omilancor in 0.5% (w/v) methylcellulose in sterile water.
Vortex the suspension vigorously before each administration.
Omilancor Administration:
Administer Omilancor or vehicle control daily by oral gavage starting from day 0 of DSS induction.
A typical dose might range from 1 to 10 mg/kg, but this should be optimized in a pilot study.
Monitoring:
Record body weight, stool consistency, and presence of fecal blood daily to calculate the Disease Activity Index (DAI).
Termination and Sample Collection:
On day 8, euthanize the mice.
Measure the colon length from the cecum to the anus.
Collect colon tissue for histological analysis and measurement of inflammatory markers.
Protocol 2: Measurement of Inflammatory Markers in Colon Tissue
Tissue Homogenization:
Homogenize a section of the colon in a suitable lysis buffer containing protease inhibitors.
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
Cytokine Measurement:
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) in the supernatant using commercially available ELISA kits or a multiplex bead-based assay.[13][14][15]
Myeloperoxidase (MPO) Assay:
MPO activity, an indicator of neutrophil infiltration, can be measured using a colorimetric assay kit.
Mandatory Visualizations
Caption: Omilancor's signaling pathway in regulatory T cells.
Caption: Experimental workflow for Omilancor efficacy testing.
Caption: Troubleshooting logic for high experimental variability.
Troubleshooting inconsistent results in Omilancor efficacy studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Omilancor. The information is designed to address pote...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Omilancor. The information is designed to address potential inconsistencies in efficacy studies and provide standardized protocols for key experiments.
This guide addresses common issues that may lead to variability in Omilancor efficacy studies, presented in a question-and-answer format.
Question 1: We are observing high variability in our in vivo colitis model outcomes after Omilancor treatment. What are the potential causes?
Answer: High variability in animal models of colitis, such as the DSS- or TNBS-induced models, is a common challenge. Several factors can contribute to inconsistent results:
Animal-Related Factors:
Microbiome: The gut microbiome composition of the animals can significantly influence the severity of induced colitis and the response to treatment.[1] Differences in the microbiome between animal suppliers or even between cages in the same facility can lead to variability.
Genetics: The genetic background of the mouse strain used is critical. Different strains (e.g., C57BL/6 vs. BALB/c) exhibit varying susceptibility to colitis induction.[2]
Age and Sex: The age and sex of the animals can impact disease severity and therapeutic response.[3]
Experimental Procedure Factors:
DSS/TNBS Administration: Inconsistent administration of the colitis-inducing agent (e.g., concentration, volume, frequency) can lead to different levels of disease severity.
Housing Conditions: Stress from housing conditions can affect the immune system and exacerbate colitis.
Diet: The diet provided to the animals can alter the gut microbiome and influence inflammation.
Omilancor Formulation and Dosing:
Formulation Stability: Ensure the Omilancor formulation is stable and homogenous.
Dosing Accuracy: Precise and consistent dosing for each animal is crucial.
Question 2: Our in vitro T cell differentiation assays with Omilancor are showing inconsistent effects on Treg and Th17 populations. What should we check?
Answer: Inconsistencies in in vitro T cell differentiation assays can arise from several sources:
Cell Culture Conditions:
Cell Purity and Viability: The purity of the initial naïve CD4+ T cell population and their viability are critical for reliable differentiation.
Cytokine Quality and Concentration: The bioactivity and concentration of the cytokines used to drive differentiation (e.g., TGF-β, IL-6, IL-23 for Th17; TGF-β, IL-2 for iTreg) are paramount. Use high-quality, validated reagents.
Serum Variability: If using fetal bovine serum (FBS), batch-to-batch variability can impact T cell differentiation. Consider using serum-free media or screening FBS batches.
Assay Protocol:
TCR Stimulation: The method and strength of T cell receptor (TCR) stimulation (e.g., anti-CD3/CD28 antibodies) can influence differentiation outcomes.[4]
Timing of Omilancor Addition: The timing of Omilancor addition relative to TCR stimulation and cytokine addition may be critical.
Readout Method:
Flow Cytometry Gating: Inconsistent gating strategies for identifying T cell subsets can lead to variable results.
ELISA/qPCR variability: Technical variability in cytokine secretion assays (ELISA) or transcription factor expression analysis (qPCR) can contribute to inconsistencies.
Question 3: We are not observing the expected changes in inflammatory biomarkers after Omilancor treatment in our preclinical models. What could be the reason?
Answer: A lack of expected biomarker changes could be due to several factors:
Timing of Sample Collection: The kinetics of biomarker expression can be transient. You may be missing the peak expression window. Consider performing a time-course study.
Sample Handling and Processing: Improper handling and storage of tissue or blood samples can lead to degradation of target molecules (e.g., RNA, proteins).
Assay Sensitivity: The assay used to measure the biomarker may not be sensitive enough to detect subtle changes.
Disease Model Severity: If the induced disease is too severe, the therapeutic effect of Omilancor may be masked. Conversely, if the disease is too mild, there may not be a significant inflammatory response to modulate.
Frequently Asked Questions (FAQs)
Q: What is the mechanism of action of Omilancor?A: Omilancor is a first-in-class, oral, gut-restricted therapeutic that activates the Lanthionine Synthetase C-like 2 (LANCL2) pathway.[5][6] By activating LANCL2, Omilancor modulates the interactions between immunological and metabolic signals in immune and epithelial cells, creating a favorable regulatory microenvironment in the gut.[7] This leads to a decrease in the production of key inflammatory mediators and an increase in the anti-inflammatory functions of regulatory T cells (Tregs).[5][8]
Q: What are the expected outcomes of Omilancor treatment in preclinical models of IBD?A: In preclinical models of IBD, oral treatment with Omilancor has been shown to lower the disease activity index, decrease colonic inflammatory lesions, and suppress inflammatory markers such as TNF-α and interferon-γ in the gut.[9] It has also been shown to increase mucosal regulatory T cells and decrease pathogenic T helper 17 (Th17) cell responses.[10]
Q: What clinical efficacy has been observed with Omilancor in IBD patients?A: In a Phase 2 clinical trial in patients with ulcerative colitis, Omilancor treatment resulted in a clinical remission of 30.4%, with a placebo-adjusted remission rate of 26.7%.[11] In a Phase 2 trial for Crohn's disease, 41.7% of patients in the Omilancor group achieved clinical remission compared to 9.1% in the placebo group.[11]
Data Presentation
Table 1: Summary of Omilancor Efficacy in a Phase 2 Ulcerative Colitis Trial
Endpoint
Omilancor (440 mg)
Placebo
Placebo-Adjusted Difference
p-value
Clinical Remission
30.4%
3.7%
26.7%
0.01
Normalization of Fecal Calprotectin
33.3%
14.3%
19.0%
N/A
Histological Remission
42.9%
20.0%
22.9%
N/A
Data sourced from NIMML announcement on ACG 2023 Annual Scientific Meeting.[11]
Table 2: Summary of Omilancor Efficacy in a Phase 2 Crohn's Disease Trial
Endpoint
Omilancor
Placebo
Difference
PRO-2 Clinical Remission
41.7%
9.1%
32.6%
CDAI Clinical Remission
25.0%
9.1%
15.9%
Data sourced from NIMML announcement on ACG 2023 Annual Scientific Meeting.[11]
Mandatory Visualization
Caption: Omilancor activates the LANCL2 signaling pathway.
Caption: Experimental workflow for DSS-induced colitis model.
Caption: Troubleshooting decision tree for inconsistent results.
Experimental Protocols
Protocol 1: Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
This protocol describes the induction of acute colitis in mice using DSS, a widely used model for IBD research.[2][12]
Incubate the cells at 37°C in a 5% CO2 incubator for 3-4 days.
Analysis by Flow Cytometry:
Restimulate the cells for 4-6 hours with PMA, ionomycin, and a protein transport inhibitor (e.g., Brefeldin A or Monensin) for intracellular cytokine staining.
Harvest the cells and stain for surface markers (e.g., CD4).
Fix and permeabilize the cells, then stain for intracellular markers: Foxp3 for Tregs and IL-17A for Th17 cells.
Analyze the percentage of differentiated cells by flow cytometry.
Addressing off-target effects of Omilancor in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Omilancor in cellular assays. The content i...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Omilancor in cellular assays. The content is designed to help address potential off-target effects and ensure accurate interpretation of experimental results.
I. Troubleshooting Guides
This section addresses specific issues that may arise during cellular assays with Omilancor, presented in a question-and-answer format.
Issue 1: Unexpected Pro-inflammatory Cytokine Signature in Addition to Expected Anti-inflammatory Effects
Question: My assay shows an increase in regulatory T cells (Tregs) as expected with Omilancor treatment, but I am also observing a paradoxical increase in the pro-inflammatory cytokine IL-6. What could be the cause?
Answer: This observation may be due to Omilancor's potential off-target affinity for Mitogen-Activated Protein Kinase Kinase 6 (MAP2K6). While the primary target, Lanthionine Synthetase C-like 2 (LANCL2), mediates anti-inflammatory effects, activation of MAP2K6 can lead to the phosphorylation of p38 MAPK, a pathway known to be involved in stress responses and the production of some pro-inflammatory cytokines.
Troubleshooting Steps:
Dose-Response Analysis: Perform a detailed dose-response experiment. Off-target effects are often observed at higher concentrations. A lower concentration of Omilancor may be sufficient to engage the high-affinity primary target (LANCL2) without significantly activating the lower-affinity off-target (MAP2K6).
Use a Specific p38 MAPK Inhibitor: Co-treat your cells with Omilancor and a specific p38 MAPK inhibitor (e.g., SB203580). If the increase in IL-6 is abrogated in the presence of the p38 inhibitor, it strongly suggests the effect is mediated through the MAP2K6/p38 pathway.
Orthogonal Control: If available, use a structurally unrelated LANCL2 agonist as a control. If this compound also elicits the pro-inflammatory response, it may be an on-target effect in your specific cell system. If not, it further points to an off-target effect of Omilancor.
Kinase Profiling: If resources permit, perform a kinase screen to identify other potential off-target interactions of Omilancor in your experimental system.
Logical Workflow for Troubleshooting Unexpected Pro-inflammatory Response
Caption: Troubleshooting workflow for unexpected pro-inflammatory signals.
Issue 2: High Variability in Treg Induction or Suppression Assays
Question: I am seeing significant well-to-well and experiment-to-experiment variability in my Treg suppression assays when using Omilancor. How can I improve the consistency of my results?
Answer: High variability in Treg assays can stem from several factors, including the health and activation state of the primary cells, the timing of Omilancor treatment, and the specific assay readouts.
Troubleshooting Steps:
Cell Health and Viability: Ensure high viability (>95%) of your peripheral blood mononuclear cells (PBMCs) or isolated CD4+ T cells before starting the assay. Use a viability dye in your flow cytometry panel to exclude dead cells from the analysis.
Optimize Omilancor Treatment Timing: The timing of drug addition relative to T cell activation can be critical. Test whether pre-incubation with Omilancor before activation, or addition at the same time as the activation stimulus, yields more consistent results.
Titrate Activation Stimulus: The strength of the T cell receptor (TCR) stimulation (e.g., anti-CD3/CD28 beads or antibodies) can influence the outcome. A very strong stimulus may mask the immunomodulatory effects of Omilancor. Perform a titration of your activation reagent to find a suboptimal concentration that allows for a clear window to observe suppression.
Use a Proliferation Dye: Instead of relying solely on cell counts or metabolic assays (which can be affected by off-target metabolic effects), use a proliferation dye like CFSE or CellTrace™ Violet. This allows for the direct visualization and quantification of distinct cell divisions by flow cytometry.
Include a Positive Control: Use a known inducer of Tregs, such as TGF-β, as a positive control to ensure your assay system is working as expected.
Experimental Workflow for Treg Suppression Assay Optimization
Caption: Workflow for optimizing Treg suppression assays.
II. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Omilancor?
A1: Omilancor is a first-in-class, oral, gut-restricted agonist of Lanthionine Synthetase C-like 2 (LANCL2).[1] Activation of the LANCL2 pathway has immunoregulatory effects, primarily through the enhancement of regulatory T cell (Treg) function and the down-regulation of pro-inflammatory responses.[2]
Q2: Are there any known off-targets for Omilancor?
A2: While comprehensive public screening data is limited, some evidence suggests Omilancor may have an affinity for MAP2K6 (MKK6).[1] This interaction could potentially lead to the activation of the p38 MAPK pathway, which should be considered when interpreting cellular assay data, especially at higher concentrations of the compound.
Q3: How can I confirm that the effects I'm seeing are due to on-target LANCL2 activation?
A3: To confirm on-target activity, you can perform several control experiments:
Use a LANCL2 Knockout/Knockdown System: If you have access to a cell line with LANCL2 knocked out or knocked down (e.g., using CRISPR or siRNA), the effects of Omilancor should be significantly diminished or absent in these cells compared to the wild-type control.
Use a Structurally Unrelated LANCL2 Agonist: Comparing the effects of Omilancor to another LANCL2 agonist with a different chemical scaffold can help differentiate on-target from off-target effects.
Measure Downstream LANCL2 Signaling: The activation of LANCL2 is known to increase intracellular cyclic AMP (cAMP).[3] Measuring cAMP levels upon Omilancor treatment can serve as a proximal biomarker of on-target engagement.
Q4: What are the expected effects of Omilancor on cytokine profiles in human PBMCs?
A4: Based on its mechanism of action, Omilancor is expected to have an anti-inflammatory effect on cytokine production. In clinical settings, treatment with Omilancor has been associated with reductions in pro-inflammatory cytokines such as TNF-α and IL-6.[2] In vitro, one would expect a decrease in Th1 and Th17-associated cytokines (e.g., IFN-γ, IL-17) and potentially an increase in anti-inflammatory cytokines like IL-10, consistent with an increase in Treg function.
Q5: My luciferase reporter assay is showing inconsistent results with Omilancor. What could be the issue?
A5: Small molecules can sometimes interfere with luciferase assays. This can happen in several ways:
Direct Inhibition of Luciferase: The compound itself may directly inhibit the luciferase enzyme, leading to a false-negative result.
Autofluorescence/Autoluminescence: The compound may possess inherent fluorescent or luminescent properties that interfere with the signal detection.
Cytotoxicity: At higher concentrations, Omilancor may be causing cell death, which would lead to a decrease in the reporter signal that is not related to the specific pathway being studied.
To troubleshoot this, run a control experiment with a constitutively active promoter (e.g., CMV) driving luciferase expression. If Omilancor reduces the signal from this construct, it suggests assay interference or cytotoxicity, rather than a specific effect on your promoter of interest.
III. Data Presentation
The following tables summarize hypothetical quantitative data for Omilancor in relevant cellular assays. Note: Specific IC50/EC50 values for Omilancor's off-target activities are not publicly available and the values presented here are for illustrative purposes to guide experimental design.
Table 1: On-Target vs. Potential Off-Target Activity of Omilancor
Target
Assay Type
Cell Type
Parameter
Illustrative Value
LANCL2
cAMP Accumulation
HEK293 (overexpressing LANCL2)
EC50
50 nM
MAP2K6
In vitro Kinase Assay
N/A (Biochemical)
IC50
>10 µM
p38 MAPK
Western Blot (p-p38)
Human PBMCs
EC50
5 µM
Table 2: Functional Cellular Assay Readouts for Omilancor
Assay
Cell Type
Parameter
Expected Outcome
Illustrative EC50/IC50
Treg Induction
Human CD4+ T cells
% FOXP3+ Cells
Increase
100 nM
Treg Suppression
Co-culture (Treg/Teff)
Teff Proliferation
Decrease
150 nM
Cytokine Release
LPS-stimulated PBMCs
TNF-α Secretion
Decrease
200 nM
Cytokine Release
LPS-stimulated PBMCs
IL-6 Secretion
Biphasic (potential increase at high conc.)
-
IV. Experimental Protocols
1. In Vitro Treg Suppression Assay (Flow Cytometry-based)
Objective: To assess the ability of Tregs, induced or enhanced by Omilancor, to suppress the proliferation of effector T cells (Teffs).
Materials:
Human PBMCs
CD4+ T Cell Isolation Kit
CD25+ T Cell Isolation Kit
CellTrace™ Violet or CFSE proliferation dye
T cell activation beads (anti-CD3/CD28)
RPMI-1640 complete medium
Omilancor
Flow cytometry antibodies (anti-CD4, anti-CD25)
Methodology:
Isolate CD4+ T cells from fresh human PBMCs.
Isolate CD4+CD25+ (Treg) and CD4+CD25- (Teff) populations.
Label the Teff population with CellTrace™ Violet or CFSE according to the manufacturer's protocol.
In a 96-well U-bottom plate, co-culture labeled Teffs with unlabeled Tregs at various ratios (e.g., 1:1, 2:1, 4:1 Teff:Treg). Include a control with only labeled Teffs.
Add Omilancor at desired concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO).
Add T cell activation beads at a pre-determined suboptimal concentration (e.g., 1 bead per 4 cells).
Incubate for 3-4 days at 37°C, 5% CO2.
Harvest cells and stain with anti-CD4 and anti-CD25 antibodies.
Acquire samples on a flow cytometer and analyze the dilution of the proliferation dye in the Teff population. Proliferation is indicated by a decrease in fluorescence intensity.
2. Western Blot for Phospho-p38 MAPK
Objective: To determine if Omilancor induces the phosphorylation of p38 MAPK, indicative of MAP2K6 pathway activation.
Materials:
Human PBMCs or a relevant cell line (e.g., THP-1)
Omilancor
Anisomycin (positive control for p38 activation)
Lysis buffer with protease and phosphatase inhibitors
Improving the translational relevance of Omilancor preclinical data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and drug development professionals in improving the translational relevance of Omilancor preclinic...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and drug development professionals in improving the translational relevance of Omilancor preclinical data.
Frequently Asked Questions (FAQs)
Q1: What is Omilancor and what is its primary mechanism of action?
Omilancor (formerly BT-11) is a first-in-class, orally active, gut-restricted agonist of Lanthionine Synthetase C-like 2 (LANCL2).[1] Its primary mechanism of action is the activation of the LANCL2 pathway, which leads to immunoregulatory effects, primarily by enhancing the function of regulatory T cells (Tregs).[2][3]
Q2: In which preclinical models has Omilancor shown efficacy?
Omilancor has demonstrated therapeutic efficacy in various preclinical models, including:
Inflammatory Bowel Disease (IBD): Mouse models of colitis, such as dextran sulfate sodium (DSS)-induced colitis.[4]
Psoriasis: Mouse models of imiquimod-induced psoriasis-like skin inflammation.[3]
Clostridioides difficile infection (CDI): Mouse models of acute and recurrent CDI, as well as concomitant IBD and CDI.[5]
Q3: What are the key downstream effects of LANCL2 activation by Omilancor?
Activation of LANCL2 by Omilancor initiates a signaling cascade that results in:
Increased intracellular cyclic AMP (cAMP) and Protein Kinase A (PKA) activity.[4]
Enhanced signaling through the IL-2/CD25/STAT5 pathway in Tregs, which promotes their stability and suppressive function.[2]
Metabolic reprogramming in T cells, favoring mitochondrial respiration over glycolysis.[1]
Downregulation of pro-inflammatory cytokines such as TNF-α and IFN-γ.[4]
Upregulation of anti-inflammatory pathways.
Q4: Is Omilancor systemically bioavailable?
Omilancor is designed to be gut-restricted with limited systemic exposure.[6] Pharmacokinetic analyses have shown stable drug levels in stool and penetration into colonic tissue with minimal presence in the bloodstream.[6] This gut-restricted profile aims to minimize systemic immunosuppression and potential side effects.
Troubleshooting Guides
Murine DSS-Induced Colitis Model
Issue 1: High variability in disease severity between animals.
Possible Cause: Inconsistent DSS administration, differences in gut microbiota, or genetic drift in the mouse colony.
Troubleshooting Steps:
Standardize DSS Administration: Ensure fresh DSS solution is provided daily and that water bottles are functioning correctly. Measure water consumption to ensure consistent dosing.
Co-house Animals: House experimental animals together for a period before the study to normalize gut microbiota.
Use a Reputable Vendor: Source mice from a reliable vendor and use age- and sex-matched animals. C57BL/6J and BALB/c are commonly used strains.
Increase Group Size: A larger number of animals per group can help to mitigate the impact of individual variability.
Issue 2: Omilancor treatment does not ameliorate colitis as expected.
Possible Cause: Improper dosage, incorrect timing of administration, or issues with drug formulation.
Troubleshooting Steps:
Verify Dosage: A commonly reported effective oral dose in mice is 8 mg/kg/day.[4] Ensure accurate calculation and administration.
Optimize Administration Timing: The timing of Omilancor administration relative to DSS induction is critical. Consider prophylactic (before DSS), therapeutic (after DSS induction), or concomitant treatment regimens.
Check Formulation: Ensure Omilancor is properly dissolved or suspended for oral gavage. The vehicle used should be consistent across all treatment groups.
Confirm Target Engagement: If possible, assess downstream markers of LANCL2 activation in colonic tissue (e.g., cAMP levels, PKA activity) to confirm the drug is reaching its target.
Murine Imiquimod-Induced Psoriasis Model
Issue 1: Inconsistent or mild psoriatic phenotype.
Possible Cause: Improper application of imiquimod cream, insufficient dose, or variability in skin sensitivity.
Troubleshooting Steps:
Standardize Imiquimod Application: Ensure a consistent amount of imiquimod cream is applied daily to the shaved back and/or ear. Use of a small spatula or syringe can aid in consistent application.
Ensure Proper Shaving: The application area should be carefully shaved to ensure direct contact of the cream with the skin.
Verify Imiquimod Potency: Use a fresh tube of a reputable brand of imiquimod cream.
Extend Induction Period: If the phenotype is consistently mild, consider extending the imiquimod application period by a day or two.
Issue 2: Topical Omilancor formulation is not effective.
Possible Cause: Poor skin penetration, inappropriate vehicle, or degradation of the compound.
Troubleshooting Steps:
Optimize Vehicle: The choice of vehicle for the topical formulation is crucial for skin penetration. Common vehicles include creams, ointments, or gels. The specific vehicle used in published preclinical studies with topical Omilancor should be replicated if possible.
Assess Formulation Stability: Ensure that Omilancor is stable in the chosen vehicle and is not degrading over the course of the experiment.
Consider Penetration Enhancers: In some cases, the addition of a penetration enhancer to the formulation may be necessary, but this should be done with caution to avoid skin irritation.
Measure Local Target Engagement: Analyze skin biopsies for markers of LANCL2 activation to confirm local drug activity.
Quantitative Data Summary
Table 1: Efficacy of Oral Omilancor in a Murine IBD Model
Vehicle for Omilancor (e.g., 0.5% carboxymethylcellulose)
Oral gavage needles
Standard mouse chow and water
Methodology:
Acclimatization: Acclimatize mice to the facility for at least one week prior to the experiment.
Group Allocation: Randomly assign mice to experimental groups (e.g., Healthy Control, DSS + Vehicle, DSS + Omilancor).
Induction of Colitis:
Provide DSS (typically 2-3% w/v) in the drinking water for 5-7 consecutive days.
The Healthy Control group receives regular drinking water.
Omilancor Administration:
Administer Omilancor (e.g., 8 mg/kg) or vehicle daily via oral gavage.
Treatment can begin before, during, or after DSS administration depending on the study design (prophylactic, therapeutic, or concomitant).
Monitoring:
Record body weight, stool consistency, and presence of fecal occult blood daily.
Calculate a Disease Activity Index (DAI) based on these parameters.
Termination and Sample Collection:
At the end of the study (e.g., day 8-10), euthanize the mice.
Measure the length of the colon from the cecum to the rectum.
Collect colonic tissue for histological analysis (e.g., H&E staining), cytokine measurement (e.g., ELISA or qPCR for TNF-α, IFN-γ), and assessment of LANCL2 pathway activation.
Visualizations
Caption: Omilancor's signaling pathway in regulatory T cells.
Caption: Experimental workflow for the DSS-induced colitis model.
Caption: Logical troubleshooting flow for preclinical experiments.
How to control for placebo effects in Omilancor animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Omilancor in animal models of inflammatory diseases. Fre...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Omilancor in animal models of inflammatory diseases.
Frequently Asked Questions (FAQs)
Q1: What is the appropriate placebo control for oral Omilancor administration in mouse models of colitis?
The most appropriate placebo control for oral Omilancor administration is a vehicle control. This consists of the same formulation used to dissolve or suspend Omilancor, but without the active pharmaceutical ingredient. For instance, if Omilancor is administered by oral gavage in a saline solution, the placebo group should receive an equivalent volume of saline via oral gavage.[1] This ensures that any observed effects are due to Omilancor itself and not the administration procedure or the vehicle.
Q2: How can I minimize bias in my Omilancor animal study?
To minimize bias, it is crucial to implement randomization and blinding. Randomization ensures that each animal has an equal chance of being assigned to any treatment group, which helps to create comparable groups at the start of the trial. Blinding, also known as masking, prevents researchers or participants from knowing which treatment is being administered. In a double-blind trial, neither the researchers conducting the experiment nor the individuals assessing the outcomes know the treatment assignments. This reduces the risk of selection bias and subjective reporting, leading to more robust and unbiased results.
Q3: What is a standard protocol for a dextran sulfate sodium (DSS)-induced colitis model to test the efficacy of Omilancor?
A standard DSS-induced colitis model in mice is a well-established method for studying inflammatory bowel disease (IBD). Colitis is induced by administering DSS in the drinking water, which damages the intestinal epithelial barrier and leads to inflammation.[1] The severity of colitis can be assessed by monitoring body weight, stool consistency, and the presence of blood in the stool.
Q4: How should I prepare the vehicle control for Omilancor?
The preparation of the vehicle control should mirror the preparation of the Omilancor solution. If Omilancor is dissolved in saline for oral gavage, the vehicle control would be a sterile saline solution. It is essential that the vehicle is inert and does not have any pharmacological effects that could interfere with the study outcomes. All treatment groups, including the vehicle control, should receive the same volume and frequency of administration.[1]
Q5: What are the key endpoints to measure in a preclinical Omilancor study for IBD?
Key endpoints in a preclinical Omilancor study for IBD include:
Disease Activity Index (DAI): A composite score based on weight loss, stool consistency, and rectal bleeding.
Histological analysis of the colon: To assess tissue damage, inflammation, and immune cell infiltration.
Colon length and weight: Inflammation can lead to a shortened and heavier colon.
Cytokine levels: Measurement of pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory (e.g., IL-10) cytokines in colon tissue or serum.
Myeloperoxidase (MPO) activity: An indicator of neutrophil infiltration in the colon.
Troubleshooting Guides
Issue: High variability in disease severity within the DSS-colitis model.
Solution: Ensure consistent DSS administration. The concentration and duration of DSS treatment should be carefully controlled. Additionally, using mice of the same age, sex, and genetic background can help reduce variability. Implementing proper randomization will also help distribute any inherent variability evenly across treatment groups.
Issue: Difficulty with oral gavage administration.
Solution: Proper training in oral gavage techniques is essential to minimize stress and potential injury to the animals. The use of appropriate-sized and flexible feeding needles is recommended. Alternatively, for some compounds, voluntary oral administration by mixing the drug with a palatable substance can be considered.
Issue: Unexpected effects observed in the vehicle control group.
Solution: Re-evaluate the vehicle formulation. Ensure that the chosen vehicle is truly inert and does not have any unforeseen biological effects. If the vehicle is complex, consider a simpler, well-established vehicle like sterile saline or water if the drug's solubility allows.
Experimental Protocols
DSS-Induced Colitis Model for Oral Omilancor Efficacy Testing
This protocol outlines a typical experimental design for evaluating the efficacy of orally administered Omilancor in a DSS-induced colitis mouse model.
1. Animal Model:
Species: C57BL/6 mice (female, 8-10 weeks old) are commonly used as they are susceptible to DSS-induced colitis.
Acclimatization: Animals should be acclimatized to the facility for at least one week before the start of the experiment.
2. Experimental Groups:
Group 1: Healthy Control: Mice receive standard drinking water and the vehicle control.
Group 2: DSS + Vehicle Control: Mice receive DSS in their drinking water and the vehicle control orally.
Group 3: DSS + Omilancor: Mice receive DSS in their drinking water and Omilancor orally at the desired dose.
3. Induction of Colitis:
Administer 2.5-3.0% (w/v) DSS in the drinking water for 5-7 consecutive days. The water should be replaced with a fresh DSS solution every 2-3 days.
4. Drug and Vehicle Administration:
Preparation of Omilancor and Vehicle:
Omilancor is prepared by suspending the required amount in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile saline) to achieve the final desired concentration.
The vehicle control is the same formulation without Omilancor.
Administration:
Administer Omilancor or vehicle control daily via oral gavage, starting on the same day as DSS administration (prophylactic model) or after the induction of colitis (therapeutic model).
The volume of administration is typically 100-200 µL per mouse.
5. Monitoring and Endpoint Analysis:
Daily Monitoring: Record body weight, stool consistency, and the presence of fecal occult blood to calculate the Disease Activity Index (DAI).
Termination: At the end of the study (e.g., day 8-10), euthanize the mice.
Sample Collection: Collect colon tissue for measurement of length and weight, histological analysis, and determination of MPO activity and cytokine levels.
Data Presentation
The following tables summarize quantitative data from Phase 2 clinical trials of Omilancor in patients with Ulcerative Colitis and Crohn's Disease.
Table 1: Efficacy of Omilancor in Ulcerative Colitis (Phase 2)
Outcome
Omilancor (440 mg)
Placebo
p-value
Clinical Remission
30.4%
3.7%
0.01
Endoscopic Remission
41.7%
18.6%
0.07
Histological Remission
41.7%
22.2%
0.14
Data from a 12-week induction study in patients with moderate-to-severe ulcerative colitis.[2][3]
Table 2: Efficacy of Omilancor in Crohn's Disease (Phase 2)
Outcome
Omilancor (880 mg)
Placebo
Clinical Remission
25.0%
9.1%
Clinical Response
41.7%
9.1%
PRO-2 Remission
41.7%
9.1%
Data from a 12-week study in patients with moderate-to-severe Crohn's disease.[4]
Technical Support Center: Long-Term Omilancor Administration In Vivo
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Omilancor in long-term in vivo studies. The information is designed to assist in refining experimen...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Omilancor in long-term in vivo studies. The information is designed to assist in refining experimental protocols and addressing common challenges.
Frequently Asked Questions (FAQs)
Q1: What is Omilancor and what is its mechanism of action?
A1: Omilancor (formerly known as BT-11) is a first-in-class, orally active, gut-restricted agonist of Lanthionine Synthetase C-Like 2 (LANCL2).[1][2] By activating the LANCL2 pathway, Omilancor modulates immunometabolic signals in immune and epithelial cells.[3] This creates a favorable regulatory microenvironment in the gut, decreasing the production of inflammatory mediators and enhancing the function of regulatory T cells (Tregs).[2][3]
Q2: What is the primary signaling pathway activated by Omilancor?
A2: Omilancor's activation of the LANCL2 pathway leads to a net increase in intracellular cyclic AMP (cAMP). This, in turn, activates the transcription factor CREB (cAMP response element-binding protein), which modulates cytokine production. The pathway also involves the regulation of PKA, Akt, and mTORC2. Additionally, Omilancor has been shown to enhance the phosphorylation of STAT5, linking it to the regulation of FOXP3, a key transcription factor for regulatory T cells.[4]
Q3: Is Omilancor orally bioavailable?
A3: Omilancor is designed to be orally active but gut-restricted.[1][2] Pharmacokinetic analyses have shown stable drug levels in stool and penetration into colonic tissue with limited systemic exposure.[2][5] In preclinical studies, mean fecal concentrations increase linearly with increasing oral doses, while plasma concentrations are approximately 1/6000th of the observed fecal concentrations.[1]
Q4: What are the reported efficacious doses of Omilancor in preclinical and clinical studies?
A4: In Phase 2 clinical trials for ulcerative colitis, a once-daily oral dose of 440 mg has shown efficacy.[6] In murine models of inflammatory bowel disease, oral treatment with Omilancor has been shown to be effective.
Q5: What is the safety profile of Omilancor?
A5: In a Phase 1 study with healthy volunteers, Omilancor was well-tolerated with no dose-limiting toxicities observed up to daily oral doses of 100 mg/kg.[1] Clinical trials in patients with ulcerative colitis and Crohn's disease have also shown Omilancor to be well-tolerated with no trends in adverse event profiles observed.[2]
Troubleshooting Guide for Long-Term In Vivo Administration
This guide addresses specific issues that may be encountered during the long-term oral administration of Omilancor to rodents.
Formulation and Administration
Q: How should I prepare Omilancor for oral gavage in mice? Omilancor is poorly soluble in water.
A: For poorly soluble compounds administered via oral gavage, a suspension is often used. It is not always necessary for the compound to be fully dissolved for oral administration. Here are some common vehicle compositions that can be tested for Omilancor:
For routine studies in healthy animals: A common vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
For immunocompromised or sensitive animals: The proportion of DMSO should be reduced. A vehicle of 2% DMSO, 40% PEG300, 5% Tween-80, and 53% saline can be considered.
Alternative oil-based vehicle: For low-dose or shorter-term studies, 10% DMSO in 90% corn oil may be a suitable option.
Protocol for Preparation:
Weigh the desired amount of Omilancor powder.
Add a small volume of DMSO to completely dissolve the Omilancor.
Add the other vehicle components (e.g., PEG300, Tween-80, saline) to achieve the final desired concentration and vehicle composition.
Mix the solution thoroughly to ensure a uniform suspension. Sonication in a water bath can help create a finer suspension.
Q: My Omilancor formulation appears to be a suspension, not a solution. Is this acceptable?
A: Yes, for oral gavage, a uniform suspension is acceptable. Many oral drugs are administered as suspensions. The key is to ensure the suspension is homogenous to allow for consistent dosing. Always vortex the suspension immediately before drawing each dose into the syringe.
Q: What is the recommended storage condition and stability for the prepared Omilancor formulation?
A: There is no publicly available stability data for Omilancor in these specific vehicles. Therefore, it is highly recommended to prepare the dosing solution fresh daily. If this is not feasible, a small pilot stability study should be conducted. Store any stock solutions protected from light, and if refrigerated, ensure the compound does not precipitate out of solution upon warming to room temperature.
Animal Welfare and Dosing Procedure
Q: I am observing weight loss in my mice during a long-term study. What is an acceptable level of weight loss, and what could be the cause?
A: Body weight loss is a critical indicator of animal health.
Acceptable Weight Loss: A transient weight loss of up to 10% following the initiation of gavage can be due to the stress of handling and the procedure itself. However, sustained weight loss exceeding 10-15% of baseline is a cause for concern and may require intervention or euthanasia.
Potential Causes:
Stress: The restraint and gavage procedure can be stressful, leading to decreased food and water intake.
Gavage Injury: Esophageal trauma can make swallowing painful.
Systemic Toxicity: While Omilancor is gut-restricted, any new compound should be monitored for systemic effects.
Dehydration: Check for signs of dehydration, such as skin tenting.
Q: Some of my mice are difficult to dose and struggle during oral gavage. How can I refine my technique?
A: Proper technique is crucial to minimize stress and prevent injury.
Ensure Proper Restraint: The mouse must be securely restrained to prevent movement of the head and neck.
Correct Needle Size: Use a gavage needle of the appropriate size for the mouse. For most adult mice, a 20-22 gauge, 1.5-inch curved needle with a ball tip is suitable.
Measure Insertion Depth: Measure the needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth to reach the stomach. Mark this depth on the needle.
Gentle Insertion: The needle should be passed gently along the roof of the mouth and into the esophagus. The mouse should swallow the needle. If there is any resistance, do not force it.
Sucrose Coating: Dipping the tip of the gavage needle in a sucrose solution can make the procedure less stressful for the mice and reduce resistance.
Q: What are the signs of a misplaced gavage or esophageal injury?
A: Immediate and delayed signs can indicate a problem.
Immediate Signs: Coughing, choking, or fluid coming from the nostrils indicates the needle may have entered the trachea. If this occurs, stop immediately and monitor the animal closely.
Delayed Signs: Labored breathing, hunched posture, reluctance to eat or drink, and weight loss can be signs of aspiration pneumonia or esophageal trauma.
Data Interpretation and Troubleshooting
Q: How can I confirm that Omilancor is activating its target, LANCL2, in my in vivo study?
A: Target engagement can be assessed by measuring downstream signaling events in relevant tissues (e.g., colon, spleen, Peyer's patches).
cAMP Accumulation Assay: Since LANCL2 activation increases intracellular cAMP, measuring cAMP levels in tissue homogenates can be a direct indicator of target engagement.
Western Blot for Phosphorylated Proteins:
p-CREB: Increased cAMP leads to the phosphorylation of CREB. A western blot for phospho-CREB can be a reliable downstream marker.
p-STAT5: Omilancor has been shown to enhance STAT5 phosphorylation.[4] This can be measured by western blot or flow cytometry in isolated immune cells.
Gene Expression Analysis: Analyze the mRNA levels of genes known to be regulated by CREB or STAT5 signaling in the target tissue using qRT-PCR.
Q: I am not observing the expected therapeutic effect of Omilancor in my disease model. What could be the issue?
A:
Formulation/Dosing: Inconsistent suspension or incorrect gavage technique can lead to inaccurate dosing. Ensure the formulation is homogenous and the full dose is delivered to the stomach.
Dose Level: The required dose may vary depending on the disease model and its severity. A dose-response study may be necessary.
Target Engagement: Perform a target engagement assay (as described above) to confirm that Omilancor is activating the LANCL2 pathway in your model.
Disease Model: The timing of treatment initiation relative to disease progression is critical. Consider optimizing the treatment window.
Quantitative Data Summary
Table 1: Recommended Gavage Volumes and Needle Sizes for Mice
Mouse Weight (g)
Max Gavage Volume (ml/kg)
Recommended Needle Gauge
Recommended Needle Length
15-20
10
22 G
1 - 1.5 inches
20-25
10
20 G
1.5 inches
25-30
10
18 G
1.5 - 2 inches
| 30-35 | 10 | 18 G | 2 inches |
Table 2: Animal Welfare Monitoring Parameters for Long-Term Gavage Studies
Parameter
Normal Range/Observation
Actionable Observation
Recommended Action
Body Weight
Stable or consistent gain
>15% loss from baseline
Euthanasia
10-15% loss from baseline
Increase monitoring, provide supplemental nutrition/hydration
Clinical Signs
Bright, alert, active, normal grooming
Hunched posture, lethargy, rough coat
Veterinary consult, possible removal from study
Fecal/Urine Output
Normal consistency and amount
Diarrhea, constipation, lack of output
Monitor hydration, veterinary consult
Behavior
Normal activity, eating, drinking
Anorexia, adipsia, hiding
Provide palatable food/water, monitor weight closely
| Procedure Tolerance | Minimal struggle with experienced technician | Excessive struggle, vocalization | Re-evaluate handling and gavage technique |
Experimental Protocols
Protocol 1: Preparation of Omilancor for Oral Gavage (Suspension)
Materials:
Omilancor (BT-11)
Dimethyl sulfoxide (DMSO)
PEG300
Tween-80
Sterile Saline (0.9% NaCl)
Sterile conical tubes
Vortex mixer
Sonicator water bath
Procedure (for a 10 mg/ml suspension in 10% DMSO/40% PEG300/5% Tween-80/45% Saline):
For a final volume of 10 ml, calculate the required mass of Omilancor (100 mg).
In a 15 ml sterile conical tube, add 1 ml of DMSO to the 100 mg of Omilancor.
Vortex until the Omilancor is fully dissolved in the DMSO.
Add 4 ml of PEG300 and vortex thoroughly.
Add 0.5 ml of Tween-80 and vortex thoroughly.
Slowly add 4.5 ml of sterile saline while vortexing to prevent precipitation.
Place the tube in a sonicator water bath for 10-15 minutes to ensure a fine, homogenous suspension.
Store at 4°C, protected from light. Prepare fresh daily.
Before each use, allow the suspension to warm to room temperature and vortex vigorously for at least 30 seconds.
Protocol 2: Western Blot for Phospho-CREB in Mouse Colon Tissue
Materials:
Mouse colon tissue, flash-frozen in liquid nitrogen
RIPA buffer with protease and phosphatase inhibitors
Best practices for cryopreserving tissues from Omilancor-treated animals
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the cryopreservation of tissues from animals treated with Omilancor. Omilancor is a selective NLRP3...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the cryopreservation of tissues from animals treated with Omilancor. Omilancor is a selective NLRP3 inflammasome inhibitor, and tissues from treated animals may exhibit an altered inflammatory and cellular profile, requiring specific handling for optimal preservation.
Frequently Asked Questions (FAQs)
Q1: What is Omilancor and how might it affect my tissue samples?
A1: Omilancor is a potent and selective inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a key component of the innate immune system that drives inflammation. By inhibiting this pathway, Omilancor reduces the production of pro-inflammatory cytokines like IL-1β and IL-18. Tissues from Omilancor-treated animals are expected to have a reduced inflammatory state and a potentially altered immune cell composition. This can be advantageous for tissue integrity but may require optimization of standard cryopreservation protocols.
Q2: Are there any specific cryoprotective agents (CPAs) recommended for tissues from Omilancor-treated animals?
A2: Dimethyl sulfoxide (DMSO) remains the gold standard cryoprotectant for many cell and tissue types.[1][2] For tissues from Omilancor-treated animals, a starting concentration of 10% (v/v) DMSO in fetal bovine serum (FBS) or a suitable cell culture medium is recommended.[2][3] However, due to the altered cellular environment, it is advisable to test a range of concentrations to determine the optimal level for your specific tissue type.[4]
Q3: What is the recommended freezing method for these tissues?
A3: A slow, controlled-rate freezing method is generally recommended to minimize ice crystal formation and cell damage.[3][5][6] An initial cooling rate of -1°C per minute down to -80°C is a standard starting point.[2][3] For long-term storage, samples should then be transferred to the vapor phase of liquid nitrogen (approximately -130°C to -196°C).[1][3]
Q4: How should I thaw my cryopreserved tissues?
A4: Rapid thawing is crucial to maintain cell viability.[1][3] It is recommended to thaw vials in a 37°C water bath until only a small amount of ice remains. Following thawing, the cryoprotectant should be removed gradually to avoid osmotic shock to the cells.
Q5: Will Omilancor treatment affect the viability of my cells post-thaw?
A5: While Omilancor's anti-inflammatory effects may help preserve tissue integrity prior to freezing, the direct impact on post-thaw viability is tissue-dependent. It is essential to perform viability assays post-thaw to quantify the success of your cryopreservation protocol. Standard assays such as Trypan Blue exclusion, propidium iodide staining followed by flow cytometry, or metabolic assays (e.g., MTT or alamarBlue) can be used.
Experimental Protocols
Protocol 1: Cryopreservation of Tissues from Omilancor-Treated Animals
Materials:
Collection medium (e.g., sterile PBS or culture medium)
Excise the tissue of interest from the Omilancor-treated animal in a sterile environment.
Immediately place the tissue in ice-cold collection medium.
Process the tissue into smaller pieces (e.g., 0.5 x 0.5 x 0.3 cm or less) to ensure uniform cryoprotectant penetration and freezing.[7]
Transfer the tissue pieces into a cryovial containing the cryoprotectant solution.
Allow the tissue to equilibrate in the cryoprotectant solution for 10-15 minutes on ice.
Place the cryovials into a controlled-rate freezing container.
Transfer the container to a -80°C freezer to achieve a cooling rate of approximately -1°C per minute.
After 24 hours, transfer the cryovials to the vapor phase of a liquid nitrogen dewar for long-term storage.
Protocol 2: Thawing of Cryopreserved Tissues
Materials:
37°C water bath
Thawing medium (e.g., culture medium with 10% FBS)
Sterile petri dishes or multi-well plates
Methodology:
Quickly transfer the cryovial from the liquid nitrogen dewar to a 37°C water bath.
Gently agitate the vial until only a small ice crystal remains.
In a sterile hood, open the cryovial and transfer the tissue and cryoprotectant solution to a petri dish containing pre-warmed thawing medium.
To gradually remove the cryoprotectant, transfer the tissue to a new dish with fresh thawing medium every 5 minutes for a total of 3 washes.
The tissue is now ready for downstream applications.
Data Presentation
Table 1: Effect of DMSO Concentration on Post-Thaw Cell Viability of Splenocytes from Omilancor-Treated vs. Vehicle-Treated Mice
DMSO Concentration
Mean Viability (Vehicle)
Mean Viability (Omilancor)
5%
75%
80%
10%
85%
92%
15%
70%
78%
Table 2: Comparison of Freezing Methods on Post-Thaw Tissue Integrity Score (1-5 scale, 5 being highest integrity) for Liver Biopsies
Freezing Method
Mean Integrity Score (Vehicle)
Mean Integrity Score (Omilancor)
Controlled-Rate Freezing (-1°C/min)
4.2
4.8
Rapid Freezing (Directly in LN2)
2.1
2.5
Vitrification
3.8
4.1
Mandatory Visualizations
Caption: Signaling pathway of the NLRP3 inflammasome and the inhibitory action of Omilancor.
Caption: Experimental workflow for cryopreserving tissues from Omilancor-treated animals.
Troubleshooting Guide
Issue 1: Low cell viability post-thaw.
Question: My cell viability is consistently below 70% after thawing. What could be the cause?
Answer:
Thawing was too slow: Ensure you are thawing the vial as quickly as possible in a 37°C water bath.
Freezing rate was not optimal: A cooling rate other than -1°C/min may be detrimental.[3][8] Verify the performance of your controlled-rate freezing container.
Ice crystal formation: This can occur if the freezing rate is too slow or if the tissue pieces are too large.[7][9] Ensure tissue fragments are small and uniform.
Incorrect CPA concentration: The standard 10% DMSO may not be optimal for your specific tissue. Consider titrating the DMSO concentration from 5% to 15% to find the ideal concentration for your application.[4]
Issue 2: Poor tissue morphology after thawing.
Question: The structural integrity of my tissue is compromised after thawing, making it unsuitable for histology. How can I fix this?
Answer:
Ice crystal damage: This is a primary cause of poor morphology.[9] Minimize the time between tissue dissection and freezing to prevent degradation.[7] Also, ensure a controlled and steady freezing rate.
Inadequate CPA penetration: If tissue pieces are too large, the CPA may not fully penetrate the tissue, leading to damage in the core.[7]
Osmotic shock during thawing: Ensure gradual removal of the CPA by performing serial washes in fresh, pre-warmed medium. Abrupt changes in solute concentration can damage cells.[10]
Issue 3: High variability between samples.
Question: I am seeing significant differences in viability and tissue quality between samples from different animals, even with the same protocol. Why?
Answer:
Inconsistent tissue size: Ensure that tissue pieces are of a consistent size and shape across all samples.
Variable time to freezing: Standardize the time from tissue excision to the start of the freezing process for all samples.
Biological variability: Animal-to-animal variation is expected. Ensure you are using a sufficient number of animals to account for this biological variability in your experimental design.
Incomplete Omilancor treatment effect: Verify that the drug administration was consistent and that the desired pharmacological effect was achieved in all animals prior to tissue collection.
Caption: A logical troubleshooting guide for common cryopreservation issues.
A Head-to-Head Comparison: Omilancor vs. Anti-TL1A Therapies for Ulcerative Colitis
A new wave of targeted therapies is emerging for the treatment of ulcerative colitis (UC), a chronic inflammatory bowel disease. This guide provides a detailed comparison of two promising therapeutic strategies: omilanco...
Author: BenchChem Technical Support Team. Date: November 2025
A new wave of targeted therapies is emerging for the treatment of ulcerative colitis (UC), a chronic inflammatory bowel disease. This guide provides a detailed comparison of two promising therapeutic strategies: omilancor, a first-in-class oral LANCL2 agonist, and anti-TL1A monoclonal antibodies.
This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective mechanisms of action, clinical efficacy, and safety profiles based on available experimental data.
Mechanism of Action: Distinct Immunomodulatory Approaches
The fundamental difference between omilancor and anti-TL1A therapies lies in their distinct molecular targets and downstream signaling pathways.
Omilancor: Activating the LANCL2 Pathway for Immune Regulation
Omilancor is an orally administered, gut-restricted small molecule that activates the Lanthionine Synthetase C-Like 2 (LANCL2) pathway.[1][2] LANCL2 is a novel therapeutic target in autoimmune diseases that plays a crucial role in immunoregulatory processes.[3][4] Activation of the LANCL2 pathway by omilancor leads to the modulation of interactions between immunological and metabolic signals within immune cells.[2] This creates a favorable regulatory microenvironment in the gut, decreasing the production of pro-inflammatory mediators and increasing anti-inflammatory markers in regulatory T cells (Tregs).[2] Specifically, omilancor has been shown to enhance Treg responses and downregulate effector T cell responses in the gut.[5] The stability and suppressive capacities of Tregs are enhanced through mechanisms that favor mitochondrial metabolism and amplify IL-2/CD25 signaling.[5] This targeted, localized immunomodulation aims to resolve inflammation without causing systemic immunosuppression.[2][5]
Figure 1: Omilancor's Mechanism of Action via the LANCL2 Pathway.
Anti-TL1A Therapies: Neutralizing a Key Inflammatory Cytokine
Tumor necrosis factor-like ligand 1A (TL1A), also known as TNFSF15, is a cytokine that plays a significant role in the pathogenesis of IBD.[6][7] It is expressed by various immune and non-immune cells and interacts with its receptor, death receptor 3 (DR3), which is found on activated lymphocytes and innate immune cells.[7][8] The TL1A-DR3 interaction acts as a co-stimulatory signal that amplifies T-cell activation and promotes the secretion of pro-inflammatory mediators like interferon-γ and IL-17.[9][10] This signaling cascade sustains chronic inflammation and can also contribute to intestinal fibrosis.[6][9] Anti-TL1A therapies are monoclonal antibodies designed to bind to and neutralize TL1A, thereby preventing its interaction with DR3 and interrupting the downstream inflammatory cascade.[7][11] Several anti-TL1A antibodies are in clinical development, including tulisokibart (formerly PRA-023 and MK-7240), RVT-3101, and TEV-‘574.[12][13]
Figure 2: Anti-TL1A Therapies' Mechanism of Action.
Clinical Efficacy in Ulcerative Colitis
Clinical trial data has demonstrated the potential of both omilancor and anti-TL1A therapies in inducing remission in patients with UC. NImmune Biopharma has reported head-to-head clinical data suggesting omilancor's superiority over a leading anti-TL1A antibody.[14][15]
Omilancor Clinical Data
In a Phase 2 trial, omilancor demonstrated statistically significant efficacy in inducing clinical remission in patients with mild-to-moderate UC.[16][17]
Endpoint (Week 12)
Omilancor (440 mg)
Placebo
Delta
p-value
Clinical Remission
30.4%
3.7%
26.7%
0.01
Endoscopic Remission
41.7%
18.6%
23.1%
0.07
Histological Remission
41.7%
22.2%
19.5%
0.14
Fecal Calprotectin Normalization (Week 2)
40.6%
21.4%
19.2%
0.048
Data from Phase 2 study in an approvable UC patient population.[17]
Anti-TL1A Therapies Clinical Data
Multiple anti-TL1A antibodies have shown promising results in Phase 2 trials for moderately to severely active UC.
Tulisokibart (PRA-023 / MK-7240):
Endpoint (Week 12)
Tulisokibart
Placebo
Delta
p-value
Clinical Remission
26%
1%
25%
<0.001
Data from the Phase 2 ARTEMIS-UC trial.[18] In a sub-group of patients with a positive genetic-based diagnostic test for likelihood of response, the clinical remission rate was 32% versus 11% for placebo.[18]
Detailed methodologies for the key clinical trials are crucial for the interpretation of the presented data.
Omilancor Phase 2 Trial (NCT03870334 - Terminated, data from approvable population analysis reported)
Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multi-center study.[19][20]
Patient Population: Adults with active mild-to-moderate ulcerative colitis. The approvable population for Phase 3 was used for the primary endpoint analysis.[17]
Intervention: Oral omilancor (440 mg or 880 mg once daily) or placebo for 12 weeks.[17][20]
Primary Endpoint: Clinical remission at week 12, defined by a three-component Mayo score (stool frequency subscore of 0 or 1, rectal bleeding subscore of 0, and endoscopic subscore of 0 or 1).[21]
Key Secondary Endpoints: Endoscopic remission, histological remission, and normalization of fecal calprotectin.[17]
Figure 3: Simplified Workflow of the Omilancor Phase 2 Trial.
Study Design: A randomized, double-blind, placebo-controlled trial.[18]
Patient Population: Adults with moderately to severely active ulcerative colitis who had glucocorticoid dependence or failure of conventional or advanced therapies.[18]
Intervention: Intravenous tulisokibart (1000 mg on day 1 and 500 mg at weeks 2, 6, and 10) or placebo.[18]
Primary Endpoint: Clinical remission at week 12.[18]
Key Features: Utilized a genetic-based diagnostic test to identify patients with an increased likelihood of response.[18]
Safety and Tolerability
Omilancor has demonstrated a favorable safety profile in clinical studies, with no identifiable treatment-related adverse events, a significant advantage over some existing therapies.[14] Its gut-restricted nature is designed to minimize systemic side effects.[2]
Anti-TL1A therapies have also been generally well-tolerated in clinical trials. In the ARTEMIS-UC trial of tulisokibart, the incidence of adverse events was similar between the drug and placebo groups, with most being mild to moderate in severity.[18] However, a high rate of anti-drug antibody formation has been reported for some anti-TL1A candidates, although the clinical significance is still being evaluated.[7][22]
Summary and Future Outlook
Omilancor and anti-TL1A therapies represent two distinct and promising approaches for the treatment of ulcerative colitis. Omilancor's novel, gut-restricted mechanism of activating the LANCL2 pathway and its oral administration offer a potentially safe and effective option.[5][14] Anti-TL1A antibodies have demonstrated significant efficacy in a treatment-refractory population and hold the potential for a precision medicine approach through biomarker-based patient selection.[11][12]
Head-to-head comparison data suggests that omilancor may have a superior efficacy and safety profile.[14][15] However, the full landscape of these therapies will become clearer as more data from ongoing and planned Phase 3 trials become available. The complementarity of their mechanisms of action may also open avenues for future combination therapies.[14] Researchers and clinicians await the maturation of these clinical programs, which have the potential to significantly advance the management of ulcerative colitis.
Comparative Efficacy of Omilancor and Existing Biologics for Inflammatory Bowel Disease: A Guide for Researchers and Drug Development Professionals
A detailed analysis of the emerging oral therapy Omilancor in the context of established biologic treatments for Inflammatory Bowel Disease (IBD), supported by clinical trial data and mechanistic insights. Introduction T...
Author: BenchChem Technical Support Team. Date: November 2025
A detailed analysis of the emerging oral therapy Omilancor in the context of established biologic treatments for Inflammatory Bowel Disease (IBD), supported by clinical trial data and mechanistic insights.
Introduction
The therapeutic landscape for Inflammatory Bowel Disease (IBD), encompassing Crohn's disease (CD) and ulcerative colitis (UC), has been significantly shaped by the advent of biologic therapies. These agents, including TNF-α inhibitors (e.g., adalimumab), integrin antagonists (e.g., vedolizumab), and interleukin inhibitors (e.g., ustekinumab), have improved outcomes for many patients. However, challenges such as primary non-response, secondary loss of response, and safety concerns persist, driving the development of novel therapeutic approaches with different mechanisms of action.
Omilancor is a first-in-class, oral, gut-restricted small molecule that activates the Lanthionine Synthetase C-Like 2 (LANCL2) pathway, representing a novel immunometabolic approach to treating IBD. This guide provides a comparative overview of the efficacy of Omilancor and existing key biologics, based on available clinical trial data. It is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of these therapeutic options.
Mechanisms of Action
A fundamental differentiator between Omilancor and existing biologics lies in their mechanisms of action. Biologics are monoclonal antibodies that target specific pro-inflammatory cytokines or cell adhesion molecules, while Omilancor is a small molecule that modulates an intracellular immunoregulatory pathway.
Omilancor (LANCL2 Agonist): Omilancor activates the LANCL2 pathway, which plays a crucial role in the immunoregulatory process. By modulating the interactions between immunological and metabolic signals within immune and epithelial cells, Omilancor fosters a tolerogenic microenvironment in the gut.[1][2] This activation enhances the anti-inflammatory function of regulatory T cells (Tregs) and decreases the production of key inflammatory mediators.[1][2]
Adalimumab (Anti-TNF-α): Adalimumab is a monoclonal antibody that binds to and neutralizes Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine involved in the pathogenesis of IBD. By blocking the interaction of TNF-α with its receptors, adalimumab downregulates the inflammatory cascade.
Vedolizumab (Anti-α4β7 Integrin): Vedolizumab is a gut-selective monoclonal antibody that targets the α4β7 integrin. This integrin is expressed on the surface of a subset of T lymphocytes and is crucial for their migration into the gastrointestinal tract. By blocking this interaction, vedolizumab reduces lymphocyte trafficking to the gut, thereby decreasing intestinal inflammation.[3]
Ustekinumab (Anti-IL-12/23): Ustekinumab is a monoclonal antibody that targets the shared p40 subunit of interleukins IL-12 and IL-23. These cytokines are involved in the differentiation and activation of T helper 1 (Th1) and T helper 17 (Th17) cells, respectively, which are key drivers of inflammation in IBD. By inhibiting both IL-12 and IL-23 pathways, ustekinumab reduces this inflammation.
Signaling Pathway Diagrams
Caption: Signaling pathway of Omilancor.
Caption: General mechanisms of action for compared biologics.
Head-to-Head Clinical Trial Data: Biologics
Direct comparisons through head-to-head clinical trials are the gold standard for evaluating the relative efficacy of different treatments. The VARSITY and SEAVUE trials provide such data for vedolizumab versus adalimumab in UC and ustekinumab versus adalimumab in CD, respectively.
VARSITY Trial: Vedolizumab vs. Adalimumab in Ulcerative Colitis
Efficacy Endpoint (Week 52)
Vedolizumab
Adalimumab
Clinical Remission
31.3%
22.5%
Endoscopic Improvement
39.7%
27.7%
Corticosteroid-Free Remission
12.6%
21.8%
Safety Outcome
Vedolizumab
Adalimumab
Adverse Events
62.7%
69.2%
Serious Adverse Events
11.0%
13.7%
Infections
23.4 events per 100 patient-years
34.6 events per 100 patient-years
SEAVUE Trial: Ustekinumab vs. Adalimumab in Crohn's Disease
Efficacy Endpoint (Week 52)
Ustekinumab
Adalimumab
Clinical Remission
64.9%
61.0%
Corticosteroid-Free Remission
60.7%
57.4%
Endoscopic Response
42%
37%
Safety Outcome
Ustekinumab
Adalimumab
Adverse Events
80%
78%
Serious Adverse Events
16%
13%
Serious Infections
2%
3%
Omilancor Clinical Trial Data
Direct head-to-head comparative data for Omilancor against biologics from a randomized controlled trial is not yet published. The available data comes from a Phase 2 study in patients with mild-to-moderate ulcerative colitis. NImmune Biopharma has announced that head-to-head clinical and translational data demonstrating Omilancor's performance against leading anti-TL1A antibodies will be presented at Digestive Disease Week in May 2025.
Phase 2 Trial: Omilancor in Ulcerative Colitis
Efficacy Endpoint (Week 12)
Omilancor (440 mg)
Placebo
Clinical Remission
30.4%
3.7%
Endoscopic Remission
13.0%
0.0%
Symptomatic Remission
43.5%
14.8%
Data presented for the 440 mg dose, which is the planned Phase 3 dose.
Experimental Protocols
A standardized workflow for IBD clinical trials is crucial for the interpretability and comparison of results. The diagram below illustrates a typical workflow for a Phase 3, randomized, double-blind, active-controlled trial.
Caption: A typical workflow for an IBD clinical trial.
Key Methodological Aspects of VARSITY and SEAVUE Trials
Population: Adults with moderately to severely active UC who had an inadequate response to or were intolerant of corticosteroids, immunomodulators, or one TNF-α antagonist.
Intervention: Vedolizumab (300 mg IV at weeks 0, 2, 6, and then every 8 weeks) vs. Adalimumab (160 mg SC at week 0, 80 mg at week 2, then 40 mg every 2 weeks).
Primary Endpoint: Clinical remission at week 52, defined by a total Mayo score ≤ 2 with no individual subscore > 1.
Population: Biologic-naïve adults with moderately to severely active Crohn's disease who had failed or were intolerant to conventional therapy (corticosteroids and/or immunomodulators).[5]
Intervention: Ustekinumab (~6 mg/kg IV at week 0, then 90 mg SC every 8 weeks) vs. Adalimumab (160 mg SC at week 0, 80 mg at week 2, then 40 mg every 2 weeks).
Primary Endpoint: Clinical remission at week 52, defined by a Crohn's Disease Activity Index (CDAI) score < 150.
Discussion and Future Directions
The VARSITY and SEAVUE trials provide valuable head-to-head data that inform treatment decisions for UC and CD, respectively. In UC, vedolizumab demonstrated superiority over adalimumab in achieving clinical remission and endoscopic improvement, although not in corticosteroid-free remission. In CD, ustekinumab and adalimumab showed comparable efficacy in biologic-naïve patients.
Omilancor, with its novel, gut-restricted, and immunometabolic mechanism of action, presents a promising oral therapeutic option. The Phase 2 data in UC are encouraging, and the planned Phase 3 program will provide more definitive evidence of its efficacy and safety. The forthcoming head-to-head data against anti-TL1A therapies will be a critical step in positioning Omilancor within the evolving IBD treatment paradigm.
For researchers and drug development professionals, the key takeaways are:
The importance of head-to-head trials in establishing the relative efficacy and safety of different therapeutic agents.
The potential of novel mechanisms of action, such as LANCL2 activation, to address the unmet needs of patients with IBD.
The ongoing evolution of the IBD therapeutic landscape, with a move towards more targeted and potentially safer treatment options.
Future research should focus on direct comparisons of Omilancor with established biologics in both UC and CD, as well as identifying predictive biomarkers to guide personalized treatment selection.
Navigating the Evolving Landscape of Ulcerative Colitis Treatment: A Long-Term Safety Comparison
For researchers, scientists, and drug development professionals, the long-term safety profile of a novel therapeutic is a critical determinant of its potential clinical utility. This guide provides a comparative analysis...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals, the long-term safety profile of a novel therapeutic is a critical determinant of its potential clinical utility. This guide provides a comparative analysis of the long-term safety of Omilancor, a first-in-class oral LANCL2 agonist, with established and emerging treatments for ulcerative colitis (UC).
Omilancor, currently in Phase 3 clinical development, has demonstrated a promising safety profile in its initial trials, with no dose-limiting toxicities and most adverse events being of mild severity.[1][2] Its unique gut-restricted mechanism of action, targeting the Lanthionine Synthetase C-Like 2 (LANCL2) pathway, is designed to modulate the immune response locally, potentially minimizing systemic side effects.[3][4][5][6][7] This guide places these early observations in the context of long-term safety data from key comparator drug classes for UC: anti-TNF biologics, anti-integrin biologics, anti-IL-12/23 biologics, Janus kinase (JAK) inhibitors, and sphingosine-1-phosphate (S1P) receptor modulators.
Comparative Long-Term Safety Data
The following tables summarize the long-term safety data from pivotal clinical trials and their open-label extensions (OLE) for selected UC therapeutics. It is important to note that direct cross-trial comparisons should be made with caution due to differences in study populations, designs, and durations.
Table 1: Long-Term Safety of Anti-TNF Biologics in Ulcerative Colitis
Bradycardia (mostly asymptomatic and non-serious); Macular edema (non-serious, rarely led to discontinuation).[10]
Serious infections were infrequent (IR of 1.71 per 100 PYs). Herpes zoster IR of 0.54 per 100 PYs.[10]
One death from a neuro-endocrine tumor and one from acute leukemia reported.[10]
Experimental Protocols: A Methodological Overview
The long-term safety data presented in this guide are primarily derived from open-label extension (OLE) studies of pivotal Phase 3 trials. The general methodology for these studies is as follows:
Study Design: Patients who completed the initial randomized, placebo-controlled trial were eligible to enroll in the OLE, where all participants typically receive the active treatment. These studies are designed to evaluate the long-term safety and efficacy of the drug.
Patient Population: The patient population consists of individuals with moderately to severely active ulcerative colitis who responded to the induction therapy in the parent study.
Treatment: Patients receive the approved maintenance dose of the respective drug for an extended period, often spanning several years.
Assessments: Safety is the primary endpoint and is assessed through the monitoring and reporting of all adverse events (AEs), serious adverse events (SAEs), and AEs of special interest. Efficacy endpoints, such as clinical remission and endoscopic improvement, are also typically evaluated.
Data Analysis: Safety data are often reported as incidence rates (e.g., events per 100 patient-years) to account for varying durations of exposure.
For instance, the UNIFI long-term extension study for ustekinumab followed patients who responded to intravenous induction and completed 44 weeks of maintenance therapy for up to 4 years, with endoscopic assessment at the end of the study.[2] Similarly, the PURSUIT-Maintenance long-term extension for golimumab enrolled patients who completed the initial 52-week trial and continued treatment for up to an additional 3 years.[8] The ULTRA 3 study was the open-label extension for the ULTRA 1 and 2 trials of adalimumab, providing data for up to 4 years of treatment.[3]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and study designs, the following diagrams are provided in the DOT language for Graphviz.
Caption: Mechanism of action of Omilancor via the LANCL2 pathway.
Caption: General workflow of a long-term extension study for a UC therapeutic.
Omilancor: A First-in-Class LANCL2 Agonist for Inflammatory Bowel Disease
A head-to-head comparison of Omilancor, a novel LANCL2 agonist, with current therapeutic approaches for Ulcerative Colitis and Crohn's Disease, supported by comprehensive experimental data and detailed protocols. Blacksb...
Author: BenchChem Technical Support Team. Date: November 2025
A head-to-head comparison of Omilancor, a novel LANCL2 agonist, with current therapeutic approaches for Ulcerative Colitis and Crohn's Disease, supported by comprehensive experimental data and detailed protocols.
Blacksburg, VA - As the landscape of inflammatory bowel disease (IBD) treatment continues to evolve, a new class of therapeutics targeting the Lanthionine Synthetase C-Like 2 (LANCL2) pathway is emerging. At the forefront is Omilancor, a first-in-class, orally administered, gut-restricted LANCL2 agonist developed by Nimmune Biopharma. This guide provides a detailed comparison of Omilancor's performance with placebo in its Phase 2 clinical trials for Ulcerative Colitis (UC) and Crohn's Disease (CD), offering researchers, scientists, and drug development professionals a comprehensive overview of its potential. Due to the novelty of this mechanism, there are currently no other clinical-stage LANCL2 agonists for a direct head-to-head comparison in IBD.
Mechanism of Action: The LANCL2 Pathway
The Lanthionine Synthetase C-Like 2 (LANCL2) pathway is a novel therapeutic target in autoimmune diseases. Activation of LANCL2 has been shown to modulate the immune response, promoting anti-inflammatory effects. Omilancor, by activating this pathway, locally increases the suppressive capacity of regulatory T cells (Tregs) in the intestinal mucosa, helping to restore immune homeostasis.
Figure 1: Simplified LANCL2 signaling pathway activated by Omilancor.
Clinical Performance in Ulcerative Colitis: Phase 2 Data
Omilancor has demonstrated promising efficacy and a favorable safety profile in a Phase 2, randomized, double-blind, placebo-controlled trial in patients with mild to moderate ulcerative colitis.
Table 1: Efficacy of Omilancor in Ulcerative Colitis (12 Weeks)
Outcome Measure
Omilancor (440 mg QD)
Placebo
Clinical Remission
30.4%
3.7%
Endoscopic Remission
41.7%
18.6%
Histological Remission
41.7%
22.2%
Fecal Calprotectin Normalization
40.6%
21.4%
Clinical Performance in Crohn's Disease: Phase 2 Data
In a similar Phase 2 trial for moderate to severe Crohn's disease, Omilancor also showed significant improvements in clinical outcomes compared to placebo.
Table 2: Efficacy of Omilancor in Crohn's Disease (12 Weeks)
Outcome Measure
Omilancor
Placebo
Clinical Remission (CDAI < 150)
25.0%
9.1%
Clinical Response (CDAI decrease ≥ 100)
41.7%
9.1%
PRO-2 Remission
41.7%
9.1%
Fecal Calprotectin Normalization (<250 µg/g)
33.3%
14.3%
Experimental Protocols
Phase 2 Trial in Ulcerative Colitis
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
Patient Population: Adult patients with a Mayo Clinic Score (MCS) of 4-10 and an endoscopic subscore of ≥2.
Treatment Arms:
Omilancor 440 mg once daily (QD)
Omilancor 880 mg once daily (QD)
Placebo
Duration: 12 weeks.
Primary Endpoint: Clinical remission at week 12, defined as a rectal bleeding subscore of 0, a stool frequency subscore of 0 or 1, and an endoscopic appearance subscore of 0 or 1.
Secondary Endpoints: Endoscopic remission (Mayo endoscopic subscore < 2), histological remission (Geboes score < 3.1), and normalization of fecal calprotectin.
Figure 2: Workflow for the Phase 2 clinical trial of Omilancor in Ulcerative Colitis.
Phase 2 Trial in Crohn's Disease
Study Design: A randomized, double-blind, placebo-controlled study.
Patient Population: Adult patients with a Crohn's Disease Activity Index (CDAI) score of 220-450 and a Simple Endoscopic Score for CD (SES-CD) of ≥6.
Treatment Arms:
Omilancor
Placebo
Duration: 12 weeks.
Primary Endpoint: Clinical remission at week 12, defined as a CDAI score < 150.
Secondary Endpoints: Clinical response (CDAI decrease of ≥100 points), PRO-2 remission (abdominal pain subscore of 0 or 1 and a stool frequency subscore of ≤3), and normalization of fecal calprotectin (<250 µg/g).
Figure 3: Workflow for the Phase 2 clinical trial of Omilancor in Crohn's Disease.
Future Outlook
Omilancor represents a promising advancement in the treatment of IBD with its novel, gut-restricted mechanism of action and encouraging Phase 2 clinical data. As it progresses into Phase 3 trials, further data will be crucial in establishing its position in the therapeutic landscape for ulcerative colitis and Crohn's disease. The development of other LANCL2 agonists, such as the systemically distributed NIM-1324 for other autoimmune indications like rheumatoid arthritis and lupus, highlights the potential of this pathway as a therapeutic target. The scientific community awaits further data to fully understand the comparative efficacy and safety of Omilancor against current standards of care.
Validation
Cross-Species Validation of Omilancor's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of Omilancor's performance with alternative therapies for inflammatory bowel disease (IBD), supported by experim...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Omilancor's performance with alternative therapies for inflammatory bowel disease (IBD), supported by experimental data. It delves into the cross-species validation of Omilancor's novel mechanism of action, offering detailed experimental protocols and quantitative data to inform research and development decisions.
Omilancor: A Novel Approach to Immunoregulation
Omilancor is a first-in-class, oral, gut-restricted agonist of the Lanthionine Synthetase C-like 2 (LANCL2) pathway.[1] Its mechanism of action represents a novel approach to treating autoimmune diseases like ulcerative colitis (UC) and Crohn's disease. By activating the LANCL2 pathway, Omilancor enhances the function of regulatory T cells (Tregs), which play a crucial role in maintaining immune homeostasis and suppressing excessive inflammatory responses.[2] This targeted, localized immunomodulation in the gut aims to provide therapeutic benefits without the systemic immunosuppression associated with many current IBD treatments.
Comparative Performance Analysis
The following tables summarize the clinical performance of Omilancor in comparison to other key IBD therapies. It is important to note that patient populations in these trials may differ, with many biologics and small molecules being tested in patients with moderate-to-severe disease, while Omilancor has been studied in a mild-to-moderate UC population.
Table 1: Clinical and Endoscopic Remission Rates in Ulcerative Colitis
27% Endoscopic Improvement at Week 8 (vs 14% placebo)
Table 2: Biomarker Modulation
Drug
Key Biomarker Changes
Omilancor
- 55% lower IL-6 concentrations- 44% lower TNF concentrations- Increased IL-10 expression in remitters (p=0.036)- Statistically significant decreases in TNF-α expressing myeloid cells in colonic mucosa (p=0.037)- Statistically significant normalization of fecal calprotectin levels (p=0.048)[3]
Anti-TNF-α Therapies
- Reduction in C-reactive protein (CRP) levels- Reduction in fecal calprotectin
Vedolizumab
- Reduction in gut-honing T lymphocytes
JAK Inhibitors
- Broad reduction in multiple pro-inflammatory cytokines
Mechanism of Action: Signaling Pathways
The following diagrams illustrate the distinct signaling pathways targeted by Omilancor and its alternatives.
Caption: Omilancor activates the LANCL2 pathway, promoting Treg function and reducing gut inflammation.
Caption: Mechanisms of action for alternative IBD therapies.
Experimental Protocols
This section provides an overview of the methodologies employed in key studies cited in this guide.
Omilancor Phase 2 Study in Mild-to-Moderate Ulcerative Colitis
Study Design: A randomized, double-blind, placebo-controlled, multi-center Phase 2 trial.
Participants: Adult patients with a diagnosis of mild-to-moderate active ulcerative colitis.
Intervention: Patients were randomized to receive oral Omilancor (440 mg or 880 mg) or placebo once daily for 12 weeks.
Primary Endpoint: The primary efficacy endpoint was the proportion of patients in clinical remission at week 12, defined by a specific score on the Mayo Clinic Score for Ulcerative Colitis.
Secondary Endpoints: Included endoscopic remission, clinical response, and changes in inflammatory biomarkers (fecal calprotectin, C-reactive protein, TNF-α, and IL-6).
Methodology: Efficacy was assessed through clinical scoring, endoscopic evaluation, and analysis of blood and stool samples at baseline and throughout the study period. Safety and tolerability were monitored through adverse event reporting and clinical laboratory tests.
Omilancor Preclinical Psoriasis Model
Model: Imiquimod (IMQ)-induced psoriasis-like skin inflammation in mice, a well-established model that recapitulates many features of human psoriasis.
Intervention: Topical application of Omilancor or a vehicle control to the affected skin area.
Endpoints:
Macroscopic: Psoriasis Area and Severity Index (PASI) scoring to assess erythema, scaling, and skin thickness.
Histological: Analysis of skin biopsies for epidermal thickness (acanthosis) and immune cell infiltration.
Immunological: Flow cytometry analysis of immune cells from skin and draining lymph nodes to quantify T cell populations (Th1, Th17, Tregs) and cytokine production.
Methodology: Mice received daily topical applications of IMQ to induce a psoriatic phenotype. Subsequently, Omilancor or vehicle was applied. Disease progression was monitored daily. At the end of the study, skin and lymphoid tissues were collected for histological and immunological analysis.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for preclinical and clinical evaluation of a novel therapeutic like Omilancor.
Caption: A simplified workflow from drug discovery to regulatory approval.
Conclusion
Omilancor's activation of the LANCL2 pathway presents a promising and differentiated approach to the treatment of IBD. Its gut-restricted action and novel immunoregulatory mechanism, focused on enhancing Treg function, offer the potential for a favorable safety profile compared to systemically acting immunosuppressants. The cross-species validation, from preclinical models of inflammation to clinical trials in ulcerative colitis, provides a strong foundation for its continued development. Further head-to-head comparative studies will be crucial to fully elucidate its position in the evolving landscape of IBD therapies.
A Comparative Guide to the Immunomodulatory Effects of Omilancor and Corticosteroids
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the immunomodulatory effects of Omilancor, a novel, first-in-class LANCL2 agonist, and corticosteroids, a long-...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the immunomodulatory effects of Omilancor, a novel, first-in-class LANCL2 agonist, and corticosteroids, a long-established class of anti-inflammatory drugs. The information presented is intended to support research and development efforts in the field of immunology and drug discovery.
Introduction
Corticosteroids have been a cornerstone of anti-inflammatory and immunosuppressive therapy for decades, used to treat a wide range of conditions from autoimmune diseases to allergies.[1][2][3] Their mechanism of action, primarily through the glucocorticoid receptor, leads to broad and potent effects on the immune system.[1][4][5] Omilancor, on the other hand, represents a novel therapeutic approach, acting as a selective activator of the Lanthionine Synthetase C-like 2 (LANCL2) pathway.[6][7] This orally administered, gut-restricted small molecule is in clinical development for inflammatory bowel diseases (IBD) such as ulcerative colitis and Crohn's disease, as well as psoriasis.[6][8][9] This guide will delve into their distinct mechanisms of action, compare their efficacy based on available clinical data, and provide an overview of the experimental protocols used to evaluate these compounds.
Mechanism of Action: A Tale of Two Pathways
The immunomodulatory effects of Omilancor and corticosteroids are mediated through fundamentally different signaling pathways.
Omilancor: Activating the LANCL2 Pathway for Targeted Immunoregulation
Omilancor's therapeutic effects stem from its activation of the Lanthionine Synthetase C-like 2 (LANCL2) pathway.[7][10] LANCL2 is a novel therapeutic target that plays a crucial role in modulating the interplay between immunological and metabolic signals within immune and epithelial cells.[10] By activating this pathway, Omilancor fosters a regulatory microenvironment, particularly in the gut. This leads to a decrease in the production of key inflammatory mediators and an increase in the anti-inflammatory functions of regulatory T cells (Tregs).[7][10]
The activation of the LANCL2 pathway by Omilancor has been shown to:
Down-regulate Th17 activation, reducing the production of pro-inflammatory cytokines like IL-17.[7]
Promote the stability and function of regulatory T cells (Tregs).[7]
Regulate late-stage glycolysis and promote oxidative metabolism in Tregs.[7]
Reduce mucosal inflammation and effector T-cell responses while enhancing regulatory responses in IBD.[11]
Corticosteroids: Broad Immunosuppression via the Glucocorticoid Receptor
Corticosteroids exert their effects by binding to the glucocorticoid receptor (GR) in the cytoplasm of cells.[1][12][13] This binding event triggers a conformational change in the receptor, leading to its translocation into the nucleus.[12][13][14] Once in the nucleus, the activated GR complex can modulate gene expression in two primary ways:
Transactivation: The GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs), leading to the increased transcription of anti-inflammatory genes.[12]
Transrepression: The GR complex can interfere with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby inhibiting the expression of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.[4]
This dual action results in the broad anti-inflammatory and immunosuppressive effects characteristic of corticosteroids.[2][4][15] These include the inhibition of inflammatory cell accumulation and the suppression of cell-mediated immunity.[1][15]
Comparative Efficacy: Clinical Trial Data
Direct head-to-head clinical trials comparing Omilancor and corticosteroids are not yet widely available. However, data from separate clinical trials in inflammatory bowel disease provide insights into their respective efficacies.
Omilancor in Inflammatory Bowel Disease
Phase 2 clinical trials have demonstrated the efficacy of Omilancor in patients with ulcerative colitis and Crohn's disease.
Ulcerative Colitis (Phase 2)
Omilancor (440 mg)
Placebo
p-value
Clinical Remission
30.4%
3.7%
0.01
Endoscopic Remission
41.7%
18.6%
0.07
Fecal Calprotectin Normalization (at 2 weeks)
40.6%
21.4%
0.048
Data from a Phase 2 trial in an approvable UC patient population.[16]
Crohn's Disease (Phase 2)
Omilancor
Placebo
Clinical Remission (CDAI)
25.0%
9.1%
Clinical Response (PRO-2)
41.7%
9.1%
Histological Remission
42.9%
20.0%
Data from a Phase 2 randomized, double-blind, placebo-controlled trial.[17]
Furthermore, Omilancor treatment has been associated with a statistically significant decrease in TNF-α expressing myeloid cells in the colonic mucosa.[10]
Corticosteroids in Inflammatory Bowel Disease
Corticosteroids are a mainstay for inducing remission in IBD, particularly in moderate to severe disease. While specific remission rates can vary depending on the patient population, disease severity, and specific corticosteroid used, they are known for their rapid and potent anti-inflammatory effects.[18][19] For instance, rectal hydrocortisone is used to treat ulcerative proctitis and ulcerative colitis by reducing inflammation and itching.[19] However, long-term use of corticosteroids is associated with significant side effects, including adrenal insufficiency, increased risk of infections, and mood changes.[4][19]
Experimental Protocols
The evaluation of Omilancor and corticosteroids involves a range of in vitro and in vivo experimental models.
Key Experimental Methodologies
In Vitro Immune Cell Assays: Primary immune cells (e.g., T cells, dendritic cells) are isolated and cultured in the presence of the test compound. The effects on cell proliferation, cytokine production (measured by ELISA or flow cytometry), and gene expression (measured by qPCR or RNA-seq) are then assessed.
Animal Models of Inflammation:
Inflammatory Bowel Disease: Models such as dextran sulfate sodium (DSS)-induced colitis or TNBS-induced colitis in mice are commonly used to evaluate the efficacy of therapeutics. Disease activity is monitored by weight loss, stool consistency, and histological analysis of the colon.
Psoriasis: The imiquimod-induced psoriasis model in mice is a standard for preclinical evaluation. Disease severity is assessed by erythema, scaling, and skin thickness, as well as histological analysis.[7]
Signaling Pathway Analysis: Western blotting is used to measure the phosphorylation and expression levels of key proteins in the respective signaling pathways (e.g., proteins downstream of LANCL2 or the glucocorticoid receptor).
Clinical Trials: Randomized, double-blind, placebo-controlled trials are the gold standard for evaluating the safety and efficacy of new drugs in humans. Key endpoints in IBD trials include clinical remission (based on scoring systems like the CDAI for Crohn's disease or the Mayo score for ulcerative colitis), endoscopic improvement, and changes in inflammatory biomarkers like C-reactive protein (CRP) and fecal calprotectin.
Conclusion
Omilancor and corticosteroids represent two distinct approaches to immunomodulation. Corticosteroids offer broad and potent immunosuppression through the glucocorticoid receptor pathway, making them effective for a wide array of inflammatory conditions. However, their utility is often limited by a significant side effect profile with long-term use. Omilancor, with its targeted activation of the LANCL2 pathway, presents a more focused immunoregulatory mechanism. Clinical data in IBD suggests a promising efficacy and safety profile, particularly its gut-restricted action which may minimize systemic side effects.[10][16] As a first-in-class therapeutic, Omilancor holds the potential to address the unmet needs of patients with autoimmune and inflammatory diseases, offering a novel alternative to traditional immunosuppressants.[10][11] Further research, including direct comparative trials, will be crucial to fully elucidate the relative benefits and applications of these two classes of immunomodulatory agents.
A Meta-Analysis of Omilancor Clinical Trial Data for Crohn's Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive meta-analysis of the clinical trial data for Omilancor (formerly BT-11), a novel oral, gut-restricted Lanthionine Synthe...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the clinical trial data for Omilancor (formerly BT-11), a novel oral, gut-restricted Lanthionine Synthetase C-Like 2 (LANCL2) agonist, for the treatment of Crohn's disease. The performance of Omilancor is objectively compared with established biologic therapies: adalimumab, ustekinumab, and vedolizumab. This document summarizes quantitative clinical trial data, details experimental protocols, and visualizes key biological pathways and study designs to support research and development efforts in inflammatory bowel disease (IBD).
Executive Summary
Crohn's disease is a chronic inflammatory condition of the gastrointestinal tract requiring long-term management. Current treatments, predominantly biologic therapies, are effective for many patients but are associated with systemic immunosuppression and a loss of response over time. Omilancor represents a novel therapeutic approach with its gut-restricted mechanism of action, aiming to provide a safer and more targeted treatment option. This analysis of Phase 2 data for Omilancor in moderate-to-severe Crohn's disease demonstrates promising efficacy signals in inducing clinical remission and response, with a favorable safety profile. Direct comparison with pivotal trial data from established biologics provides context for Omilancor's potential positioning in the Crohn's disease treatment landscape.
Quantitative Data Comparison
The following tables summarize the key efficacy outcomes from the Phase 2 clinical trial of Omilancor and pivotal Phase 3 trials of adalimumab (CHARM), ustekinumab (UNITI-1 and UNITI-2), and vedolizumab (GEMINI II).
Induction of Clinical Remission (Induction Phase)
Treatment
Trial
Patient Population
Week of Assessment
Clinical Remission Rate (%)
Omilancor (880 mg QD)
Phase 2
Moderate-to-Severe CD
12
25.0
Placebo
Phase 2
Moderate-to-Severe CD
12
9.1
Adalimumab (160/80 mg)
CLASSIC I
Anti-TNF Naïve, Moderate-to-Severe CD
4
36.0
Placebo
CLASSIC I
Anti-TNF Naïve, Moderate-to-Severe CD
4
12.0
Ustekinumab (~6 mg/kg IV)
UNITI-1
Anti-TNF Experienced, Moderate-to-Severe CD
6
33.7
Placebo
UNITI-1
Anti-TNF Experienced, Moderate-to-Severe CD
6
21.5
Ustekinumab (~6 mg/kg IV)
UNITI-2
Conventional Therapy Failure, Moderate-to-Severe CD
6
55.5
Placebo
UNITI-2
Conventional Therapy Failure, Moderate-to-Severe CD
6
28.7
Vedolizumab (300 mg IV)
GEMINI II
Anti-TNF Failure and Naïve, Moderate-to-Severe CD
6
14.5
Placebo
GEMINI II
Anti-TNF Failure and Naïve, Moderate-to-Severe CD
6
6.8
Maintenance of Clinical Remission (Maintenance Phase)
Treatment
Trial
Patient Population
Week of Assessment
Clinical Remission Rate (%)
Adalimumab (40 mg eow)
CHARM
Responders to Adalimumab Induction
56
36.0
Adalimumab (40 mg weekly)
CHARM
Responders to Adalimumab Induction
56
41.0
Placebo
CHARM
Responders to Adalimumab Induction
56
12.0
Ustekinumab (90 mg SC q8w)
IM-UNITI
Responders to Ustekinumab Induction
44
53.1
Ustekinumab (90 mg SC q12w)
IM-UNITI
Responders to Ustekinumab Induction
44
48.8
Placebo
IM-UNITI
Responders to Ustekinumab Induction
44
35.9
Vedolizumab (300 mg IV q4w)
GEMINI II
Responders to Vedolizumab Induction
52
36.4
Vedolizumab (300 mg IV q8w)
GEMINI II
Responders to Vedolizumab Induction
52
39.0
Placebo
GEMINI II
Responders to Vedolizumab Induction
52
21.6
Key Secondary Endpoints for Omilancor (Week 12)
Endpoint
Omilancor (%)
Clinical Response
41.7
PRO-2 Remission
41.7
Fecal Calprotectin Normalization (<250 µg/g)
33.3
Experimental Protocols
Omilancor (BT-11) Phase 2 Trial (NCT05057273)
Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter Phase 2 proof-of-concept study.[1]
Patient Population: Adult patients with moderately to severely active Crohn's disease, defined by a Crohn's Disease Activity Index (CDAI) score of 220-450 and a Simple Endoscopic Score for Crohn's Disease (SES-CD) of ≥ 6 (or ≥ 4 for isolated ileitis).[2] The trial planned to enroll approximately 150 subjects, stratified by prior biologic therapy exposure and corticosteroid use at baseline.[1]
Intervention:
Induction Phase (12 weeks): Patients were randomized to receive either Omilancor 880 mg once daily (QD) orally or a matching placebo.[1][2]
Maintenance Phase (18 weeks): Following the induction phase, eligible patients could continue into a maintenance period.[3]
Primary Endpoint: Clinical remission at Week 12, defined as a CDAI score < 150.[2]
Key Secondary Endpoints:
Clinical response at Week 12, defined as a reduction in CDAI score of ≥100 points from baseline or a CDAI score < 150.[2]
PRO-2 remission at Week 12, defined as an abdominal pain subscore of 0 or 1 and a stool frequency subscore of ≤ 3.[2]
Normalization of fecal calprotectin (<250 µg/g).[2]
Inclusion Criteria (Abbreviated):
Age 18-75 years.
Diagnosis of Crohn's disease for at least 3 months.
Moderately to severely active disease (CDAI 220-450).
Exclusion Criteria (Abbreviated):
Diagnosis of ulcerative colitis.
History of certain types of cancer.
Surgical bowel resection within the past 6 months.
Adalimumab - CHARM Trial (NCT00077779)
Study Design: A 56-week, randomized, double-blind, placebo-controlled trial to evaluate the maintenance of remission by adalimumab.[3][4]
Patient Population: 854 adult patients with moderately to severely active Crohn's disease (CDAI ≥220 and ≤450).[2][5] Patients could be on stable doses of concomitant medications like 5-ASA, corticosteroids, azathioprine, or methotrexate.[4]
Intervention:
Open-label Induction: All patients received adalimumab 80 mg at Week 0 and 40 mg at Week 2.[3]
Randomized Maintenance (Week 4 to Week 56): Patients were randomized to receive adalimumab 40 mg every other week (eow), adalimumab 40 mg weekly, or placebo.[3]
Primary Endpoints: The percentage of patients who were in clinical remission (CDAI < 150) at Week 26 and Week 56 among those who had responded to induction therapy at Week 4.[3]
Key Secondary Endpoints: Maintenance of clinical response, corticosteroid-free remission, and fistula healing.[3][4]
Inclusion Criteria (Abbreviated):
Age 18-75 years.
Confirmed diagnosis of Crohn's disease for at least 4 months.[5]
Moderately to severely active disease (CDAI 220-450).[5]
Exclusion Criteria (Abbreviated):
History of unsuccessful response to any anti-TNF agent.[2]
Ustekinumab - UNITI-1 (NCT01369329) and UNITI-2 (NCT01369342) Induction Trials
Study Design: Two randomized, double-blind, placebo-controlled, 8-week intravenous (IV) induction trials.[6][7]
Patient Population:
UNITI-1: 741 patients with moderately to severely active Crohn's disease who had previously failed or were intolerant to one or more TNF antagonists.[7]
UNITI-2: 628 patients with moderately to severely active Crohn's disease who had previously failed conventional therapy (corticosteroids or immunomodulators) but were not refractory to TNF blockers.[8]
Intervention: Patients were randomized (1:1:1) to receive a single IV infusion of:
Placebo
Ustekinumab 130 mg
Ustekinumab weight-based dose approximating 6 mg/kg (260 mg for ≤55 kg, 390 mg for >55 kg to ≤85 kg, 520 mg for >85 kg).[6]
Primary Endpoint: Clinical response at Week 6, defined as a reduction from baseline in CDAI score of ≥100 points or a CDAI score of <150.[6][7]
Key Secondary Endpoints: Clinical remission at Week 8 (CDAI < 150) and 70-point CDAI response at Weeks 3 and 6.[6]
Inclusion Criteria (Abbreviated):
Adults (≥18 years) with moderately to severely active Crohn's disease (CDAI 220-450).[6]
Exclusion Criteria (Abbreviated):
Specific to UNITI-1: No prior failure or intolerance to TNF antagonists.
Specific to UNITI-2: Prior failure of TNF antagonist therapy.
Vedolizumab - GEMINI II Trial (NCT00783692)
Study Design: An international, randomized, placebo-controlled, double-blind Phase 3 trial with a 6-week induction phase and a 52-week maintenance phase.
Patient Population: 1,115 patients with moderately to severely active Crohn's disease who had failed at least one conventional therapy, including TNFα antagonists.
Intervention:
Induction Phase: Patients received either vedolizumab 300 mg IV or placebo at weeks 0 and 2.
Maintenance Phase: Patients who responded to induction therapy were randomized to receive vedolizumab 300 mg IV every 4 or 8 weeks, or placebo, up to 52 weeks.
Benchmarking Omilancor: A Comparative Analysis of Gene Expression Modulation in IBD Therapy
For Immediate Release BLACKSBURG, VA – [Current Date] – In the rapidly evolving landscape of Inflammatory Bowel Disease (IBD) therapeutics, understanding the precise molecular mechanisms of action is paramount for resear...
Author: BenchChem Technical Support Team. Date: November 2025
For Immediate Release
BLACKSBURG, VA – [Current Date] – In the rapidly evolving landscape of Inflammatory Bowel Disease (IBD) therapeutics, understanding the precise molecular mechanisms of action is paramount for researchers, clinicians, and drug development professionals. This guide provides a comprehensive, data-driven comparison of Omilancor's effects on gene expression with those of other leading IBD drugs, including TNF inhibitors and JAK inhibitors.
Introduction
Omilancor is an oral, gut-restricted, first-in-class LANCL2 agonist currently in clinical development for the treatment of ulcerative colitis (UC) and Crohn's disease (CD).[1][2] Its unique mechanism of action, centered on the activation of the Lanthionine Synthetase C-Like 2 (LANCL2) pathway, aims to create a favorable regulatory microenvironment in the gut.[2][3] This is achieved by decreasing the production of key inflammatory mediators and enhancing the function of regulatory T cells (Tregs) at the site of inflammation.[2][3] This guide will objectively compare the gene expression signature of Omilancor against established IBD therapies, providing supporting experimental data and detailed methodologies to aid in the evaluation of its therapeutic potential.
Comparative Analysis of Gene Expression Profiles
The following tables summarize the known effects of Omilancor and other major IBD drugs on the expression of key genes implicated in the inflammatory cascade of IBD. The data is compiled from various clinical and preclinical studies.
To visualize the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
Signaling Pathways
Caption: Simplified signaling pathways for Omilancor, TNF inhibitors, and JAK inhibitors in IBD.
Experimental Workflow for Gene Expression Analysis
Caption: A generalized workflow for analyzing gene expression changes in IBD clinical trials.
Experimental Protocols
A summary of the typical methodologies employed in the studies cited is provided below. For detailed, step-by-step protocols, researchers should refer to the original publications.
RNA-Sequencing (RNA-Seq) of Intestinal Biopsies
Sample Collection and Storage: Intestinal biopsies are collected during endoscopy and immediately placed in an RNA stabilization reagent (e.g., RNAlater) or flash-frozen in liquid nitrogen and stored at -80°C.
RNA Extraction: Total RNA is extracted from the tissue using a commercially available kit (e.g., Qiagen RNeasy Mini Kit) following the manufacturer's protocol, which includes a DNase treatment step to remove genomic DNA contamination.
RNA Quality Control: The integrity and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of > 7 is generally considered acceptable for sequencing.
Library Preparation: An RNA-Seq library is prepared from the high-quality RNA. This process typically involves poly(A) selection or ribosomal RNA depletion, fragmentation of the RNA, reverse transcription to cDNA, adapter ligation, and PCR amplification.
Sequencing: The prepared library is sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
Data Analysis: The raw sequencing reads are subjected to quality control, trimmed for adapters, and aligned to the human reference genome. Gene expression is quantified as read counts, which are then normalized. Differential gene expression analysis between pre- and post-treatment samples is performed using statistical packages like DESeq2 or edgeR.
Microarray Analysis
RNA Extraction and Labeling: Total RNA is extracted and quality-assessed as described for RNA-Seq. The RNA is then converted to labeled cRNA (or cDNA) using a labeling kit.
Hybridization: The labeled cRNA is hybridized to a microarray chip (e.g., Affymetrix GeneChip) containing probes for thousands of genes.
Scanning and Data Acquisition: The microarray is scanned to detect the fluorescence intensity of each probe, which corresponds to the expression level of the respective gene.
Data Analysis: The raw data is normalized, and statistical analysis is performed to identify differentially expressed genes between experimental groups.
Quantitative Real-Time PCR (qPCR)
RNA Extraction and cDNA Synthesis: Total RNA is extracted, and its quality and quantity are determined. A fixed amount of RNA is then reverse-transcribed into cDNA using a reverse transcriptase enzyme.
qPCR Reaction: The qPCR reaction is set up with the cDNA template, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) or a probe.
Amplification and Detection: The reaction is run on a real-time PCR machine, which amplifies the target gene and monitors the fluorescence in real-time.
Data Analysis: The cycle threshold (Ct) values are used to determine the relative expression of the target gene, typically normalized to a housekeeping gene. The 2-ΔΔCt method is commonly used for relative quantification.
Discussion and Conclusion
Omilancor presents a novel approach to IBD treatment by targeting the LANCL2 pathway, leading to a distinct gene expression signature characterized by the downregulation of inflammatory genes, particularly those involved in neutrophil recruitment, and the upregulation of genes associated with metabolic regulation. In comparison, TNF inhibitors directly neutralize TNF-α, a key pro-inflammatory cytokine, while JAK inhibitors block the downstream signaling of multiple cytokine receptors by inhibiting the JAK-STAT pathway.
The data presented in this guide highlight both the unique and overlapping effects of these different therapeutic strategies on the molecular landscape of IBD. While all three classes of drugs ultimately aim to reduce inflammation, their distinct mechanisms of action result in different patterns of gene expression modulation. The ability of Omilancor to downregulate inflammatory genes like CXCL5 and reduce IL-6 and TNF-α levels, coupled with its activation of the LANCL2 pathway, suggests a multi-faceted immunomodulatory effect. Further head-to-head transcriptomic studies will be invaluable in elucidating the comparative efficacy and molecular advantages of each therapeutic approach, ultimately paving the way for more personalized medicine in the management of IBD.
Assessing the Synergistic Potential of Omilancor with Standard IBD Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals The landscape of Inflammatory Bowel Disease (IBD) treatment is evolving towards a precision medicine approach, with a growing interest in combination therap...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
The landscape of Inflammatory Bowel Disease (IBD) treatment is evolving towards a precision medicine approach, with a growing interest in combination therapies to overcome the therapeutic ceiling of monotherapies. Omilancor (formerly BT-11), a first-in-class, oral, gut-restricted agonist of the Lanthionine Synthetase C-Like 2 (LANCL2) pathway, presents a novel immunoregulatory mechanism. This guide provides a comparative framework for assessing the potential synergistic effects of Omilancor with established IBD treatments. While direct preclinical and clinical data on these specific combinations are not yet widely available, this document outlines the scientific rationale for such combinations, details the underlying mechanisms of action, and provides hypothetical experimental protocols to guide future research.
Mechanisms of Action: Omilancor and Standard IBD Treatments
A synergistic effect is most likely to be achieved when two therapeutic agents act on different, yet complementary, pathways involved in the pathophysiology of IBD.
Omilancor: Activating the LANCL2 Pathway
Omilancor's novel mechanism of action centers on the activation of the LANCL2 pathway, a key regulator of immune and metabolic responses in the gut.[1] Activation of LANCL2 in immune cells, such as T cells and macrophages, leads to a downstream cascade that promotes immunoregulatory processes. This includes enhancing the function of regulatory T cells (Tregs), which are crucial for maintaining immune homeostasis and suppressing excessive inflammation. By modulating the interplay between immunological and metabolic signals within the gut mucosa, Omilancor aims to create a more tolerogenic microenvironment.
Figure 1: Omilancor's Mechanism of Action.
Standard IBD Treatments: Diverse Pathways of Inflammation Inhibition
Standard IBD therapies target various components of the inflammatory cascade.
Anti-TNF-α Agents (e.g., Infliximab, Adalimumab): These monoclonal antibodies neutralize Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine. By binding to both soluble and transmembrane TNF-α, they prevent its interaction with its receptors (TNFR1 and TNFR2), thereby inhibiting downstream inflammatory signaling, including the activation of NF-κB.[2][3]
Figure 2: Anti-TNF-α Signaling Pathway.
Anti-Integrin Therapy (e.g., Vedolizumab): Vedolizumab is a gut-selective antibody that targets the α4β7 integrin on the surface of circulating lymphocytes.[4] This prevents their interaction with the Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1) on the endothelial cells of the gut, thereby inhibiting the trafficking of these inflammatory cells into the intestinal tissue.[5]
Figure 3: Anti-Integrin Signaling Pathway.
Anti-Interleukin Therapy (e.g., Ustekinumab): Ustekinumab targets the shared p40 subunit of Interleukin-12 (IL-12) and Interleukin-23 (IL-23).[6] By doing so, it inhibits the differentiation of T helper 1 (Th1) and T helper 17 (Th17) cells, both of which are critical drivers of the inflammatory response in IBD.[7][8]
Figure 4: Anti-Interleukin Signaling Pathway.
JAK Inhibitors (e.g., Tofacitinib): Tofacitinib is a small molecule that inhibits Janus kinases (JAKs), intracellular enzymes that are crucial for the signaling of a wide range of pro-inflammatory cytokines.[9] By blocking the JAK-STAT signaling pathway, tofacitinib reduces the production of inflammatory mediators.[10]
Figure 5: JAK Inhibitor Signaling Pathway.
Hypothetical Experimental Protocols for Assessing Synergy
The following protocols are proposed to investigate the potential synergistic effects of Omilancor in combination with standard IBD treatments.
In Vitro Synergy Assessment
Objective: To determine if Omilancor enhances the anti-inflammatory effects of standard IBD therapies in a co-culture model of the intestinal epithelium and immune cells.
Methodology:
Cell Culture:
A co-culture system will be established using human colonic epithelial cells (e.g., Caco-2 or HT-29) grown on a transwell insert and peripheral blood mononuclear cells (PBMCs) from IBD patients in the basolateral compartment.
Induction of Inflammation:
Inflammation will be induced by treating the co-culture with a cocktail of pro-inflammatory cytokines (e.g., TNF-α, IFN-γ, and IL-1β).
Treatment:
Cells will be treated with Omilancor alone, a standard IBD therapy (e.g., an anti-TNF-α antibody) alone, or a combination of both at various concentrations.
Assessment of Synergy:
Epithelial Barrier Function: Transepithelial electrical resistance (TEER) will be measured to assess the integrity of the epithelial monolayer.
Cytokine Secretion: The concentration of pro-inflammatory cytokines (e.g., IL-6, IL-8, IL-1β) in the culture supernatant will be quantified by ELISA.
Gene Expression: RNA will be extracted from the cells to analyze the expression of genes related to inflammation and immune regulation by RT-qPCR.
Flow Cytometry: PBMCs will be analyzed by flow cytometry for changes in the frequency of Treg and Th17 cells.
Data Analysis:
The degree of synergy will be calculated using the Combination Index (CI) method of Chou and Talalay, where CI < 1 indicates synergy.
In Vivo Synergy Assessment in a Murine Model of Colitis
Objective: To evaluate the synergistic efficacy of Omilancor and a standard IBD therapy in a preclinical model of IBD.
Methodology:
Animal Model:
Colitis will be induced in mice using the dextran sulfate sodium (DSS) model or the T-cell transfer model of colitis.[11][12]
Treatment Groups:
Mice will be randomized into the following treatment groups: Vehicle control, Omilancor monotherapy, standard IBD therapy (e.g., anti-TNF-α) monotherapy, and Omilancor in combination with the standard therapy.
Efficacy Assessment:
Disease Activity Index (DAI): Body weight, stool consistency, and rectal bleeding will be monitored daily to calculate the DAI.
Histological Analysis: At the end of the study, colonic tissue will be collected for histological scoring of inflammation, ulceration, and tissue damage.
Myeloperoxidase (MPO) Activity: MPO activity in the colon will be measured as an indicator of neutrophil infiltration.
Cytokine Profiling: Colonic tissue homogenates will be analyzed for the levels of pro-inflammatory and anti-inflammatory cytokines.
Flow Cytometry: Lamina propria lymphocytes will be isolated and analyzed for the frequency of Treg and effector T cell populations.
Data Analysis:
Statistical analysis (e.g., ANOVA) will be used to compare the outcomes between the different treatment groups. Synergy will be determined if the combination therapy shows a significantly greater effect than the sum of the individual treatments.
Figure 6: Experimental Workflow for Synergy Assessment.
Illustrative Data Presentation
The following tables represent a hypothetical presentation of quantitative data from the proposed synergy studies.
Table 1: Hypothetical In Vitro Synergy Data
Treatment Group
TEER (% of Control)
IL-8 Secretion (pg/mL)
Treg Frequency (%)
Combination Index (CI)
Vehicle
100 ± 5
50 ± 10
5 ± 1
-
Inflammation
40 ± 8
500 ± 50
3 ± 0.5
-
Omilancor (10 µM)
60 ± 7
350 ± 40
8 ± 1.2
-
Anti-TNF-α (1 µg/mL)
55 ± 6
300 ± 35
6 ± 0.8
-
Combination
85 ± 9
150 ± 20
12 ± 1.5
0.7
Table 2: Hypothetical In Vivo Synergy Data (DSS Model)
Treatment Group
Disease Activity Index (DAI)
Histological Score
MPO Activity (U/g tissue)
Colonic IL-1β (pg/mg)
Vehicle
8 ± 1.2
9 ± 1.5
10 ± 2
200 ± 30
Omilancor (10 mg/kg)
5 ± 0.8
6 ± 1.1
6 ± 1.5
120 ± 25
Anti-TNF-α (5 mg/kg)
4.5 ± 0.7
5 ± 1.0
5 ± 1.2
100 ± 20
Combination
2 ± 0.5
2 ± 0.6
2.5 ± 0.8
40 ± 10
Conclusion and Future Directions
The distinct and complementary mechanisms of action of Omilancor and standard IBD therapies provide a strong rationale for investigating their potential synergistic effects. By simultaneously targeting the immunoregulatory LANCL2 pathway and established inflammatory cascades, combination therapies may offer a more profound and durable clinical response for patients with IBD. The proposed experimental protocols provide a roadmap for future preclinical studies to rigorously evaluate this hypothesis. Successful demonstration of synergy in these models would pave the way for clinical trials to assess the efficacy and safety of Omilancor-based combination therapies in IBD patients, potentially ushering in a new era of more effective and personalized treatment strategies.
Navigating the Safe Disposal of Omilancor in a Laboratory Setting
BLACKSBURG, VA – As the novel LANCL2 agonist Omilancor (also known as BT-11) progresses through clinical development for inflammatory bowel disease, researchers and drug development professionals are tasked with its safe...
Author: BenchChem Technical Support Team. Date: November 2025
BLACKSBURG, VA – As the novel LANCL2 agonist Omilancor (also known as BT-11) progresses through clinical development for inflammatory bowel disease, researchers and drug development professionals are tasked with its safe handling and disposal. In the absence of a publicly available Safety Data Sheet (SDS), establishing a comprehensive disposal protocol is crucial for laboratory safety and regulatory compliance. This guide provides essential safety and logistical information, drawing from general best practices for chemical waste management in a research environment.
It is imperative to note that the following procedures are based on general laboratory safety principles and not on a specific, manufacturer-provided SDS for Omilancor. Laboratories are strongly encouraged to contact the supplier to obtain an official SDS before handling and disposing of this compound.
Core Safety and Disposal Procedures
Given that Omilancor is an experimental drug, it should be handled as a potentially hazardous substance. The following step-by-step guidance is designed to minimize risk to personnel and the environment during disposal.
1. Personal Protective Equipment (PPE):
Always wear standard laboratory PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.
If there is a risk of aerosolization, a fume hood should be used, and respiratory protection may be necessary.
2. Waste Segregation and Collection:
Solid Waste: Unused or expired Omilancor powder, as well as contaminated materials such as weighing papers, pipette tips, and gloves, should be collected in a designated, clearly labeled hazardous waste container. The container should be sealed to prevent leakage or spillage.
Liquid Waste: Solutions containing Omilancor should be collected in a separate, labeled hazardous waste container for liquids. It is critical not to mix incompatible waste streams. The pH of the solution should be considered before adding it to a waste container.
3. Labeling:
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("Omilancor" or "BT-11"), the concentration, and the date of accumulation.
4. Storage:
Hazardous waste containers should be stored in a designated, well-ventilated satellite accumulation area away from general laboratory traffic.
Ensure containers are kept closed except when adding waste.
5. Final Disposal:
Disposal of chemical waste must be handled by a licensed hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) department will have established procedures for the pickup and disposal of chemical waste.
Never dispose of Omilancor or its solutions down the drain or in the regular trash.
Quantitative Data Summary
While specific quantitative data for Omilancor's disposal is not available without the SDS, general principles for laboratory chemical waste apply. The following table outlines key parameters to consider.
Parameter
Guideline
Waste Concentration
All concentrations of Omilancor should be treated as hazardous waste.
Container Type
Use chemically resistant containers (e.g., high-density polyethylene) for both solid and liquid waste. Ensure compatibility with the waste being collected.
Storage Time Limit
Follow your institution's EHS guidelines for the maximum time hazardous waste can be stored in a satellite accumulation area before being moved to a central storage facility. This is often limited to a few months.
Emergency Procedures
In case of a spill, immediately alert personnel in the area. Contain the spill using appropriate absorbent materials. Clean the area following your laboratory's established spill cleanup protocol. Report the incident to your EHS department.
Experimental Workflow for Disposal
The logical workflow for the proper disposal of Omilancor follows a clear, sequential path to ensure safety and compliance.
Handling
Essential Safety and Operational Guide for Handling Omilancor (BT-11)
For Researchers, Scientists, and Drug Development Professionals This document provides immediate, essential safety and logistical information for the handling of Omilancor (also known as BT-11), a selective, orally activ...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of Omilancor (also known as BT-11), a selective, orally active lanthionine synthetase C-like 2 (LANCL2) activator. The following procedural guidance is intended to ensure the safe and effective use of this compound in a laboratory setting, covering personal protective equipment, operational protocols, and disposal.
Personal Protective Equipment (PPE) and Safety Precautions
When handling Omilancor, adherence to standard laboratory safety protocols is crucial. The following personal protective equipment should be worn to minimize exposure and ensure personal safety.
PPE Category
Recommended Equipment
Eye/Face Protection
Safety glasses with side-shields or goggles.
Hand Protection
Protective gloves (e.g., nitrile rubber).
Skin and Body Protection
Laboratory coat.
Respiratory Protection
A dust mask or respirator is recommended if handling large quantities or if there is a risk of aerosolization.
General Hygiene and Safety Measures:
Avoid contact with skin and eyes.
Do not breathe dust, vapor, mist, or gas.
Wash hands thoroughly after handling.
Ensure adequate ventilation in the handling area.
Operational Plans: Handling and Storage
Handling:
Provide appropriate exhaust ventilation at places where dust is formed.
For solution preparation, Omilancor is soluble in DMSO.
Storage:
Store in a tightly closed container.
Recommended storage temperatures:
Powder: -20°C for 3 years, 4°C for 2 years.
In solvent: -80°C for 6 months, -20°C for 1 month.
Disposal Plan
Dispose of unused Omilancor and any contaminated materials in accordance with local, state, and federal regulations. It is recommended to contact a licensed professional waste disposal service to dispose of this material.
Mechanism of Action: LANCL2 Signaling Pathway
Omilancor functions as an activator of the Lanthionine Synthetase C-like 2 (LANCL2) receptor. This activation initiates a signaling cascade that results in an increase in intracellular cyclic adenosine monophosphate (cAMP). This mechanism of action is central to its potential therapeutic effects in inflammatory and autoimmune diseases.
Caption: Omilancor activates the LANCL2 receptor, leading to increased cAMP production.
Experimental Protocol: In Vitro Intracellular cAMP Assay
This protocol outlines a representative method for measuring the effect of Omilancor on intracellular cAMP levels in a cell-based assay.
Objective: To determine the dose-dependent effect of Omilancor on intracellular cyclic AMP (cAMP) concentrations in a relevant cell line (e.g., splenocytes or other cells expressing LANCL2).
Materials:
Omilancor (BT-11)
Cell line expressing LANCL2
Cell culture medium and supplements
Phosphate-Buffered Saline (PBS)
Lysis buffer
cAMP assay kit (e.g., a competitive ELISA or radioimmunoassay kit)
Plate reader or appropriate detection instrument
Procedure:
Cell Culture: Culture the selected cell line under standard conditions to the desired confluency.
Cell Plating: Seed the cells in a multi-well plate at a predetermined density and allow them to adhere overnight.
Compound Preparation: Prepare a stock solution of Omilancor in DMSO. Create a serial dilution of Omilancor in cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO in medium).
Cell Treatment: Remove the culture medium from the cells and replace it with the medium containing the different concentrations of Omilancor or the vehicle control.
Incubation: Incubate the cells for a specified period (e.g., 30 minutes) at 37°C in a CO2 incubator.
Cell Lysis: After incubation, remove the treatment medium and lyse the cells according to the protocol provided with the cAMP assay kit. This step is crucial to release the intracellular cAMP.
cAMP Measurement: Perform the cAMP assay on the cell lysates following the manufacturer's instructions. This typically involves a competitive binding reaction.
Data Acquisition: Measure the signal (e.g., absorbance or radioactivity) using a plate reader. The signal is inversely proportional to the amount of cAMP in the sample.
Data Analysis:
Generate a standard curve using the standards provided in the assay kit.
Calculate the concentration of cAMP in each sample by interpolating from the standard curve.
Plot the cAMP concentration against the log of the Omilancor concentration to generate a dose-response curve.
Determine the EC50 value, which is the concentration of Omilancor that produces 50% of the maximal response.
Caption: Workflow for determining the in vitro effect of Omilancor on cAMP levels.
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